N-Acetyl-D-MannosaMine Monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2/t4-,5+,6-,7-,8?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQPUTSNIMAJPT-YTMKKKKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of N-Acetyl-D-Mannosamine Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-mannosamine (ManNAc), particularly in its monohydrate form, is a pivotal monosaccharide in cellular glycobiology. Its primary mechanism of action lies in its role as a direct and committed precursor in the biosynthesis of sialic acids, essential terminal monosaccharides on glycoproteins and glycolipids. This guide delves into the intricate molecular pathways influenced by ManNAc, with a particular focus on its therapeutic application in GNE Myopathy, a rare genetic disorder characterized by deficient sialic acid production. We will explore the biochemical cascade, present key experimental data and protocols, and visualize the underlying processes to provide a comprehensive resource for the scientific community.
Introduction to N-Acetyl-D-Mannosamine (ManNAc)
N-Acetyl-D-mannosamine is a naturally occurring, uncharged amino sugar that serves as the first committed precursor for the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1][2][3] Sialic acids are critical components of the glycan chains of glycoproteins and glycolipids, playing a crucial role in a myriad of cellular processes including cell-cell recognition, signaling, and immune responses.[2] Due to its direct role in the sialic acid pathway, ManNAc has emerged as a promising therapeutic agent for conditions characterized by hyposialylation, most notably GNE Myopathy.[3][4][5]
The Sialic Acid Biosynthetic Pathway and the Role of ManNAc
The biosynthesis of sialic acid is a multi-step enzymatic process that primarily occurs in the cytoplasm. The pathway is initiated by the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[1][3] This enzyme possesses both epimerase and kinase activity.
The key steps in the pathway are as follows:
-
Epimerization: The epimerase domain of the GNE enzyme converts UDP-GlcNAc to ManNAc. This is the rate-limiting step in sialic acid biosynthesis.[1]
-
Phosphorylation: The kinase domain of the GNE enzyme phosphorylates ManNAc to form ManNAc-6-phosphate.[1][2]
-
Condensation: N-acetylneuraminic acid phosphate (B84403) synthase (NANS) then condenses ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to produce N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).
-
Dephosphorylation: N-acetylneuraminic acid phosphatase (NANP) removes the phosphate group from Neu5Ac-9-P to yield N-acetylneuraminic acid (Neu5Ac), or sialic acid.[6]
-
Activation and Transfer: Before being incorporated into glycoconjugates, sialic acid must be activated to CMP-sialic acid in the nucleus. This activated form is then transported to the Golgi apparatus where sialyltransferases attach it to the terminal positions of glycan chains on proteins and lipids.
The administration of exogenous N-Acetyl-D-Mannosamine Monohydrate bypasses the initial, rate-limiting epimerization step catalyzed by the GNE enzyme.[3] This is particularly crucial in GNE Myopathy, where mutations in the GNE gene lead to reduced enzyme activity and a subsequent deficiency in sialic acid production.[3][4] By providing a direct substrate for the kinase domain of GNE, ManNAc supplementation aims to restore the intracellular pool of sialic acid, thereby ameliorating the hyposialylation that is thought to be the primary cause of muscle wasting in this disease.[4][5]
Signaling Pathway Visualization
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 3. GNE Myopathy: Etiology, Diagnosis, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nodiseaseorphan.org [nodiseaseorphan.org]
- 5. GNE Myopathy [genome.gov]
- 6. imrpress.com [imrpress.com]
The Pivotal Role of N-Acetyl-D-Mannosamine Monohydrate in Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-mannosamine (ManNAc) is a critical monosaccharide that serves as the committed precursor to sialic acids, terminal sugar residues on glycoproteins and glycolipids that play a fundamental role in a vast array of biological processes. This technical guide provides an in-depth exploration of the role of ManNAc in glycobiology, with a particular focus on its biosynthesis, metabolism, and its therapeutic potential. We delve into the molecular mechanisms by which ManNAc supplementation can rescue hyposialylation, a hallmark of certain genetic disorders, and present detailed experimental protocols for key assays used to study its effects. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of glycobiology and developing novel therapeutics targeting the sialylation pathway.
Introduction to N-Acetyl-D-Mannosamine and Sialic Acid
N-Acetyl-D-mannosamine, often abbreviated as ManNAc, is a naturally occurring amino sugar and a key intermediate in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1] Sialic acids are a diverse family of nine-carbon carboxylated sugars that typically occupy the terminal position of glycan chains on cell surface and secreted glycoproteins and glycolipids.[1] These terminal sialic acid residues are pivotal in a multitude of cellular functions, including cell-cell recognition, cell adhesion, signal transduction, and modulation of immune responses.[2] The level of sialylation can significantly impact the properties and functions of glycoproteins, including their solubility, half-life, and immunogenicity.[1]
Given its central role as the precursor to sialic acid, ManNAc has garnered significant attention as a therapeutic agent for conditions characterized by deficient sialylation, most notably GNE myopathy.[3][4] This guide will explore the intricate role of ManNAc in the complex world of glycobiology.
The Sialic Acid Biosynthesis Pathway
The biosynthesis of sialic acid is a multi-step enzymatic process that primarily occurs in the cytoplasm and nucleus of the cell.[5] The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to ManNAc by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[5][6] This initial step, catalyzed by the epimerase domain of GNE, is the rate-limiting step in the pathway.[1][5]
Subsequently, the kinase domain of GNE phosphorylates ManNAc to produce ManNAc-6-phosphate.[5] This is then condensed with phosphoenolpyruvate (B93156) (PEP) by N-acetylneuraminic acid phosphate (B84403) synthase (NANS) to form N-acetylneuraminic acid 9-phosphate, which is dephosphorylated to yield Neu5Ac.[7] Finally, Neu5Ac is activated to CMP-sialic acid in the nucleus by CMP-sialic acid synthetase (CMAS).[1][5] CMP-sialic acid is then transported into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases to attach sialic acid residues to nascent glycan chains.[2][5]
A critical regulatory feature of this pathway is the feedback inhibition of the GNE epimerase activity by CMP-sialic acid, ensuring tight control over cellular sialic acid levels.[8]
Therapeutic Potential of ManNAc Supplementation
Defects in the sialic acid biosynthesis pathway, particularly mutations in the GNE gene, lead to a group of disorders known as sialopathies. The most well-characterized of these is GNE myopathy (also known as Hereditary Inclusion Body Myopathy or HIBM), a rare, autosomal recessive disorder characterized by progressive muscle weakness and atrophy.[8][9][10] The underlying pathology of GNE myopathy is attributed to hyposialylation of muscle glycoproteins.[11]
Supplementation with ManNAc has emerged as a promising therapeutic strategy for GNE myopathy.[3][4] By providing an exogenous source of this key precursor, it is possible to bypass the defective GNE enzyme and restore the downstream production of sialic acid.[12] This approach is based on the ability of other cellular kinases, such as N-acetylglucosamine (GlcNAc) kinase, to phosphorylate ManNAc to ManNAc-6-phosphate, thereby allowing it to enter the sialic acid biosynthesis pathway.[13]
Clinical Evidence for ManNAc in GNE Myopathy
Several clinical trials have investigated the safety and efficacy of oral ManNAc supplementation in patients with GNE myopathy. These studies have demonstrated that ManNAc is generally well-tolerated and leads to a significant and sustained increase in plasma-free sialic acid levels.[11][13]
| Study Phase | Dosage | Key Findings | Reference |
| Phase 1 | Single ascending doses of 3g, 6g, and 10g | Safe and well-tolerated; significant and sustained increase in plasma Neu5Ac. The 10g dose was associated with diarrhea. | [11] |
| Phase 2 (Open-label) | 6g twice daily (12g/day) | Long-term administration was safe. Sustained increase in plasma free sialic acid. Increased muscle sialylation after 3 months. Slower rate of decline in upper and lower extremity strength. | [11][13] |
| Phase 2/3 (Planned) | 4g three times daily (12g/day) | Ongoing to evaluate long-term safety and clinical efficacy. | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role and effects of N-Acetyl-D-Mannosamine in glycobiology research.
Cell Culture Supplementation with ManNAc
This protocol describes the general procedure for supplementing cell cultures with ManNAc to study its effects on sialylation.
Materials:
-
Cell line of interest (e.g., HEK-293, CHO, or patient-derived fibroblasts)
-
Complete cell culture medium
-
N-Acetyl-D-Mannosamine Monohydrate (sterile, cell culture grade)
-
Sterile phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the experiment.
-
ManNAc Preparation: Prepare a sterile stock solution of ManNAc in complete culture medium or PBS. The concentration of the stock solution should be at least 10-fold higher than the final desired concentration.
-
Supplementation: The following day, replace the existing medium with fresh medium containing the desired final concentration of ManNAc. A typical concentration range for in vitro studies is 0.1 mM to 2 mM.[15] A control group of cells should be cultured in medium without ManNAc.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
Harvesting: At the end of the incubation period, harvest the cells for downstream analysis. For analysis of cell surface sialylation, cells can be detached using a non-enzymatic cell dissociation solution to preserve surface glycoproteins. For analysis of total cellular sialic acid, cells can be scraped and pelleted.
Quantification of Sialic Acid by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of total and free sialic acid in biological samples. This protocol is a general guideline and may require optimization based on the specific sample type and HPLC system.
Materials:
-
Cell pellets or tissue homogenates
-
2 M Acetic Acid
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) reagent
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
N-acetylneuraminic acid (Neu5Ac) standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sialic Acid Release (for total sialic acid):
-
Resuspend cell pellets or tissue homogenates in 2 M acetic acid.
-
Incubate at 80°C for 2-3 hours to hydrolyze sialic acid from glycoconjugates.
-
Centrifuge to pellet the debris and collect the supernatant.
-
-
Derivatization with DMB:
-
Mix the supernatant (or a standard solution of Neu5Ac) with an equal volume of DMB reagent.
-
Incubate at 50°C for 2.5 hours in the dark. This reaction labels the sialic acids with a fluorescent tag.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 column.
-
Elute the labeled sialic acids using a mobile phase gradient of acetonitrile and water/methanol. A typical gradient might start with a low percentage of acetonitrile and gradually increase.
-
Detect the fluorescently labeled sialic acids using a fluorescence detector with excitation at ~373 nm and emission at ~448 nm.[16]
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized Neu5Ac standard.
-
Determine the concentration of sialic acid in the samples by comparing their peak areas to the standard curve.
-
Analysis of Cell Surface Sialylation by Lectin Staining
Lectin histochemistry or flow cytometry using sialic acid-specific lectins is a common method to visualize and quantify changes in cell surface sialylation.
Materials:
-
Cells cultured with or without ManNAc
-
Fluorescently labeled lectins specific for sialic acid linkages (e.g., FITC-conjugated Sambucus nigra agglutinin (SNA) for α-2,6 linked sialic acid, and FITC-conjugated Maackia amurensis agglutinin (MAA) for α-2,3 linked sialic acid).
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI (for microscopy)
-
Flow cytometer or fluorescence microscope
Procedure for Fluorescence Microscopy:
-
Cell Preparation: Grow cells on glass coverslips.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Lectin Staining: Wash the fixed cells with PBS and incubate with the fluorescently labeled lectin (e.g., 5-10 µg/mL in PBS) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove unbound lectin.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei. Image the cells using a fluorescence microscope with the appropriate filter sets.
Procedure for Flow Cytometry:
-
Cell Preparation: Harvest cells and resuspend them in PBS.
-
Lectin Staining: Incubate the cells with the fluorescently labeled lectin for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold PBS.
-
Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The mean fluorescence intensity will be proportional to the amount of cell surface sialic acid.
Conclusion
This compound stands as a molecule of immense importance in the field of glycobiology. Its fundamental role as the precursor to sialic acids places it at the heart of numerous cellular processes. The ability to modulate cellular sialylation through ManNAc supplementation has opened up exciting therapeutic avenues, particularly for debilitating genetic disorders like GNE myopathy. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate functions of ManNAc and to accelerate the development of novel glycobiology-targeted therapies. As our understanding of the glycome continues to expand, the significance of ManNAc in health and disease is certain to grow, solidifying its position as a key player in the future of molecular medicine.
References
- 1. Oral monosaccharide therapies to reverse renal and muscle hyposialylation in a mouse model of GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 3. GNE Myopathy [genome.gov]
- 4. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. lcms.cz [lcms.cz]
- 6. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]
- 7. What Are the Detailed Experimental Procedures for Glycosylation Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. ManNAc in GNE myopathy: new positive results - Institut de Myologie [institut-myologie.org]
- 11. neurology.org [neurology.org]
- 12. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. imrpress.com [imrpress.com]
- 16. assets.fishersci.com [assets.fishersci.com]
The N-Acetyl-D-Mannosamine Monohydrate Sialic Acid Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sialic acids, terminal monosaccharides on many cell surface and secreted glycoconjugates, play a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immunology. The biosynthesis of sialic acids is a complex and tightly regulated process, with the N-Acetyl-D-Mannosamine (ManNAc) pathway being the primary route in vertebrates. This technical guide provides an in-depth exploration of the core components of this pathway, offering researchers, scientists, and drug development professionals a comprehensive resource. We delve into the key enzymes, their kinetics, and the intricate regulatory mechanisms that govern sialic acid production. Furthermore, this guide furnishes detailed experimental protocols for the assessment of enzyme activity and the quantification of pathway intermediates, alongside quantitative data and visual representations of the pathway and associated workflows to facilitate a deeper understanding and further investigation in this critical area of glycobiology.
Introduction
The sialic acid biosynthesis pathway, commencing with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc), is a fundamental cellular process with profound implications for health and disease. The central molecule in this pathway is N-Acetyl-D-mannosamine (ManNAc), the committed precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1] Dysregulation of this pathway is implicated in several pathological conditions, most notably GNE myopathy, a rare genetic muscular disorder caused by mutations in the gene encoding the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[2] Consequently, the components of this pathway represent promising targets for therapeutic intervention.[1] This guide aims to provide a detailed technical overview of the ManNAc-driven sialic acid biosynthesis pathway to support ongoing research and the development of novel therapeutics.
The Core Biosynthetic Pathway
The de novo biosynthesis of sialic acid from UDP-GlcNAc is a multi-step enzymatic process primarily occurring in the cytoplasm, with the final activation step taking place in the nucleus.[3]
The key enzymatic steps are:
-
Epimerization of UDP-GlcNAc: The pathway is initiated by the enzyme UDP-N-acetylglucosamine 2-epimerase (GNE's epimerase domain), which converts UDP-GlcNAc to ManNAc and UDP.[4] This is the rate-limiting step of the pathway.[3]
-
Phosphorylation of ManNAc: The subsequent phosphorylation of ManNAc at the C-6 position is catalyzed by N-acetylmannosamine kinase (GNE's kinase domain), yielding ManNAc-6-phosphate (ManNAc-6-P).[3]
-
Condensation with Phosphoenolpyruvate (B93156): N-acetylneuraminate synthase (NANS) then catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).
-
Dephosphorylation: Neu5Ac-9-P is dephosphorylated by N-acetylneuraminic acid 9-phosphate phosphatase (NANP) to produce Neu5Ac.
-
Activation to CMP-Sialic Acid: Finally, in the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by transferring a cytidine (B196190) monophosphate (CMP) moiety from CTP, forming CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[3] This activated sugar nucleotide is then transported to the Golgi apparatus to be used by sialyltransferases.
Pathway Regulation:
The sialic acid biosynthesis pathway is subject to feedback inhibition. The end-product, CMP-Neu5Ac, allosterically inhibits the epimerase activity of the GNE enzyme, thereby regulating the influx of precursors into the pathway.[4]
Figure 1: The Sialic Acid Biosynthesis Pathway.
Quantitative Data
Understanding the kinetic properties of the enzymes and the concentrations of metabolites in the sialic acid biosynthesis pathway is crucial for developing effective therapeutic strategies.
Enzyme Kinetics
The following tables summarize the available kinetic parameters for key enzymes in the pathway. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Organism/Source | Reference |
| N-acetylmannosamine Kinase (NanK) | N-acetylmannosamine | 0.30 ± 0.01 | 497 ± 7 | 263 ± 3 | Staphylococcus aureus | |
| ATP | 0.7 | - | - | Staphylococcus aureus | ||
| N-acetylglucosamine | 0.26 | 114 | 23.4 ± 0.2 | Staphylococcus aureus | ||
| Glucose | 15 ± 1 | 44.4 ± 0.3 | 60 ± 1 | Staphylococcus aureus | ||
| CMP-Sialic Acid Synthetase (CMAS) | N-acetylneuraminic acid | 0.41 | 3.4-3.6 | - | Drosophila melanogaster | [5] |
| CTP | 0.45 | 3.4-3.6 | - | Drosophila melanogaster | [5] | |
| N-acetylneuraminate Lyase (NanA) | N-acetylneuraminic acid | 6.0 ± 0.6 | 0.090 ± 0.003 nmol/min | 12.5 ± 0.5 | Fusobacterium nucleatum | [6] |
| UDP-GlcNAc 2-epimerase (MnaA) | UDP-GlcNAc | 3.91 | - | 33.44 | Bacterial | [7] |
Table 1: Kinetic Parameters of Key Enzymes in Sialic Acid Metabolism.
Intracellular Metabolite Concentrations
The concentrations of intermediates in the sialic acid pathway can provide insights into metabolic flux and the effects of therapeutic interventions.
| Metabolite | Cell Line | Condition | Concentration | Reference |
| ManNAc | CHO | ManNAc supplemented | Sharp increase | [8][9] |
| CMP | CHO | ManNAc supplemented | Sharp increase | [8][9] |
| Neu5Ac | CHO | ManNAc supplemented | Sharp increase | [8][9] |
| UDP-GlcNAc | CHO | ManNAc supplemented | Elevated | [10][11] |
Table 2: Intracellular Concentrations of Sialic Acid Pathway Metabolites.
Clinical Trial Data: ManNAc Supplementation in GNE Myopathy
Oral administration of ManNAc has been investigated as a therapy for GNE myopathy. Clinical trials have provided valuable quantitative data on its safety and efficacy.
| Parameter | Dosage | Observation | Reference |
| ManNAc Plasma Tmax | 3, 6, 10 g (single dose) | ~2 h | [12] |
| Neu5Ac Plasma Tmax | 3, 6, 10 g (single dose) | ~9-11 h | [12] |
| Neu5Ac Plasma Levels | 6, 10 g (single dose) | Increased for at least 48 h | [5][13] |
| Recommended Dosing | - | 6 g twice daily | [5][13] |
| Long-term Administration (up to 30 months) | 6 g twice daily | Safe, with some gastrointestinal intolerance | [14] |
| Biochemical Efficacy | 6 g twice daily | Sustained increase in plasma free Neu5Ac | [14] |
| Muscle Sialylation | 6 g twice daily | Increased after 3 months | [14] |
Table 3: Quantitative Outcomes from Clinical Trials of ManNAc in GNE Myopathy.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the sialic acid biosynthesis pathway.
GNE (UDP-GlcNAc 2-Epimerase/ManNAc Kinase) Activity Assays
Figure 2: Experimental Workflow for GNE Activity Assays.
UDP-GlcNAc 2-Epimerase Activity Assay Protocol: [4]
-
Reaction Setup: Prepare a 200 µL reaction mixture containing the appropriate amount of purified GNE enzyme, 1.0 mM UDP-GlcNAc, and 10 mM MgCl₂ in 45 mM Na₂HPO₄ buffer (pH 7.5).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by heating at 100°C for 1 minute.
-
Quantification of ManNAc: The amount of ManNAc produced can be quantified using the Morgan-Elson method, which involves a colorimetric reaction with 4-dimethylaminobenzaldehyde.[4]
ManNAc Kinase Activity Assay (Enzyme-Coupled) Protocol: [4]
-
Reaction Setup: In a 96-well plate, prepare a 200 µL reaction mixture containing the purified GNE protein, 10 mM MgCl₂, 5 mM ManNAc, 10 mM ATP, 0.2 mM NADH, 2 mM phosphoenolpyruvate, 4 units of pyruvate kinase, and 4 units of lactate dehydrogenase in 60 mM Tris-HCl (pH 8.1).
-
Measurement: The kinase activity is determined by monitoring the decrease in NADH absorbance at 340 nm at 37°C. The oxidation of NADH is coupled to the production of ADP by pyruvate kinase and lactate dehydrogenase.
CMP-Sialic Acid Synthetase (CMAS) Activity Assay
Figure 3: Experimental Workflow for CMAS Activity Assay.
CMAS Activity Assay Protocol:
-
Reaction Setup: Prepare a 25 µL reaction mixture containing the purified CMAS protein, 1.0 mM sialic acid (e.g., Neu5Ac), 2-5 mM CTP, 20 mM MgCl₂, and 0.1 mM Na₃VO₄ (a phosphatase inhibitor) in 100 mM Tris-HCl buffer.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination and Dephosphorylation: Stop the reaction by adding alkaline phosphatase to dephosphorylate the remaining CTP.
-
Protein Precipitation: Precipitate the enzymes by adding cold ethanol.
-
Quantification: After centrifugation, the amount of CMP-Neu5Ac in the supernatant is quantified by High-Performance Liquid Chromatography (HPLC).
Quantification of Intracellular Sialic Acid Pathway Intermediates by LC-MS/MS
Figure 4: Workflow for LC-MS/MS Quantification of Metabolites.
Protocol for LC-MS/MS Quantification of Sialic Acid Pathway Intermediates:
-
Sample Preparation:
-
Rapidly quench metabolic activity and lyse cells using a cold solvent mixture (e.g., 80% methanol).
-
Add a mixture of stable isotope-labeled internal standards for each metabolite to be quantified.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under vacuum and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using an appropriate liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.
-
Detect and quantify the metabolites using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite and its corresponding internal standard.
-
Calculate the concentration of each metabolite using a standard curve generated from authentic standards.
-
Western Blot Analysis of Protein Sialylation
Figure 5: General Workflow for Western Blot Analysis of Sialylation.
Protocol for Lectin Blotting to Detect Sialylation:
-
Protein Extraction and Quantification: Extract total protein from cells or tissues using a suitable lysis buffer. Determine the protein concentration using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Lectin Incubation: Incubate the membrane with a biotinylated or fluorescently labeled lectin that specifically recognizes certain sialic acid linkages (e.g., Sambucus nigra agglutinin (SNA) for α-2,6-linked sialic acids or Maackia amurensis agglutinin (MAA) for α-2,3-linked sialic acids).
-
Detection: If a biotinylated lectin is used, incubate the membrane with streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate for detection. If a fluorescently labeled lectin is used, visualize the signal using an appropriate imaging system.
Drug Development and Therapeutic Applications
The sialic acid biosynthesis pathway is a prime target for drug development due to its involvement in various diseases.
-
GNE Myopathy: As previously discussed, supplementation with ManNAc is a leading therapeutic strategy to bypass the defective GNE enzyme and restore sialic acid production.[2] Clinical trials are ongoing to establish the long-term efficacy and safety of this approach.[15]
-
Cancer: Aberrant sialylation is a hallmark of many cancers and is associated with metastasis and immune evasion.[16] Therefore, inhibitors of the sialic acid biosynthesis pathway are being explored as potential anti-cancer agents.
-
Inflammatory and Infectious Diseases: Sialic acids on host cells can be recognized by various pathogens, including viruses and bacteria, facilitating infection. Modulating sialic acid expression could therefore represent a novel anti-infective strategy.
Conclusion
The N-Acetyl-D-Mannosamine monohydrate sialic acid biosynthesis pathway is a central process in cellular glycobiology with far-reaching implications for human health. A thorough understanding of its core components, regulation, and the methods to study it is essential for researchers and drug developers. This technical guide provides a solid foundation of knowledge, quantitative data, and practical protocols to aid in the continued exploration of this vital pathway and the development of innovative therapies targeting its components. Future research should focus on elucidating the tissue-specific regulation of this pathway and the precise mechanisms by which aberrant sialylation contributes to disease, which will undoubtedly open new avenues for therapeutic intervention.
References
- 1. qa-bio.com [qa-bio.com]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures and kinetics of N-acetylneuraminate lyase from Fusobacterium nucleatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neurology.org [neurology.org]
- 13. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high-throughput method for quantification of glycoprotein sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ManNAc for GNE Myopathy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. NANS Enzyme, N-Acetylneuraminate Synthase - Syd Labs [sydlabs.com]
The Enzymatic Path from N-Acetyl-D-Mannosamine to Sialic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that play a crucial role in a multitude of biological processes.[1][2] Predominantly found as terminal residues on glycan chains of glycoproteins and glycolipids, they are key mediators in cell-cell recognition, signaling, and cell adhesion.[1] The most common form, N-acetylneuraminic acid (Neu5Ac), is implicated in everything from neural development to viral infection and cancer metastasis.[1][2] Given their significance, the ability to synthesize sialic acids and their derivatives is of paramount importance for glycobiology research and the development of novel therapeutics.
This technical guide provides an in-depth overview of the core enzymatic pathways for converting N-Acetyl-D-Mannosamine (ManNAc) into sialic acid, focusing on the key enzymes, their kinetic properties, and detailed experimental protocols.
Core Biochemical Pathways
The enzymatic synthesis of sialic acid from ManNAc can proceed via two primary routes, differing between eukaryotes and prokaryotes. A third, more direct route utilizing N-acetylneuraminic acid aldolase (B8822740) is also widely employed for in vitro synthesis.
-
The Eukaryotic Phosphorylation Pathway: In eukaryotes, the biosynthesis of Neu5Ac from ManNAc involves a two-step enzymatic process. First, ManNAc is phosphorylated to N-acetyl-D-mannosamine 6-phosphate (ManNAc-6-P) by N-acetylmannosamine kinase (MNK).[3][4] Subsequently, N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[1][5] A specific phosphatase, Neu5Ac-9-P-phosphatase (NANP), then removes the phosphate (B84403) group to produce free Neu5Ac in the cytoplasm.[1][6]
-
The Prokaryotic Direct Condensation Pathway: Many bacteria utilize a more direct route.[7] In this pathway, N-acetylneuraminate synthase (NeuB in bacteria) directly catalyzes the condensation of ManNAc and phosphoenolpyruvate (PEP) to form Neu5Ac and inorganic phosphate, bypassing the phosphorylation and dephosphorylation steps seen in eukaryotes.[7][8][9]
-
The Aldolase-Mediated Reversible Pathway: N-acetylneuraminic acid lyase (NAL), also known as sialic acid aldolase, catalyzes the reversible aldol (B89426) condensation of ManNAc and pyruvate (B1213749) to form Neu5Ac.[10][11] While its catabolic role in many organisms is to break down sialic acid, the equilibrium can be shifted towards synthesis by using an excess of the substrates, particularly pyruvate.[12][13] This enzyme's promiscuity with various ManNAc derivatives makes it a powerful tool for chemoenzymatic synthesis.[12][14]
Key Enzymes and Their Kinetic Properties
The efficiency of sialic acid synthesis is dictated by the catalytic properties of the key enzymes involved. Understanding their kinetic parameters is crucial for optimizing reaction conditions.
N-Acetyl-D-Mannosamine Kinase (MNK)
A member of the ROK (Repressors, Open reading frames, and Kinases) superfamily, MNK catalyzes the ATP-dependent phosphorylation of ManNAc.[15][16] In humans, this kinase activity is part of a bifunctional enzyme, UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE).[3]
Table 1: Kinetic Parameters of N-Acetyl-D-Mannosamine Kinase (MNK)
| Enzyme Source | Substrate | KM (mM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |
| Staphylococcus aureus | ManNAc | 0.30 ± 0.01 | 263 ± 3 | 497 ± 7 | [17] |
| Staphylococcus aureus | ATP | 0.7 | - | - | [17] |
| Haemophilus influenzae | ManNAc | 0.12 ± 0.01 | 3.5 ± 0.06 | 0.59 ± 0.01 | [15] |
| Pasteurella multocida | ManNAc | 0.09 ± 0.01 | 3.1 ± 0.06 | 0.52 ± 0.01 | [15] |
| Vibrio cholerae | ManNAc | 0.12 ± 0.01 | 2.5 ± 0.05 | 0.42 ± 0.01 | [15] |
N-Acetylneuraminate Synthase (NANS / NeuB)
This enzyme catalyzes the crucial C-C bond formation between a six-carbon sugar (ManNAc or its 6-phosphate derivative) and the three-carbon phosphoenolpyruvate.[5][9] The eukaryotic NANS requires ManNAc-6-P, while the prokaryotic NeuB can utilize ManNAc directly.[1][7]
Table 2: Kinetic Parameters of N-Acetylneuraminate Synthase
| Enzyme Source | Substrate | KM | kcat | Reference |
| Rat Liver (NANS) | ManNAc-6-P | 35 µM | - | [18] |
| Rat Liver (NANS) | PEP | 100 µM | - | [18] |
| Campylobacter jejuni (NeuB) | ManNAc | 17.6 mM | 19.9 min-1 | [19] |
| Campylobacter jejuni (NeuB) | PEP | 7.3 mM | - | [19] |
N-Acetylneuraminic Acid Lyase (NAL)
NAL is a Class I aldolase that operates through a Schiff base intermediate with pyruvate.[10][20] It follows an ordered Bi-Uni kinetic mechanism where pyruvate binds first, followed by ManNAc.[10][11]
Table 3: Kinetic Parameters of N-Acetylneuraminic Acid Lyase (NAL) (Cleavage Reaction)
| Enzyme Source | Substrate | KM (mM) | kcat (s-1) | Reference |
| E. coli (Wild-Type) | Neu5Ac | 2.5 ± 0.1 | 35 ± 1 | [10] |
| E. coli (S47A Mutant) | Neu5Ac | 1.8 ± 0.2 | 0.15 ± 0.01 | [10] |
| E. coli (Y137A Mutant) | Neu5Ac | 2.3 ± 0.3 | 0.012 ± 0.001 | [10] |
Note: Data is for the reverse (cleavage) reaction. Kinetic parameters for the synthetic direction are less commonly reported but can be influenced by substrate concentrations.
Visualizing the Pathways and Workflows
Biochemical Conversion Pathways
The enzymatic routes from ManNAc to Neu5Ac vary based on the biological system. The following diagrams illustrate the key eukaryotic and prokaryotic/aldolase pathways.
Caption: Enzymatic pathways for sialic acid synthesis from N-Acetyl-D-Mannosamine.
General Experimental Workflow
A typical chemoenzymatic synthesis project involves several stages, from obtaining the necessary enzymes to analyzing the final product. This workflow can be applied to one-pot, multi-enzyme systems for producing complex sialosides.[21][22]
References
- 1. Sialic Acid [sigmaaldrich.com]
- 2. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of N-acetylmannosamine kinase provide insights into enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. N-acetylneuraminate synthase - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N‐Acetylneuraminate Lyase in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient process for production of N-acetylneuraminic acid using N-acetylneuraminic acid aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Structure and Function of N-Acetylmannosamine Kinases from Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acylmannosamine kinase - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Characterization of N-acetylneuraminic acid synthase isoenzyme 1 from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reaction mechanism of N-acetylneuraminic acid lyase revealed by a combination of crystallography, QM/MM simulation, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biochemical Properties of N-Acetyl-D-Mannosamine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-mannosamine (ManNAc), particularly in its stable monohydrate form, is a pivotal monosaccharide in mammalian glycobiology. As the committed precursor to sialic acid biosynthesis, it holds significant therapeutic potential for diseases characterized by hyposialylation, including GNE myopathy and certain kidney disorders. This guide provides a comprehensive overview of the biochemical properties of N-Acetyl-D-Mannosamine Monohydrate, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its metabolic context. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and therapeutic application of this important biomolecule.
Physicochemical Properties
This compound is a white, crystalline, and stable naturally occurring compound.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Synonyms | 2-Acetamido-2-deoxy-D-mannopyranose monohydrate, ManNAc | [1] |
| CAS Number | 676347-48-1 (monohydrate), 7772-94-3 (anhydrous) | [2] |
| Molecular Formula | C₈H₁₅NO₆·H₂O | [1] |
| Molecular Weight | 239.22 g/mol (monohydrate), 221.21 g/mol (anhydrous) | [3] |
| Melting Point | 117 - 122 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥95% - ≥99% (HPLC) | [1][4] |
| Optical Rotation | [α]D²⁰ = +10.0° to +12.5° | [1] |
| Solubility | Water: 50 mg/mL (clear, colorless solution) | [5] |
| DMSO: 44 mg/mL | [6] | |
| Ethanol: ~0.2 mg/mL | [4] | |
| PBS (pH 7.2): ~5 mg/mL | [4] | |
| Storage Conditions | -20°C to 8°C, protect from light | [1][7] |
Biochemical Role and Metabolic Pathway
N-Acetyl-D-mannosamine is the first committed biological precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[2][8] Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing crucial roles in cellular recognition, signaling, and immune responses.[8]
The biosynthesis of sialic acid is initiated in the cytoplasm. The key enzyme, UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE), is a bifunctional enzyme that catalyzes the first two steps of the pathway.[8][9] The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc. Subsequently, the kinase domain of GNE phosphorylates ManNAc to form N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P).[8] This pathway is subject to feedback inhibition by CMP-sialic acid, which binds to an allosteric site on GNE.[2]
Supplementation with exogenous ManNAc can bypass this rate-limiting step, increasing the intracellular pool of sialic acid precursors and enhancing the sialylation of glycoconjugates.[10] This is the basis for its therapeutic investigation in disorders with deficient sialylation.
Sialic Acid Biosynthesis Pathway
Enzyme Kinetics
The enzymatic conversion of substrates within the sialic acid biosynthesis pathway is tightly regulated. The table below summarizes key kinetic parameters for the enzymes involved in ManNAc metabolism.
| Enzyme | Substrate | Km | Vmax/kcat | Organism/Source | References |
| UDP-GlcNAc 2-epimerase (GNE) | UDP-GlcNAc | - | - | Human/Rodent | [8] |
| N-acetylmannosamine Kinase (GNE) | N-acetylmannosamine | - | - | Human/Rodent | [8] |
| N-acetylglucosamine Kinase | N-acetyl-D-mannosamine | 0.95 mM (liver), 1.0 mM (kidney) | - | Rat | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Quantification of N-Acetyl-D-mannosamine in Biological Samples by HPLC-MS
This protocol is adapted from established methods for the analysis of ManNAc in human plasma.[12][13]
Materials:
-
This compound standard
-
Internal standard (e.g., isotopically labeled ManNAc)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Bovine Serum Albumin (BSA)
-
Ultrapure water
-
Plasma or cell lysate samples
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
LC-MS/MS system
Procedure:
-
Standard and Quality Control (QC) Preparation:
-
Prepare a stock solution of ManNAc in ultrapure water.
-
Prepare calibration standards by spiking appropriate amounts of ManNAc stock solution into a surrogate matrix (e.g., 5% BSA in water) to achieve a concentration range of 10.0 to 5000 ng/mL.[12]
-
Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.
-
-
Sample Preparation:
-
Thaw plasma or cell lysate samples on ice.
-
To 50 µL of sample, standard, or QC, add 200 µL of ACN containing the internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate or autosampler vials.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: HILIC column (e.g., SeQuant ZIC-HILIC)
-
Mobile Phase A: 0.2% Acetic Acid and 0.05% TFA in water[13]
-
Mobile Phase B: 0.2% Acetic Acid and 0.05% TFA in acetonitrile[13]
-
Flow Rate: 0.8 mL/min[12]
-
Gradient: Linearly decrease from 97% to 65% B over 2.9 minutes, then to 30% B over 0.1 minutes, hold for 0.8 minutes, and return to 97% B.[12]
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitor the appropriate precursor-to-product ion transitions for ManNAc and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of ManNAc to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of ManNAc in the unknown samples from the calibration curve.
-
Analysis of Protein Sialylation by Western Blot
This protocol describes the use of western blotting to assess changes in protein sialylation following ManNAc supplementation.[10][14][15]
Materials:
-
Cell culture medium (e.g., DMEM) with and without ManNAc supplementation
-
Lysis buffer (e.g., Triton X-100 lysis buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% milk or BSA in TBS-T)
-
Primary antibody against a protein of interest
-
Sialic acid-binding lectins (e.g., Maackia amurensis lectin I - MAL-I for α2-3 sialic acids) or anti-PolySia antibody
-
HRP-conjugated secondary antibody or streptavidin-HRP for biotinylated lectins
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Lysis:
-
Culture cells in the presence or absence of varying concentrations of ManNAc for a specified period (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest or with a sialic acid-binding lectin overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody or streptavidin-HRP for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to assess changes in sialylation.
-
Experimental Workflow for Sialylation Analysis
Cell Viability Assay
This protocol is a general method to assess the effect of ManNAc supplementation on cell viability using a tetrazolium-based assay (e.g., MTT).[16]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of ManNAc in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ManNAc-containing medium to the respective wells. Include vehicle controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.
-
Incubate for 1 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Therapeutic Potential and Applications
The ability of ManNAc to enhance sialic acid biosynthesis makes it a promising therapeutic agent for several conditions.
-
GNE Myopathy: This rare genetic disorder is caused by mutations in the GNE gene, leading to hyposialylation of muscle glycoproteins.[6] Clinical trials have investigated ManNAc supplementation to restore sialylation and improve muscle function in these patients.[6][17]
-
Kidney Diseases: Evidence suggests that reduced sialylation of glomerular proteins contributes to certain kidney diseases, such as focal segmental glomerulosclerosis (FSGS).[5] ManNAc therapy is being explored to increase sialylation and ameliorate proteinuria.[5][9]
-
Biopharmaceutical Production: Supplementing cell culture media with ManNAc can enhance the sialylation of recombinant glycoproteins, such as monoclonal antibodies.[3] This can improve their therapeutic efficacy by increasing half-life, solubility, and reducing immunogenicity.[2]
Conclusion
This compound is a fundamentally important molecule in glycobiology with significant and expanding therapeutic applications. A thorough understanding of its biochemical properties, metabolic pathway, and the experimental methods to study its effects is crucial for researchers and drug development professionals. This guide provides a consolidated resource to facilitate further investigation and application of this promising compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 3. N-Acetyl-D-Mannosamine | C8H15NO6 | CID 439281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mpbio.com [mpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. youtube.com [youtube.com]
- 8. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. Molecular modeling of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase and predictions of structural effects of mutations associated with HIBM and sialuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
N-Acetyl-D-Mannosamine Monohydrate: A Deep Dive into its Role as a Sialic Acid Precursor for Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-mannosamine (ManNAc), a naturally occurring monosaccharide, serves as the committed precursor in the biosynthesis of sialic acids, crucial components of glycoproteins and glycolipids.[1][2] Sialic acids play a pivotal role in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses. Deficiencies in sialic acid production, often stemming from mutations in the GNE gene encoding the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase, can lead to severe pathologies, most notably GNE myopathy.[2][3] This technical guide provides a comprehensive overview of N-Acetyl-D-Mannosamine Monohydrate's function as a sialic acid precursor, its therapeutic potential, and the experimental methodologies used to investigate its efficacy.
The Sialic Acid Biosynthesis Pathway
The intracellular synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is a multi-step enzymatic process primarily occurring in the cytoplasm and nucleus.[4] The pathway is initiated by the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc by the epimerase domain of the GNE enzyme. Subsequently, the kinase domain of GNE phosphorylates ManNAc to form ManNAc-6-phosphate.[4] A series of further enzymatic reactions convert ManNAc-6-phosphate into CMP-sialic acid, the activated form of sialic acid, which is then transported into the Golgi apparatus for the sialylation of glycoconjugates.[4]
The GNE enzyme represents the rate-limiting step in this pathway, and its activity is subject to feedback inhibition by CMP-sialic acid.[1] Mutations in the GNE gene can lead to reduced enzyme activity, resulting in hyposialylation and the development of GNE myopathy, a rare autosomal recessive disorder characterized by progressive muscle weakness and atrophy.[2][3][5]
Therapeutic Rationale for ManNAc Supplementation
Oral administration of ManNAc is a promising therapeutic strategy for GNE myopathy and other conditions associated with hyposialylation.[3][6] By providing an exogenous supply of the direct precursor, ManNAc supplementation bypasses the defective GNE enzyme, thereby restoring the intracellular pool of sialic acid and promoting the sialylation of essential glycoproteins and glycolipids.[7] This approach has been investigated in preclinical and clinical studies, demonstrating its potential to ameliorate the pathological consequences of impaired sialic acid biosynthesis.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating the effects of N-Acetyl-D-Mannosamine supplementation.
Table 1: In Vitro Studies on ManNAc Supplementation
| Cell Line | GNE Status | ManNAc Concentration | Outcome | Reference |
| HEK-293 | Knockout | 1 mM | Restoration of membrane-bound sialic acid levels to wild-type. | [8][9] |
| HEK-293 | Knockout | 2 mM | Restoration of polysialylation and free intracellular sialic acid levels to wild-type. | [8][9] |
| C2C12 (murine myoblasts) | Knockout | Not specified | ManNAc treatment did not restore sialylation levels. | [7] |
Table 2: Clinical Trials of ManNAc for GNE Myopathy
| Trial Identifier | Phase | Dosage | Key Findings | Reference |
| NCT01634750 | 1 | Single ascending doses of 3g, 6g, and 10g | Safe and well-tolerated at 3g and 6g; 10g associated with diarrhea. Significant and sustained increase in plasma free sialic acid. | [10] |
| NCT02346461 | 2 (Open-label) | 6g twice daily (12g/day) | Long-term administration was safe. Sustained increase in plasma free sialic acid. Increased muscle sialylation after 3 months. | [3][10] |
| MAGiNE Trial (UCLA) | 2 (Randomized, double-blind, placebo-controlled) | 4g three times daily (12g/day) | Ongoing trial to evaluate long-term safety and clinical efficacy. | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of N-Acetyl-D-Mannosamine as a sialic acid precursor.
Protocol 1: Quantification of Sialic Acid Levels by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantification of total sialic acid in biological samples.
1. Sample Preparation:
-
Release of Sialic Acids: Treat the glycoprotein-containing sample (e.g., cell lysate, purified protein) with 2 M acetic acid and incubate at 80°C for 2 hours to release sialic acids.[11]
-
Derivatization: Fluorescently label the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Prepare a DMB labeling solution containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in a mixture of water and glacial acetic acid.
-
Add the DMB labeling solution to the sample containing the released sialic acids.
-
Incubate the mixture in the dark at 50°C for a specified time to allow for the derivatization reaction to complete.
-
2. HPLC Analysis:
-
Chromatographic System: Utilize a reverse-phase HPLC system equipped with a C18 column and a fluorescence detector.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, and water (e.g., 9%:7%:84% v/v/v) can be used for the separation of DMB-labeled sialic acids.
-
Detection: Monitor the fluorescence of the eluting DMB-labeled sialic acids at an excitation wavelength of approximately 373 nm and an emission wavelength of approximately 448 nm.
-
Quantification: Generate a standard curve using known concentrations of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) standards that have been subjected to the same derivatization procedure. Calculate the concentration of sialic acids in the samples by comparing their peak areas to the standard curve.
Protocol 2: GNE Enzyme Activity Assay
This protocol describes a coupled enzyme assay to determine the N-acetylmannosamine kinase activity of the GNE enzyme.
1. Reagents:
-
Purified recombinant GNE protein
-
ManNAc (substrate)
-
ATP (co-factor)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate (B1213749) kinase (PK)
-
Lactate (B86563) dehydrogenase (LDH)
-
Reaction buffer (e.g., 60 mM Tris-HCl, pH 8.1, containing 10 mM MgCl₂)
2. Assay Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the purified GNE protein, ManNAc, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase in the reaction buffer.
-
The kinase activity of GNE will produce ADP.
-
Pyruvate kinase will use PEP to convert ADP back to ATP, producing pyruvate.
-
Lactate dehydrogenase will then reduce pyruvate to lactate, oxidizing NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of decrease in absorbance is proportional to the GNE kinase activity.
3. Data Analysis:
-
Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.
Protocol 3: Generation of a GNE-Knockout Cell Line using CRISPR-Cas9
This protocol provides a general workflow for creating a GNE-deficient cell line for in vitro studies.
1. gRNA Design and Cloning:
-
Design guide RNAs (gRNAs) targeting a critical exon of the GNE gene.
-
Clone the designed gRNAs into a suitable CRISPR-Cas9 expression vector.
2. Transfection and Selection:
-
Transfect the chosen cell line (e.g., HEK-293) with the CRISPR-Cas9 vector containing the gRNA.
-
Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).
3. Single-Cell Cloning and Screening:
-
Isolate single cells to establish clonal populations.
-
Screen the clonal populations for GNE knockout by genomic DNA sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Confirm the absence of GNE protein expression by Western blotting.
4. Functional Validation:
-
Assess the functional consequence of GNE knockout by measuring intracellular sialic acid levels using HPLC (as described in Protocol 1).
Conclusion
This compound holds significant promise as a therapeutic agent for GNE myopathy and potentially other disorders of hyposialylation. Its role as a direct precursor in the sialic acid biosynthesis pathway allows it to circumvent enzymatic defects and restore cellular sialylation. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of ManNAc and to design robust preclinical and clinical studies. Continued research in this area is crucial for the development of effective treatments for patients with these debilitating conditions.
References
- 1. uclahealth.org [uclahealth.org]
- 2. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ManNAc for GNE Myopathy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. researchgate.net [researchgate.net]
- 7. GNE deficiency impairs Myogenesis in C2C12 cells and cannot be rescued by ManNAc supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. ludger.com [ludger.com]
An In-depth Technical Guide to the Discovery and Synthesis of N-Acetyl-D-Mannosamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Acetyl-D-Mannosamine (B7828778) (ManNAc), a pivotal monosaccharide in glycobiology. It covers the historical discovery, detailed synthesis methodologies with comparative data, its critical role in the biosynthesis of sialic acids, and its applications in research and therapeutic development.
Discovery and Significance
N-Acetyl-D-mannosamine, a naturally occurring hexosamine, holds a significant position in biological systems as the committed precursor to sialic acids. Sialic acids are terminal monosaccharides on glycoprotein (B1211001) and glycolipid chains, playing crucial roles in cellular recognition, signaling, and immune responses. The therapeutic potential of ManNAc is an active area of research, particularly for conditions linked to hyposialylation, such as GNE myopathy. While the precise first isolation in a biological context is not definitively documented in readily available literature, early and significant contributions to its chemical synthesis were made by researchers such as Spivak and co-workers, who described a preparation procedure for N-Acetyl-D-mannosamine monohydrate.[1]
Synthesis of N-Acetyl-D-Mannosamine
The synthesis of ManNAc can be achieved through several routes, including chemical epimerization, enzymatic conversion, and fermentation. The most common and industrially scalable method involves the epimerization of the more readily available N-acetyl-D-glucosamine (GlcNAc).
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Reaction Conditions | Yield | Purity | Reference |
| Chemical Epimerization | N-acetyl-D-glucosamine (GlcNAc) | Triethylamine | Aqueous solution, 60°C, 2 hours | Variable, equilibrium mixture with GlcNAc | High, >98% after crystallization | [1] |
| Chemical Epimerization | N-acetyl-D-glucosamine (GlcNAc) | Calcium Hydroxide | Alkaline aqueous solution | Effective for epimerization | Not specified | [2] |
| Enzymatic Synthesis | N-acetyl-D-glucosamine (GlcNAc) | N-acyl-D-glucosamine 2-epimerase | Not specified | 77% conversion (in a coupled reaction for Neu5Ac production) | High | [2] |
| Fermentation | N-acetyl-D-glucosamine (GlcNAc) | Klebsiella pneumoniae | Fermentation culture | Not specified | Not specified | [1] |
Experimental Protocols
2.2.1. Chemical Synthesis: Base-Catalyzed Epimerization of N-acetyl-D-glucosamine
This protocol is based on the principle of alkaline epimerization of GlcNAc to an equilibrium mixture containing ManNAc.
Materials:
-
N-acetyl-D-glucosamine (NAG)
-
Triethylamine
-
Deionized water
-
n-Propanol
-
Acetic acid
Procedure:
-
Dissolve 3.78 kg of N-acetyl-D-glucosamine in 6.29 kg of deionized water in a suitable reactor with stirring.
-
Heat the solution to 60 ± 2°C.
-
Add 56.5 ml of Triethylamine to the reaction mixture.
-
Maintain the temperature at 60 ± 2°C for two hours to allow for epimerization to reach equilibrium.
-
Neutralize the reaction mixture with acetic acid.
-
Concentrate the mixture by evaporation to induce crystallization of the unreacted NAG.
-
Cool the mixture slowly and filter to recover the crystalline NAG.
-
The filtrate, enriched in N-Acetyl-D-mannosamine, is further concentrated.
-
Induce crystallization of this compound, potentially with seeding.
-
Filter the crystalline N-Acetyl-D-mannosamine and wash with a mixture of n-propanol and water, followed by pure n-propanol.
-
Dry the final product to obtain this compound with a purity of >98%.[1]
2.2.2. Enzymatic Synthesis of N-Acetyl-D-Mannosamine
This method utilizes the enzyme N-acyl-D-glucosamine 2-epimerase for the specific conversion of GlcNAc to ManNAc.
Materials:
-
N-acetyl-D-glucosamine (GlcNAc)
-
Recombinant N-acyl-D-glucosamine 2-epimerase
-
Appropriate buffer system (e.g., phosphate (B84403) buffer, pH 7.5)
-
ATP (if required by the specific epimerase)
Procedure:
-
Prepare a solution of N-acetyl-D-glucosamine in the appropriate buffer.
-
Add the recombinant N-acyl-D-glucosamine 2-epimerase to the solution. If necessary, also add ATP as a cofactor.
-
Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.
-
Monitor the progress of the reaction by techniques such as HPLC to determine the ratio of ManNAc to GlcNAc.
-
Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by heat inactivation or removal of the enzyme.
-
Purify N-Acetyl-D-mannosamine from the reaction mixture using chromatographic techniques.
Biological Role and Signaling Pathway
N-Acetyl-D-mannosamine is the first committed precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[3] This pathway is crucial for the sialylation of glycoproteins and glycolipids.
Sialic Acid Biosynthesis Pathway
The biosynthesis of sialic acid from UDP-GlcNAc involves a series of enzymatic steps primarily occurring in the cytoplasm and nucleus.
Caption: Sialic acid biosynthesis pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the chemical synthesis and purification of N-Acetyl-D-Mannosamine.
Caption: Chemical synthesis workflow for ManNAc.
Applications in Research and Drug Development
N-Acetyl-D-mannosamine is a molecule of significant interest for its therapeutic potential. It is being investigated for the treatment of genetic disorders characterized by impaired sialic acid biosynthesis, such as GNE myopathy.[4] By providing an exogenous source of the sialic acid precursor, ManNAc supplementation aims to bypass the enzymatic defect and restore normal sialylation. Furthermore, in the realm of biopharmaceuticals, enhancing the sialylation of recombinant proteins is crucial for improving their stability, half-life, and reducing immunogenicity. ManNAc is explored as a cell culture supplement to boost the production of properly sialylated therapeutic glycoproteins.
References
N-Acetyl-D-Mannosamine Monohydrate: A Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-mannosamine (ManNAc) is a naturally occurring amino sugar that serves as the first committed precursor in the biosynthesis of sialic acids, a class of terminal monosaccharides on glycoproteins and glycolipids.[1] Sialic acids play a crucial role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses.[2] Deficiencies in sialic acid production are implicated in several rare genetic disorders, most notably GNE myopathy.[3] This technical guide provides a comprehensive overview of the biological functions of ManNAc, its mechanism of action, and its therapeutic applications. We delve into detailed experimental protocols for its study, present quantitative data from preclinical and clinical investigations in structured tables, and provide visual representations of key pathways and workflows to facilitate a deeper understanding of this promising therapeutic molecule.
Core Biological Function: The Sialic Acid Biosynthesis Pathway
The primary biological role of N-Acetyl-D-mannosamine is to fuel the sialic acid biosynthesis pathway.[1] This intracellular process is initiated in the cytoplasm and is critical for the generation of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[1][2]
The pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is derived from glucose.[4] In the rate-limiting step, the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) converts UDP-GlcNAc to ManNAc through its epimerase domain.[4][5] The kinase domain of GNE then phosphorylates ManNAc to ManNAc-6-phosphate.[4] Subsequently, Neu5Ac-9-phosphate is synthesized and then dephosphorylated to yield Neu5Ac.[6] In the nucleus, Neu5Ac is activated to CMP-sialic acid, which is then transported to the Golgi apparatus to be transferred onto glycoproteins and glycolipids.[4][5]
Crucially, CMP-sialic acid acts as a feedback inhibitor of the GNE epimerase activity, thus regulating the entire pathway.[1] By providing exogenous ManNAc, it is possible to bypass this rate-limiting and feedback-inhibited step, thereby increasing the intracellular production of sialic acids.[3] In cases of GNE mutations where kinase activity is deficient, other kinases such as N-acetylglucosamine (GlcNAc) kinase may phosphorylate ManNAc, allowing the pathway to proceed.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 3. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imrpress.com [imrpress.com]
- 7. Oral monosaccharide therapies to reverse renal and muscle hyposialylation in a mouse model of GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-Acetyl-D-Mannosamine in Glycoprotein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-mannosamine (ManNAc) is a critical monosaccharide that serves as the committed precursor for the biosynthesis of all sialic acids, a diverse family of terminal monosaccharides on glycoproteins and glycolipids. The sialylation of these glycoconjugates is paramount for a multitude of cellular processes, including cell-cell recognition, signaling, and immune responses. Deficiencies in the sialic acid biosynthetic pathway, often stemming from mutations in the key enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE), can lead to severe human diseases, such as GNE myopathy. This technical guide provides an in-depth exploration of the pivotal role of ManNAc in glycoprotein (B1211001) synthesis, detailing the biochemical pathways, regulatory mechanisms, and therapeutic implications. Furthermore, this guide includes detailed experimental protocols for the study of ManNAc metabolism and its effects on protein sialylation, alongside quantitative data to support researchers and professionals in drug development.
Introduction to N-Acetyl-D-Mannosamine and Glycoprotein Synthesis
N-Acetyl-D-mannosamine (ManNAc) is a naturally occurring hexosamine and a key intermediate in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[1][2] Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing crucial roles in cellular communication and immune response.[2] The process of N-linked glycosylation begins in the endoplasmic reticulum with the attachment of a core glycan structure to asparagine residues of nascent polypeptides.[3] This core structure is subsequently modified in the Golgi apparatus, where terminal sugars, including sialic acids, are added.
The synthesis of sialic acid is a multi-step enzymatic process, with the bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE) catalyzing the initial and rate-limiting steps.[4][5] ManNAc is the product of the epimerase activity of GNE and the substrate for its kinase activity, highlighting its central role in this pathway.
The Sialic Acid Biosynthetic Pathway
The de novo synthesis of sialic acid begins with UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway. The key steps are as follows:
-
Epimerization: The UDP-GlcNAc 2-epimerase domain of the GNE enzyme converts UDP-GlcNAc to ManNAc.[1][4] This is the committed and rate-limiting step in sialic acid biosynthesis.[5][6]
-
Phosphorylation: The N-acetylmannosamine kinase domain of GNE phosphorylates ManNAc at the C-6 position to produce ManNAc-6-phosphate (ManNAc-6-P).[2][7]
-
Condensation: N-acetylneuraminic acid-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P).[8]
-
Dephosphorylation: A specific phosphatase, Neu5Ac-9-P-phosphatase (NANP), removes the phosphate (B84403) group from Neu5Ac-9-P to yield N-acetylneuraminic acid (Neu5Ac).[8]
-
Activation: In the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by transferring it to a cytidine (B196190) monophosphate (CMP) carrier, forming CMP-Neu5Ac.[1]
-
Transfer: CMP-Neu5Ac is then transported into the Golgi apparatus, where sialyltransferases attach the sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids.[9]
This pathway is tightly regulated, primarily through feedback inhibition of the GNE epimerase activity by CMP-Neu5Ac.[1][4]
Figure 1: The Sialic Acid Biosynthetic Pathway.
Therapeutic Role of ManNAc Supplementation
Mutations in the GNE gene can lead to GNE myopathy (previously known as hereditary inclusion body myopathy), a rare autosomal recessive disorder characterized by progressive muscle weakness.[7][10] These mutations often result in reduced GNE enzyme activity, leading to hyposialylation of muscle glycoproteins.[5][11]
Supplementation with ManNAc has emerged as a promising therapeutic strategy for GNE myopathy and other conditions associated with hyposialylation, such as certain kidney diseases.[12][13] By providing an exogenous source of ManNAc, this approach bypasses the initial, often impaired, epimerase step of the sialic acid biosynthetic pathway, thereby restoring sialic acid production.[14] Clinical trials have shown that oral ManNAc administration is safe and can increase plasma sialic acid levels in patients with GNE myopathy.[4][8][10]
Quantitative Data on ManNAc Supplementation and GNE Activity
The following tables summarize key quantitative data from studies investigating the effects of ManNAc supplementation and the impact of GNE mutations.
Table 1: Effect of ManNAc Supplementation on Sialic Acid Levels in GNE-Deficient HEK-293 Cells
| ManNAc Concentration (mM) | Relative Polysialylation Signal (Normalized to Wild-Type) | Relative Free Intracellular Neu5Ac (Normalized to Wild-Type) | Relative Membrane-Bound Neu5Ac (Normalized to Wild-Type) |
| 0 | ~0 | 0.29 | 0.29 |
| 0.1 | - | 0.37 | 0.49 |
| 0.3 | - | 0.47 | 0.32 |
| 0.6 | 0.30 | 0.51 | 0.51 |
| 1.0 | 0.47 | 0.61 | 0.95 |
| 2.0 | 0.90 | 0.90 | 1.94 |
Data adapted from a study on GNE-knockout HEK-293 cells, demonstrating a dose-dependent restoration of sialylation with ManNAc supplementation.[15][16][17][18]
Table 2: Pharmacokinetic Parameters of Oral ManNAc in GNE Myopathy Patients
| ManNAc Dose (g) | Cmax (ng/mL) | Tmax (h) | AUCinf (h*ng/mL) | Half-life (h) |
| 3 | 10,700 ± 4,100 | 1.0 ± 0.0 | 25,600 ± 8,600 | 2.5 ± 0.5 |
| 6 | 15,300 ± 4,200 | 1.3 ± 0.5 | 40,800 ± 10,600 | 2.4 ± 0.3 |
| 10 | 18,300 ± 6,600 | 2.0 ± 0.8 | 49,900 ± 16,300 | 2.3 ± 0.5 |
Data from a single ascending dose study in GNE myopathy patients.[8][19] Values are presented as mean ± SD.
Table 3: Impact of GNE M712T Mutation on Enzyme Activity
| Genotype | GNE Epimerase Activity (% of Wild-Type) |
| Gne+/+ (Wild-Type) | 100% |
| GneM712T/M712T (Mutant) | 19.4% ± 7.5% |
| GneM712T/M712T + ManNAc Treatment | 31% ± 8.4% |
Data from a knock-in mouse model of GNE myopathy, showing reduced GNE activity in the mutant and a partial restoration with ManNAc treatment.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of ManNAc in glycoprotein synthesis.
GNE Enzyme Activity Assay (UDP-GlcNAc 2-Epimerase Activity)
This protocol describes the measurement of the epimerase activity of purified recombinant GNE protein.
Materials:
-
Purified recombinant GNE protein
-
UDP-GlcNAc (1.0 mM)
-
MgCl₂ (10 mM)
-
Sodium phosphate buffer (45 mM, pH 7.5)
-
Potassium borate (B1201080) (0.8 M, pH 9.1)
-
4-dimethylaminobenzaldehyde (1% w/v in 0.125% 10 N HCl)
-
Spectrophotometer
Procedure:
-
Prepare a 200 µL reaction mixture containing the purified GNE protein, 1.0 mM UDP-GlcNAc, and 10 mM MgCl₂ in 45 mM sodium phosphate buffer.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by heating at 100°C for 1 minute.
-
To a 150 µL aliquot of the reaction mixture, add 30 µL of 0.8 M potassium borate (pH 9.1).
-
Incubate the mixture at 100°C for 3 minutes.
-
Add 800 µL of 1% (w/v) 4-dimethylaminobenzaldehyde solution.
-
Incubate the mixture at 37°C for 3 minutes.
-
Measure the absorbance at 578 nm using a spectrophotometer. The amount of ManNAc produced is determined using the Morgan-Elson method.[1]
Quantification of Sialic Acid by HPLC
This protocol outlines the quantification of total sialic acid (Neu5Ac) from cultured cells.
Materials:
-
Cultured cells treated with or without ManNAc
-
Phosphate-buffered saline (PBS)
-
Acetic acid (2 M)
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) labeling reagent
-
Reverse-phase C18 HPLC column
-
HPLC system with a fluorescence detector
Procedure:
-
Harvest approximately 1 x 10⁶ cells and wash twice with PBS.
-
Lyse the cells and hydrolyze the glycoproteins by adding 2 M acetic acid and incubating at 80°C for 2 hours to release sialic acids.
-
Lyophilize the sample.
-
Derivatize the released sialic acids by adding the DMB labeling reagent and incubating at 50°C for 3 hours.
-
Analyze the DMB-labeled sialic acids using a reverse-phase C18 HPLC column with fluorescence detection.
-
Quantify the amount of Neu5Ac by comparing the peak area to a standard curve of known Neu5Ac concentrations.[8][12]
Metabolic Labeling of Sialoglycoproteins with ManNAc Analogs
This protocol describes the metabolic incorporation of an azide-modified ManNAc analog (peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) into cellular glycoproteins for subsequent detection.
Materials:
-
Cultured cells
-
Ac₄ManNAz
-
Biotinylated alkyne capture reagent
-
Cell lysis buffer
-
Streptavidin-conjugated beads
-
SDS-PAGE reagents
-
Western blot reagents
Procedure:
-
Culture cells in the presence of Ac₄ManNAz (e.g., 50 µM) for 48 hours to allow for metabolic incorporation into sialoglycoproteins.
-
Chemoselectively conjugate the incorporated azide (B81097) groups with a biotinylated alkyne capture reagent via a click chemistry reaction.
-
Lyse the cells to release the cellular proteins.
-
Perform affinity purification of the biotin-labeled sialoglycoproteins using streptavidin-conjugated beads.
-
Elute the captured sialoglycoproteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and visualize by Western blot using a streptavidin-HRP conjugate.[20][21]
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.
Figure 2: Therapeutic Action of ManNAc Supplementation.
Figure 3: Workflow for Sialic Acid Quantification.
Conclusion
N-Acetyl-D-mannosamine is a cornerstone of glycoprotein synthesis, serving as the essential precursor for sialylation. A thorough understanding of its role in the sialic acid biosynthetic pathway is crucial for researchers in glycobiology and for professionals developing therapeutics for diseases linked to hyposialylation. The experimental protocols and quantitative data presented in this guide offer a robust framework for investigating the effects of ManNAc and for the development of novel therapeutic strategies. Continued research into the intricate regulation of the sialic acid pathway and the therapeutic potential of ManNAc and its analogs holds great promise for addressing a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of Sialic Acids on the Cell Surface Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. JCI - Mutation in the key enzyme of sialic acid biosynthesis causes severe glomerular proteinuria and is rescued by N-acetylmannosamine [jci.org]
- 6. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Protocol | Abcam [abcam.com]
- 8. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.cat [2024.sci-hub.cat]
- 10. lcms.cz [lcms.cz]
- 11. Mutation Update for GNE Gene Variants Associated with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 15. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. imrpress.com [imrpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of N-Acetyl-D-Mannosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-Mannosamine (ManNAc) is a naturally occurring uncharged monosaccharide that serves as the first committed precursor in the biosynthetic pathway of sialic acids.[1] Sialic acids, such as N-acetylneuraminic acid (Neu5Ac), are crucial terminal monosaccharides on glycoprotein (B1211001) and glycolipid chains, playing significant roles in various cellular processes including cell adhesion, signaling, and immune responses.[2][3] Due to its central role in sialylation, ManNAc is under investigation as a therapeutic agent for conditions associated with hyposialylation, most notably GNE myopathy, a rare genetic muscle disorder caused by mutations in the GNE gene.[1][4] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of ManNAc, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Cellular Uptake and Transport
The cellular uptake of ManNAc is a critical first step for its metabolic utilization. In mammalian cells, ManNAc is thought to enter via passive diffusion or through a specific plasma membrane transporter.[5] Studies have shown that the cellular uptake of ManNAc is linear and non-saturable up to concentrations of 20 mM and is not affected by the presence of glucose, serum, amino acids, vitamins, or glutamine in the culture media.[5] In contrast, in Escherichia coli K1, ManNAc uptake is mediated by the mannose phosphotransferase system, a phosphoenolpyruvate-dependent transporter.[6][7] This transport is competitively inhibited by glucose, mannose, fructose, and glucosamine.[6]
Metabolic Pathway: The Sialic Acid Biosynthesis Pathway
Once inside the cell, ManNAc enters the sialic acid biosynthesis pathway. This process primarily occurs in the cytoplasm, with the final activation step taking place in the nucleus.[2][8] The key enzyme governing this pathway is the bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[9][10][11]
The pathway proceeds as follows:
-
Epimerization: The GNE enzyme first catalyzes the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc.[4]
-
Phosphorylation: The kinase domain of the same GNE enzyme then phosphorylates ManNAc at the C-6 position to form ManNAc-6-phosphate (ManNAc-6-P).[3][4] It is noteworthy that in cases of GNE kinase domain mutations, other kinases like GlcNAc kinase may contribute to this phosphorylation.[12][13]
-
Condensation: N-acetylneuraminic acid phosphate (B84403) synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[12][14]
-
Dephosphorylation: N-acetylneuraminic acid phosphatase (NANP) then dephosphorylates Neu5Ac-9-P to produce N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[12][14]
-
Activation: In the nucleus, Neu5Ac is activated by CMP-sialic acid synthetase (CMAS) to form CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[2]
-
Glycosylation: CMP-Neu5Ac is then transported to the Golgi apparatus, where it serves as the donor substrate for sialyltransferases, which attach sialic acid residues to nascent glycoproteins and glycolipids.[2]
A crucial regulatory feature of this pathway is the feedback inhibition of the GNE epimerase activity by CMP-Neu5Ac.[8][15] However, the administration of exogenous ManNAc bypasses this rate-limiting and feedback-inhibited step, leading to increased sialic acid production.[5]
Quantitative Data on ManNAc Pharmacokinetics
Clinical studies in healthy volunteers and patients with GNE myopathy have provided valuable quantitative data on the pharmacokinetics of orally administered ManNAc and the resulting production of Neu5Ac.
Table 1: Single-Dose Pharmacokinetic Parameters of ManNAc in GNE Myopathy Patients [1][16]
| Parameter | 3 g Dose | 6 g Dose | 10 g Dose |
| Tmax (h) | ~2.5 | ~2.0 | ~2.5 |
| Half-life (h) | ~2.4 | ~2.4 | ~2.4 |
Table 2: Single-Dose Pharmacokinetic Parameters of Neu5Ac following ManNAc Administration in GNE Myopathy Patients [1][16]
| Parameter | 3 g ManNAc Dose | 6 g ManNAc Dose | 10 g ManNAc Dose |
| Tmax (h) | ~11 | ~8 | ~8 |
Note: The 10g dose was associated with diarrhea, likely due to unabsorbed ManNAc.[1][16]
A population pharmacokinetic model developed from two clinical studies in GNE myopathy patients provided the following parameter estimates:[17]
Table 3: Population Pharmacokinetic Model Parameter Estimates for ManNAc and Neu5Ac [17]
| Parameter | Value | Description |
| ka (h⁻¹) | 0.256 | Oral absorption rate |
| CLM/F (L/h) | 631 | Apparent clearance of ManNAc |
| VM/F (L) | 506 | Apparent volume of distribution of ManNAc |
| kout (h⁻¹) | 0.283 | Neu5Ac elimination rate constant |
Studies in healthy adult males have determined the absolute bioavailability of oral ManNAc to be low.[18]
Table 4: Pharmacokinetic Parameters of ManNAc in Healthy Adult Males [18]
| Parameter | Intravenous (100 mg) | Oral (1000 mg) |
| Plasma Clearance (L/h) | 10.1 ± 1.94 | - |
| Volume of Distribution (L) | 24.1 ± 4.98 | - |
| Elimination Half-life (h) | 1.67 ± 0.251 | - |
| Absolute Bioavailability (%) | - | 4.01 ± 1.82 |
The low oral bioavailability is likely due to poor absorption owing to its high polarity, rather than first-pass hepatic extraction.[18]
Experimental Protocols
Quantification of ManNAc and Neu5Ac in Human Plasma
A validated liquid chromatography and tandem mass spectrometry (LC-MS/MS) method is commonly used for the quantification of ManNAc and Neu5Ac in human plasma.[16][19]
1. Sample Preparation:
- Plasma samples are thawed on ice.
- An internal standard solution (e.g., isotopically labeled ManNAc and Neu5Ac) is added to the plasma samples.
- Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
- The supernatant is collected for analysis.
2. LC-MS/MS Analysis:
- Chromatography: The supernatant is injected onto a reverse-phase or HILIC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate ManNAc and Neu5Ac from other plasma components.
- Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for ManNAc, Neu5Ac, and their internal standards are monitored for quantification.
3. Data Analysis:
- Standard curves are generated by plotting the peak area ratios of the analyte to the internal standard against the concentration of the calibration standards.
- The concentrations of ManNAc and Neu5Ac in the plasma samples are determined by interpolating their peak area ratios from the standard curve.
Quantification of Intracellular Metabolites
To quantify intracellular ManNAc and its metabolites, a method involving rapid quenching of metabolism and extraction followed by LC-MS/MS analysis is employed.[20]
1. Cell Culture and Harvesting:
- Cells are cultured under the desired experimental conditions (e.g., with or without ManNAc supplementation).
- For adherent cells, the culture medium is rapidly aspirated, and the cells are washed with an ice-cold buffer (e.g., PBS). For suspension cells, they are quickly pelleted by centrifugation at a low temperature.
2. Quenching and Extraction:
- Metabolism is quenched by adding a cold organic solvent mixture (e.g., 80% methanol) to the cells.
- The cells are scraped (if adherent) and collected. The mixture is vortexed and incubated at a low temperature to ensure complete extraction.
- The cell debris is pelleted by centrifugation, and the supernatant containing the intracellular metabolites is collected.
3. LC-MS/MS Analysis:
- The analysis of the cell extract is performed using an LC-MS/MS method similar to that described for plasma, but optimized for the specific metabolites of interest (e.g., ManNAc, ManNAc-6-P, Neu5Ac).
4. Data Normalization:
- The quantified metabolite levels are typically normalized to the total protein content or cell number of the sample to allow for comparison between different experimental conditions.
start [label="Start: Cell Culture or\nIn Vivo Model", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
treatment [label="Treatment with ManNAc\n(and Controls)", fillcolor="#FBBC05", fontcolor="#202124"];
sampling [label="Sample Collection\n(Plasma, Cells, Tissues)"];
extraction [label="Metabolite Extraction\n(e.g., Protein Precipitation, Solvent Extraction)"];
analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
quantification [label="Quantification of ManNAc\nand Metabolites (e.g., Neu5Ac)"];
data_analysis [label="Data Analysis and Interpretation"];
end [label="Conclusion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> treatment;
treatment -> sampling;
sampling -> extraction;
extraction -> analysis;
analysis -> quantification;
quantification -> data_analysis;
data_analysis -> end;
}
Conclusion
N-Acetyl-D-Mannosamine is a key intermediate in the biosynthesis of sialic acids. Its cellular uptake and metabolism are of significant interest to researchers in glycobiology and drug development. The ability of exogenous ManNAc to bypass the rate-limiting step of the sialic acid pathway makes it a promising therapeutic strategy for diseases characterized by hyposialylation, such as GNE myopathy. The quantitative data from pharmacokinetic studies and the detailed experimental protocols provided in this guide offer a valuable resource for scientists working to further elucidate the roles of ManNAc and develop novel therapies based on its metabolic functions. Future research will likely focus on optimizing the delivery and bioavailability of ManNAc and exploring its therapeutic potential in a broader range of diseases.
References
- 1. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 3. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation and pathophysiological implications of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) as the key enzyme of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GNE (gene) - Wikipedia [en.wikipedia.org]
- 12. imrpress.com [imrpress.com]
- 13. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Absolute bioavailability and intravenous pharmacokinetics of N-acetyl-D-mannosamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Acetyl-D-Mannosamine Monohydrate for Cell Line Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-mannosamine (ManNAc) is a crucial amino sugar that serves as a committed precursor in the biosynthesis of sialic acids.[1][2] In the realm of cell line engineering, particularly with Chinese Hamster Ovary (CHO) cells, the supplementation of culture media with ManNAc has emerged as a potent strategy to modulate the glycosylation patterns of recombinant proteins.[3][4] Glycosylation, and specifically the terminal sialylation of glycoproteins, is a critical quality attribute that can significantly influence the efficacy, stability, and serum half-life of therapeutic proteins.[5]
These application notes provide a comprehensive overview of the use of N-Acetyl-D-Mannosamine Monohydrate in cell line engineering, complete with detailed experimental protocols and quantitative data to guide researchers in optimizing their cell culture processes for the production of therapeutic glycoproteins with desired glycosylation profiles.
Key Applications in Cell Line Engineering
-
Enhanced Sialylation: Supplementing cell culture media with ManNAc bypasses the rate-limiting step in the sialic acid biosynthetic pathway, leading to an increased intracellular pool of CMP-sialic acid, the donor substrate for sialyltransferases.[4] This results in a higher degree of sialylation on recombinant glycoproteins.[4][6]
-
Reduction of High-Mannose Glycans: The addition of ManNAc has been shown to effectively reduce the proportion of high-mannose (Man5) glycan variants on monoclonal antibodies (mAbs).[3][7] High-mannose glycans can negatively impact the pharmacokinetics of mAbs, and their reduction is often a key objective in bioprocess optimization.[3]
-
Improved Product Quality: By promoting more complete and "human-like" glycosylation, ManNAc supplementation can enhance the overall quality and consistency of therapeutic proteins produced in mammalian cell lines.[1] This can lead to improved therapeutic efficacy and reduced immunogenicity.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound supplementation on key cell culture and product quality attributes as reported in various studies.
| Parameter | Cell Line | ManNAc Concentration | Effect | Reference |
| High Mannose (Man5) Glycans | CHO-K1 | 5-100 mM | Concentration-dependent decrease from 8.9% to as low as 2.9% | [3][7] |
| High Mannose (Man5) Glycans | 12 CHO Clones | 20-40 mM (added before Day 4) | Average reduction of 46% | [3] |
| Sialylation of Interferon-gamma | CHO | 20 mM | Reduction of incompletely sialylated biantennary glycans from 35% to 20% | [4] |
| Intracellular CMP-Sialic Acid | CHO | 20 mM | Nearly thirty-fold increase | [4] |
| Sialylation of "Glycoprotein X" | CHO | Up to 20 mM | Dose-dependent improvement in sialylation | [6][8] |
| Total Sialic Acid Content | CHO-K1 | 20 mM | ~35-fold increase | [9] |
| Sialic Acid Content of EPO | CHO-K1 | 200-300 µM (of 1,3,4-O-Bu3 ManNAc analog) | >40% increase | [10] |
| Polysialylation | HEK-293 GNE KO | 2 mM | Restoration to wild-type levels | [11][12] |
Table 1: Effect of this compound on Glycosylation.
| Parameter | Cell Line | ManNAc Concentration | Effect | Reference |
| Cell Growth and Viability | CHO-K1 | 5-100 mM | Unaffected | [3][7] |
| Cell Metabolism | CHO-K1 | 5-100 mM | Unaffected | [3][7] |
| Product Yield (Interferon-gamma) | CHO | 20 mM | Unaffected | [4] |
Table 2: Effect of this compound on Cell Culture Performance.
Signaling Pathway
The biosynthesis of sialic acid is a multi-step enzymatic process that primarily takes place in the cytoplasm and nucleus of the cell. The addition of exogenous ManNAc bypasses the initial and often rate-limiting step of this pathway.
References
- 1. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production | Springer Nature Experiments [experiments.springernature.com]
- 2. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid monitoring of high‐mannose glycans during cell culture process of therapeutic monoclonal antibodies using lectin affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid monitoring of high-mannose glycans during cell culture process of therapeutic monoclonal antibodies using lectin affinity chromatography - American Chemical Society [acs.digitellinc.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel sugar analog enhances sialic acid production and biotherapeutic sialylation in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. imrpress.com [imrpress.com]
Enhancing Therapeutic Protein Sialylation in CHO Cells with N-Acetyl-D-Mannosamine Monohydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, a critical post-translational modification, profoundly influences the efficacy, stability, and serum half-life of recombinant therapeutic proteins produced in Chinese Hamster Ovary (CHO) cells. Sialylation, the addition of sialic acid residues to the termini of glycan chains, is of particular importance. N-Acetyl-D-mannosamine (ManNAc) is a naturally occurring amino sugar and a key precursor in the biosynthesis of sialic acid.[1][2] Supplementing CHO cell culture media with ManNAc has emerged as a robust strategy to enhance the sialylation of recombinant proteins, thereby improving their therapeutic profiles.[1][3]
This document provides detailed application notes and protocols for the effective use of N-Acetyl-D-Mannosamine Monohydrate in CHO cell culture to increase protein sialylation.
Mechanism of Action: The Sialic Acid Biosynthesis Pathway
ManNAc serves as a direct precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in mammalian cells. The intracellular biosynthesis of sialic acid is a multi-step enzymatic process primarily occurring in the cytoplasm and nucleus. Supplementing the cell culture medium with exogenous ManNAc bypasses the initial rate-limiting step of its own synthesis, leading to an increased intracellular pool of sialic acid precursors and subsequently, enhanced incorporation onto glycoproteins in the Golgi apparatus.[4][5][6]
Caption: Sialic Acid Biosynthesis Pathway in CHO Cells.
Quantitative Data Summary
The supplementation of ManNAc into CHO cell culture media has been shown to increase the sialic acid content of various recombinant proteins in a dose-dependent manner. The following tables summarize the quantitative effects of ManNAc on sialylation and cell culture performance.
Table 1: Effect of ManNAc Concentration on Sialylation of Recombinant Proteins in CHO Cells
| Recombinant Protein | ManNAc Concentration (mM) | Observed Effect on Sialylation | Reference |
| Interferon-gamma (IFN-γ) | 20 | Reduction of incompletely sialylated biantennary glycans from 35% to 20%.[7] | [7] |
| Glycoprotein X | Up to 20 | Dose-dependent improvement in sialylation profile.[3] | [3] |
| Monoclonal Antibody (mAb) | 5 - 100 | Concentration-dependent decrease in high-mannose (Man5) species from 8.9% to as low as 2.9%.[8] | [8] |
| General Glycoproteins | 20 | ~35-fold increase in sialylation.[9] | [9] |
| Recombinant EPO | >40% increase in final sialic acid content with a ManNAc analog (1,3,4-O-Bu3 ManNAc) at 200-300 µM.[9] | [9] |
Table 2: Impact of ManNAc Supplementation on CHO Cell Culture Performance
| Parameter | ManNAc Concentration (mM) | Observed Effect | Reference |
| Cell Growth & Viability | 20 | No significant effect on cell growth or product yield.[7] | [7] |
| Cell Growth & Metabolism | 5 - 100 | Cellular growth, metabolism, and other product quality attributes remained unaffected.[8] | [8] |
| Intracellular CMP-Sialic Acid | 20 | Nearly thirty-fold increase in the intracellular pool of CMP-sialic acid.[7] | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (CAS No. 676347-48-1)
-
High-purity water for cell culture (e.g., WFI or cell culture grade water)
-
Sterile conical tubes (50 mL)
-
Sterile 0.22 µm filter
Procedure:
-
Determine Required Concentration: Decide on the desired final concentration of ManNAc in the cell culture medium (e.g., 20 mM).
-
Calculate Mass: Calculate the mass of ManNAc monohydrate required to prepare a concentrated stock solution (e.g., 200 mM). The molecular weight of this compound is 239.22 g/mol .
-
Calculation Example for 50 mL of 200 mM stock solution: 0.2 mol/L * 0.05 L * 239.22 g/mol = 2.3922 g
-
-
Dissolution: Aseptically weigh the calculated amount of ManNAc monohydrate powder and add it to a sterile 50 mL conical tube. Add a portion of the high-purity water (e.g., 40 mL) and vortex until fully dissolved. ManNAc is soluble in aqueous solutions.
-
Adjust Volume: Bring the final volume to 50 mL with high-purity water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.
-
Storage: Store the stock solution at -20°C for long-term storage or at 2-8°C for short-term use. It is recommended to prepare fresh aqueous solutions and not store them for more than a day to ensure optimal performance.[10]
Protocol 2: Supplementation of ManNAc in Fed-Batch CHO Cell Culture
Materials:
-
CHO cells producing the recombinant protein of interest
-
Basal cell culture medium and feed solutions
-
Sterile ManNAc stock solution (from Protocol 1)
-
Shake flasks or bioreactors
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the CHO cells in the desired culture vessel (e.g., shake flask or bioreactor) at the recommended seeding density in the basal medium.
-
Timing of Addition: The timing of ManNAc addition is crucial for its effectiveness. It is recommended to add ManNAc early in the culture, ideally on Day 0 or prior to Day 4.[8] Late addition (e.g., Day 11) may not significantly impact the glycosylation profile.[8]
-
Concentration: The optimal concentration of ManNAc can be cell line and protein-dependent. A good starting point is 20 mM, with a titration range of 5 mM to 40 mM.[7][8]
-
Fed-Batch Strategy:
-
Initial Supplementation: Add the calculated volume of the sterile ManNAc stock solution to the basal medium at the time of cell seeding (Day 0) to achieve the desired final concentration.
-
Feeding: Proceed with the established fed-batch feeding strategy. ManNAc is typically added as a single dose at the beginning of the culture.
-
-
Culture Monitoring: Monitor cell growth (viable cell density) and viability throughout the culture period. Also, monitor key metabolites like glucose and lactate.
-
Sampling and Analysis: Collect samples at different time points to analyze the sialylation of the produced recombinant protein (see Protocol 3).
Caption: Fed-Batch CHO Culture Workflow with ManNAc.
Protocol 3: Analysis of Protein Sialylation by HPLC
This protocol outlines a general method for the analysis of sialic acid content in a purified glycoprotein sample using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).
Materials:
-
Purified recombinant glycoprotein sample
-
Acetic acid (for hydrolysis)
-
DMB labeling solution (commercially available or prepared in-house)
-
Sialic acid reference standards (e.g., Neu5Ac, Neu5Gc)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Acid Hydrolysis (Sialic Acid Release):
-
To a known amount of the purified glycoprotein sample (e.g., 100 µg), add 2 M acetic acid.
-
Incubate at 80°C for 2 hours to release the sialic acid residues.
-
Cool the sample to room temperature and centrifuge to pellet the protein.
-
-
DMB Derivatization:
-
Take an aliquot of the supernatant containing the released sialic acids.
-
Add the DMB labeling solution.
-
Incubate in the dark at 50-60°C for 2-3 hours.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., water with 0.1% formic acid).
-
Flow Rate: A standard flow rate is around 0.5 - 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~373 nm and emission at ~448 nm.[11]
-
Injection: Inject the derivatized sample and sialic acid standards.
-
-
Data Analysis:
-
Identify and quantify the sialic acid peaks (e.g., Neu5Ac and Neu5Gc) in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the amount of each sialic acid species relative to the amount of protein analyzed.
-
Caption: Workflow for Sialylation Analysis by HPLC.
Safety and Handling
This compound should be handled in accordance with good laboratory practices. It is a crystalline solid and should be stored at -20°C.[10][12][13] While not classified as hazardous, it is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the powder.
Conclusion
Supplementation with this compound is a straightforward and effective method for enhancing the sialylation of recombinant glycoproteins in CHO cell culture. By providing a direct precursor for sialic acid biosynthesis, ManNAc can significantly improve a critical quality attribute of therapeutic proteins without adversely affecting cell growth or viability. The protocols and data presented in this document offer a comprehensive guide for researchers and drug development professionals to implement this valuable strategy in their cell culture processes. Optimization of ManNAc concentration and timing of addition will be key to achieving the desired level of sialylation for specific products and cell lines.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. N-Acetyl-D-mannosamine - N-Acetyl-D-mannosamine [laboratoriumdiscounter.nl]
- 3. researchgate.net [researchgate.net]
- 4. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sialic Acid [sigmaaldrich.com]
- 7. Improvement of interferon-gamma sialylation in Chinese hamster ovary cell culture by feeding of N-acetylmannosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Chinese Hamster Ovary (CHO) Host Cell Engineering to Increase Sialylation of Recombinant Therapeutic Proteins by Modulating Sialyltransferase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-アセチル-D-マンノサミン | Sigma-Aldrich [sigmaaldrich.com]
- 13. goldbio.com [goldbio.com]
Optimizing Monoclonal Antibody Production: A Fed-Batch Strategy with N-Acetyl-D-Mannosamine Monohydrate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The therapeutic efficacy and safety of monoclonal antibodies (mAbs) are critically influenced by their post-translational modifications, particularly N-linked glycosylation. The presence of high mannose-type N-glycans (HM), specifically Man5, can significantly impact the pharmacokinetics of mAbs. This document provides a detailed application note and protocol for a fed-batch strategy utilizing N-Acetyl-D-Mannosamine Monohydrate (ManNAc) to effectively reduce the high mannose glycoform (Man5) content on mAbs produced in Chinese Hamster Ovary (CHO) cells. Supplementing the cell culture medium with ManNAc, a precursor in the sialic acid biosynthesis pathway, has been shown to modulate N-glycosylation profiles without compromising cell growth, viability, or product titer.
Principle and Signaling Pathway
N-Acetyl-D-Mannosamine (ManNAc) is a key intermediate in the biosynthesis of sialic acids. In CHO cells, exogenous ManNAc is taken up and enters the sialic acid biosynthetic pathway. It is first phosphorylated to ManNAc-6-phosphate, which is then converted to sialic acid-9-phosphate and subsequently to CMP-sialic acid. The availability of CMP-sialic acid, the activated form of sialic acid, is crucial for the terminal sialylation of N-glycans on newly synthesized mAbs in the Golgi apparatus. Increased sialylation can lead to a more mature and desired glycan profile, including a reduction in high mannose species.
Figure 1: Sialic Acid Biosynthesis Pathway in CHO Cells.
Data Presentation: Quantitative Effects of ManNAc Supplementation
The addition of ManNAc to the cell culture medium has a dose-dependent effect on the reduction of the Man5 glycoform on mAbs. The timing of the addition is also a critical parameter.
| ManNAc Concentration (mM) | Man5 Glycoform Level (%) |
| 0 (Control) | 8.9 |
| 5 | 7.5 |
| 10 | 6.2 |
| 15 | 5.1 |
| 20 | 4.0 |
| 40 | 3.1 |
| 60 | 2.9 |
| 80 | 2.9 |
| 100 | 2.9 |
| Table 1: Effect of ManNAc Concentration on Man5 Glycoform Reduction. Data shows a concentration-dependent decrease in Man5 levels, with a plateau effect observed at higher concentrations. |
| Time of ManNAc Addition (Day) | Man5 Glycoform Level (%) |
| N-1 (Pre-inoculation) | 4.2 |
| 0 | 4.5 |
| 5 | 6.8 |
| 11 | 8.8 |
| Table 2: Impact of ManNAc Addition Timing on Man5 Glycoform Reduction (at 20 mM ManNAc). Earlier addition of ManNAc is more effective in reducing Man5 levels. |
Experimental Protocols
This section provides detailed protocols for a fed-batch culture of a mAb-producing CHO cell line, incorporating the ManNAc feeding strategy.
Experimental Workflow
Figure 2: Experimental Workflow for ManNAc Fed-Batch mAb Production.
Materials and Reagents
-
Cell Line: A well-characterized, high-producing CHO cell line expressing the desired monoclonal antibody.
-
Basal Medium: A chemically defined CHO cell culture medium, such as CD CHO Medium or a similar proprietary formulation.
-
Feed Medium: A concentrated, chemically defined feed supplement, such as a proprietary CHO feed or a custom formulation.
-
This compound (ManNAc): Cell culture grade.
-
Phosphate Buffered Saline (PBS): Sterile.
-
Trypan Blue Solution: 0.4%.
-
Bioreactor: A 2L or 5L stirred-tank bioreactor with controllers for pH, temperature, and dissolved oxygen.
-
Analytical Equipment: Cell counter, blood gas analyzer, HPLC/UPLC system with appropriate columns (size exclusion, ion exchange, HILIC), mass spectrometer.
Cell Culture Protocol
-
Seed Train Expansion:
-
Thaw a vial of the CHO cell line and expand the culture in shake flasks using the basal medium.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2 and agitation at 120-130 rpm.
-
Subculture the cells every 2-3 days to maintain a viable cell density between 0.5 x 10^6 and 5 x 10^6 cells/mL.
-
-
Bioreactor Inoculation and Fed-Batch Culture:
-
Inoculate a 2L bioreactor containing the basal medium at a seeding density of 0.5 x 10^6 viable cells/mL.
-
Maintain the following bioreactor parameters:
-
Temperature: 37°C (consider a temperature shift to 32°C on day 5 to enhance productivity).
-
pH: 7.0 ± 0.1, controlled with CO2 and a sterile 1M sodium bicarbonate solution.
-
Dissolved Oxygen (DO): 40-50% of air saturation, controlled by sparging with air and oxygen.
-
Agitation: 80-100 rpm.
-
-
Initiate the fed-batch strategy on day 3 by adding the feed medium daily. The feeding volume should be a percentage of the initial culture volume (e.g., 3-5% per day).
-
-
ManNAc Supplementation:
-
Prepare a sterile stock solution of ManNAc (e.g., 200 mM in basal medium).
-
Add the ManNAc stock solution to the bioreactor on Day 0 to achieve the desired final concentration (e.g., 20-40 mM).
-
-
Monitoring and Sampling:
-
Take daily samples to monitor viable cell density (VCD), viability (using Trypan Blue exclusion), and key metabolite concentrations (glucose, lactate, glutamine, ammonia) using a blood gas analyzer.
-
-
Harvest:
-
Harvest the culture on day 14, or when the cell viability drops below 60%.
-
Clarify the harvest by centrifugation followed by filtration through a 0.22 µm filter.
-
mAb Purification and Analysis
-
Protein A Affinity Chromatography:
-
Purify the mAb from the clarified harvest using a Protein A affinity column.
-
Equilibrate the column with PBS, load the harvest, wash with PBS, and elute with a low pH buffer (e.g., 0.1 M glycine, pH 3.0).
-
Neutralize the eluted mAb immediately with a high pH buffer (e.g., 1 M Tris, pH 8.0).
-
-
N-Glycan Analysis:
-
Release the N-glycans from the purified mAb using PNGase F.
-
Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide, 2-AB).
-
Analyze the labeled glycans by Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection. Identify and quantify the Man5 peak relative to other glycoforms.
-
-
Charge Variant Analysis:
-
Analyze the charge heterogeneity of the purified mAb using ion-exchange chromatography (IEX-HPLC).
-
Separate the acidic, main, and basic charge variants and quantify their relative abundance.
-
-
Size Exclusion Chromatography (SEC):
-
Assess the level of aggregation in the purified mAb sample using SEC-HPLC.
-
Quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Conclusion
The supplementation of this compound in a fed-batch culture of CHO cells is a robust and effective strategy to modulate the N-glycosylation profile of monoclonal antibodies. By reducing the levels of high mannose glycoforms, this approach can lead to improved product quality and potentially enhanced therapeutic efficacy. The protocols provided in this document offer a comprehensive guide for researchers and drug development professionals to implement this strategy and optimize their mAb production processes. It is recommended to perform initial small-scale experiments to determine the optimal ManNAc concentration and addition timing for a specific cell line and product.
Application Notes and Protocols for N-Acetyl-D-Mannosamine Monohydrate Supplementation in Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-mannosamine (ManNAc) is a crucial precursor in the biosynthesis of sialic acids.[1][2] Sialylation, the addition of sialic acid residues to glycoproteins and glycolipids, is a critical quality attribute for many therapeutic proteins, influencing their stability, half-life, and immunogenicity.[2][3] Supplementation of cell culture media with ManNAc has been shown to enhance sialylation and modulate glycosylation patterns, such as reducing high mannose (Man5) glycoforms on monoclonal antibodies (mAbs).[4][5] These application notes provide a comprehensive protocol for the supplementation of cell culture media with N-Acetyl-D-Mannosamine Monohydrate to improve the glycosylation profile of recombinant proteins.
Data Presentation
The following table summarizes quantitative data from studies on ManNAc supplementation in cell culture.
| Cell Line | ManNAc Concentration | Timing of Supplementation | Key Findings | Reference |
| CHO-K1 | 5-100 mM (titration) | Fed-batch culture | Concentration-dependent decrease in Man5, from 8.9% to as low as 2.9%. Cellular growth and metabolism were unaffected. | [4][5] |
| CHO-K1 | 20-40 mM | Prior to Day 4 | Recommended optimal concentration and timing for Man5 reduction. | [4][5] |
| CHO-K1 | 20 mM | Day 0 | Achieved an average Man5 reduction of 46% across 12 clones. | [4][5] |
| GNE-deficient HEK-293 | 1 mM | Not specified | Sufficient to restore membrane-bound sialic acid levels to wild-type levels. | [6][7] |
| GNE-deficient HEK-293 | 2 mM | Not specified | Restored polysialylation and free intracellular sialic acid levels to wild-type levels. | [6][7][8] |
| CHO | 20 mM | Not specified | Effective for increasing the concentration of highly sialylated forms of darbepoetin alfa. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound suitable for addition to cell culture media.
Materials:
-
This compound (CAS Registry Number: 676347-48-1)
-
High-purity water (e.g., cell culture grade, WFI) or a suitable buffer (e.g., PBS)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Determine the desired stock solution concentration. A common stock concentration is 1 M for ease of dilution into the final culture medium.
-
Weigh the required amount of this compound. In a sterile conical tube, weigh the appropriate amount of powder using an analytical balance within a laminar flow hood. For example, to prepare 10 mL of a 1 M stock solution, weigh out 2.392 g of this compound (Molecular Weight: 239.2 g/mol ).
-
Dissolve the powder. Add the desired volume of high-purity water or buffer to the conical tube. N-Acetyl-D-mannosamine is soluble in water.[10] Vortex or gently swirl the tube until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[11]
-
Sterile filter the solution. Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile conical tube.
-
Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Supplementation of Cell Culture Media with this compound
This protocol outlines the addition of the prepared ManNAc stock solution to cell culture media for the enhancement of sialylation and modulation of glycosylation.
Materials:
-
Prepared sterile stock solution of this compound
-
Cell culture medium appropriate for the cell line being used
-
Cell culture flasks, plates, or bioreactors
-
Cell line of interest (e.g., CHO, HEK-293)
-
Standard cell culture equipment (incubator, microscope, etc.)
Procedure:
-
Determine the final desired concentration of ManNAc in the culture medium. Based on the data presented and the specific cell line and desired outcome, choose an appropriate final concentration. For example, for reducing high mannose in CHO cells, a concentration of 20-40 mM may be optimal.[4][5] For restoring sialylation in GNE-deficient cells, 1-2 mM may be sufficient.[6][7][8]
-
Calculate the volume of stock solution to add. Use the following formula to calculate the volume of stock solution needed: V₁ = (C₂ * V₂) / C₁ Where:
-
V₁ = volume of stock solution to add
-
C₁ = concentration of the stock solution
-
V₂ = final volume of the cell culture medium
-
C₂ = desired final concentration in the medium
-
-
Add the ManNAc stock solution to the culture medium. Under sterile conditions, add the calculated volume of the ManNAc stock solution to the cell culture medium. For fed-batch cultures, the addition can be done at the time of feeding.
-
Determine the optimal timing for supplementation. The timing of ManNAc addition can be critical. For some applications, such as Man5 reduction in CHO cells, addition prior to Day 4 of the culture has been shown to be effective.[4][5]
-
Culture the cells. Incubate the cells under their optimal growth conditions (e.g., 37°C, 5% CO₂).
-
Monitor cell growth and viability. Regularly monitor cell growth and viability to ensure that the ManNAc supplementation is not having a cytotoxic effect. Studies have shown that ManNAc supplementation does not negatively affect cellular growth or metabolism at effective concentrations.[4][5]
-
Analyze the glycosylation profile. At the end of the culture period, harvest the cells and/or the supernatant containing the protein of interest. Analyze the glycosylation profile using appropriate analytical techniques such as HPLC, mass spectrometry, or capillary electrophoresis to assess the impact of ManNAc supplementation on sialylation and other glycoforms.
Mandatory Visualizations
Caption: Experimental workflow for ManNAc supplementation.
Caption: Sialic acid biosynthesis pathway.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. N-Acetyl-D-mannosamine - N-Acetyl-D-mannosamine [laboratoriumdiscounter.nl]
- 3. Impact of N-Linked Glycosylation on Therapeutic Proteins [mdpi.com]
- 4. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imrpress.com [imrpress.com]
- 7. [PDF] Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells. | Semantic Scholar [semanticscholar.org]
- 8. imrpress.com [imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mpbio.com [mpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Metabolic Labeling with N-Acetyl-D-Mannosamine (ManNAc) Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Principles of Metabolic Glycoengineering
Metabolic glycoengineering is a powerful technique used to introduce chemically unique functionalities, often called bioorthogonal reporters, into cellular glycans. This process leverages the cell's own biosynthetic pathways to process and incorporate unnatural sugar precursors. By supplying cells with an analog of a natural monosaccharide, such as N-acetyl-D-mannosamine (ManNAc), researchers can remodel the cell-surface glycan landscape.[1][2]
ManNAc is a crucial precursor in the sialic acid biosynthetic pathway.[3][4][5][6] When cells are incubated with a ManNAc analog carrying a bioorthogonal chemical reporter (e.g., an azide (B81097) or alkyne group), the cellular machinery metabolizes it into the corresponding unnatural sialic acid.[7][8][9] These modified sialic acids are then incorporated into glycoproteins and glycolipids by sialyltransferases in the Golgi apparatus and presented on the cell surface.[6][9]
The most widely used ManNAc analog is the peracetylated azido-functionalized version, Tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz). The acetyl groups enhance its cell permeability, and once inside the cell, cytosolic esterases remove them, releasing the active analog for entry into the sialic acid pathway.[1] The exposed azide group serves as a chemical handle for subsequent detection and manipulation via highly specific and biocompatible "click chemistry" reactions.[10][11]
Key Applications
Metabolic labeling with ManNAc analogs has a broad range of applications in glycobiology and drug development:
-
Visualization and Imaging of Sialoglycans: Labeled cells can be reacted with fluorescently tagged probes (e.g., a DBCO-fluorophore) via click chemistry, allowing for the direct visualization of sialoglycan distribution and dynamics in vitro and in vivo.[12][13]
-
Proteomic Identification of Sialoglycoproteins: The azide handle allows for the covalent attachment of an enrichment tag, such as biotin (B1667282).[11] Following cell lysis, biotinylated glycoproteins can be captured using streptavidin affinity chromatography, enabling their isolation and subsequent identification by mass spectrometry.[11]
-
Modulation of Cellular Processes: The introduction of unnatural sialic acids can alter cell-cell interactions, immune cell activity, and pathogen binding.[8][14] Certain ManNAc analogs have been shown to influence cell fate, differentiation, and even exhibit anti-cancer properties.[1][10]
-
Targeted Drug Delivery: By labeling specific cell populations with bioorthogonal handles, it is possible to achieve targeted delivery of therapeutics. For example, a drug conjugated to a cyclooctyne (B158145) can be specifically targeted to azide-labeled cells in vivo.
Signaling and Metabolic Pathways
Sialic Acid Biosynthetic Pathway
The diagram below illustrates the metabolic conversion of a ManNAc analog and its incorporation into cell-surface glycoconjugates. The process begins with the cellular uptake of the peracetylated analog (e.g., Ac4ManNAz). Intracellular esterases remove the acetyl groups, and the resulting analog enters the sialic acid pathway, ultimately leading to the formation of a CMP-activated unnatural sialic acid, which is the donor substrate for sialyltransferases in the Golgi.
Caption: Metabolic pathway for the incorporation of ManNAc analogs into sialic acids.
Experimental Data and Optimization
The efficiency of metabolic labeling depends on several factors, including the specific ManNAc analog used, its concentration, the incubation time, and the cell type. Optimization is often required to achieve robust labeling without inducing cytotoxicity.
Table 1: Recommended Concentrations and Incubation Times for Ac4ManNAz
| Cell Line | Recommended Concentration (µM) | Incubation Time (hours) | Observations |
| A549 | 10 | 72 | This concentration provides sufficient labeling for cell tracking with minimal effects on cell physiology.[15][16][17] Higher concentrations (e.g., 50 µM) may reduce proliferation and migration.[15][17] |
| MCF-7 | 50 - 100 | 48 - 72 | Optimal labeling is typically achieved within this range.[18] A 3-day incubation period has been shown to be effective.[12] |
| HCT116 | 50 | 48 | These cells appear more sensitive to higher concentrations and longer incubation times compared to MCF-7 cells.[18] |
| Jurkat | 12.5 - 25 (for Bu3ManNAz) | 48 - 72 | Butanoylated analogs like 1,3,4-O-Bu3ManNAz can be effective at lower concentrations than Ac4ManNAz.[10] |
| HEK-293 | 2000 (for ManNAc) | Not Specified | Used to restore sialylation in GNE-deficient cells.[3] |
Note: The optimal conditions should be determined empirically for each experimental system.
Protocols
General Protocol for Metabolic Labeling and Visualization
This protocol provides a general workflow for labeling cell-surface sialoglycans with Ac4ManNAz followed by fluorescent detection using copper-free click chemistry.
Caption: General workflow for metabolic labeling and subsequent fluorescence detection.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-Buffered Saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS), optional
-
Nuclear counterstain (e.g., DAPI), optional
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy, multi-well plate for flow cytometry) and allow them to adhere overnight.
-
Metabolic Labeling: Prepare a stock solution of Ac4ManNAz in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM). Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells for 48-72 hours under standard culture conditions.
-
Washing: Gently aspirate the medium and wash the cells twice with warm PBS to remove any unincorporated Ac4ManNAz.
-
Click Chemistry Ligation: Prepare a solution of the DBCO-conjugated fluorophore in serum-free medium or PBS at the desired concentration (e.g., 20 µM).[18] Add the solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Final Washes: Aspirate the labeling solution and wash the cells three times with PBS to remove excess fluorophore.
-
(Optional) Fixation and Counterstaining: If desired, fix the cells (e.g., with 4% PFA for 15 minutes at room temperature). After fixation, wash with PBS and permeabilize if necessary. A nuclear counterstain like DAPI can be added.
-
Analysis: Image the cells using a fluorescence microscope with appropriate filter sets or prepare the cells for analysis by flow cytometry.
Protocol for Enrichment of Sialoglycoproteins for Proteomics
This protocol outlines the steps for identifying sialoglycoproteins by combining metabolic labeling with affinity purification.[11]
Materials:
-
Ac4ManNAz-labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-Alkyne probe (or other biotinylated click chemistry reagent)
-
Click chemistry reaction components (e.g., CuSO4, THPTA, Sodium Ascorbate for CuAAC)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Metabolic Labeling: Culture cells with Ac4ManNAz as described in Protocol 5.1. Harvest the cells and prepare a cell pellet.
-
Cell Lysis: Lyse the cell pellet in an appropriate lysis buffer on ice. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
-
Click Chemistry Biotinylation: To the protein lysate, add the biotin-alkyne probe and the required click chemistry reaction components (e.g., for copper-catalyzed azide-alkyne cycloaddition - CuAAC).[19] Incubate for 1-2 hours at room temperature to covalently link biotin to the azide-modified glycoproteins.
-
Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate (e.g., overnight at 4°C with rotation) to capture the biotinylated glycoproteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured glycoproteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Downstream Analysis: Separate the eluted proteins by SDS-PAGE. The entire lane or specific bands can be excised, subjected to in-gel tryptic digestion, and analyzed by LC-MS/MS for protein identification.
References
- 1. Glycoengineering Human Neural and Adipose Stem Cells with Novel Thiol-Modified N-Acetylmannosamine (ManNAc) Analogs [mdpi.com]
- 2. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sialic acid synthesis pathway [pfocr.wikipathways.org]
- 6. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines [jove.com]
- 10. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. thno.org [thno.org]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Recombinant Protein Sialylation with N-Acetyl-D-Mannosamine Monohydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, a critical quality attribute of many therapeutic recombinant proteins, significantly influences their efficacy, stability, and serum half-life. Sialylation, the addition of sialic acid residues to the termini of glycan chains, is of particular importance as it can modulate immunogenicity and enhance in vivo circulation time. N-Acetyl-D-Mannosamine (ManNAc) is a key precursor in the sialic acid biosynthetic pathway.[1][2] Supplementation of cell culture media with ManNAc has been demonstrated to effectively increase the sialylation of recombinant glycoproteins, particularly in Chinese Hamster Ovary (CHO) cells, the most common host for the production of therapeutic proteins.[3][4]
These application notes provide a comprehensive guide to utilizing N-Acetyl-D-Mannosamine Monohydrate for enhancing the sialylation of recombinant proteins. This document includes an overview of the mechanism of action, detailed experimental protocols for cell culture supplementation and sialylation analysis, and a summary of expected quantitative outcomes.
Mechanism of Action: The Sialic Acid Biosynthesis Pathway
N-Acetyl-D-Mannosamine is a crucial intermediate in the cellular pathway for sialic acid synthesis.[1][2] As a direct precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid, exogenous ManNAc supplementation bypasses the rate-limiting step catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[2] By increasing the intracellular pool of ManNAc, cells can produce more CMP-sialic acid, the activated sugar nucleotide required for the transfer of sialic acid to nascent glycan chains in the Golgi apparatus. This leads to a higher degree of sialylation on expressed recombinant proteins.[5]
Caption: Sialic Acid Biosynthesis Pathway and the Role of Exogenous ManNAc.
Quantitative Data on the Effect of ManNAc Supplementation
Supplementing CHO cell cultures with this compound has been shown to increase the sialic acid content of recombinant proteins in a dose-dependent manner. The optimal concentration can vary depending on the specific cell line, protein product, and culture conditions.
| Recombinant Protein | Host Cell Line | ManNAc Concentration | Observed Effect on Sialylation | Reference |
| Darbepoetin alfa | CHO | 20 mM | Most effective for increasing the concentration of highly sialylated forms. | [6][7] |
| Erythropoietin (EPO) | CHO-K1 | 20 mM (Natural ManNAc) | Less profound change in EPO sialylation compared to a butyrate-derivatized ManNAc analog. | [4] |
| Fc-fusion protein | CHO | 20 mM | No significant improvement in sialic acid content, suggesting the sialic acid pool was already sufficient in this specific optimized process. | [8] |
| General Glycoproteins | GNE-deficient HEK-293 | 0.1 mM - 2 mM | Dose-dependent increase in free and membrane-bound Neu5Ac. 2 mM restored total sialic acid levels to wild-type. | [9] |
| Monoclonal Antibody | CHO-K1 | 5 mM - 100 mM | Concentration-dependent decrease in high-mannose (Man5) glycans, suggesting a shift towards more processed, sialylated structures. |
Experimental Protocols
Protocol 1: Fed-Batch Culture of CHO Cells with ManNAc Supplementation
This protocol outlines a general procedure for fed-batch cultivation of CHO cells producing a recombinant glycoprotein, with the addition of this compound to enhance sialylation.
Caption: Experimental Workflow for Fed-Batch Culture with ManNAc Supplementation.
Materials:
-
CHO cell line producing the recombinant protein of interest
-
Appropriate basal cell culture medium and feed solutions
-
This compound (cell culture grade)
-
Shake flasks and bioreactor
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cell counting instrument
Procedure:
-
Inoculum Expansion:
-
Thaw a vial of the CHO cell line and expand the cells in shake flasks according to standard protocols.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂ and appropriate agitation (e.g., 125 rpm).[10]
-
-
Bioreactor Setup and Inoculation:
-
Prepare and sterilize the bioreactor with the appropriate basal medium.
-
Inoculate the bioreactor with the expanded CHO cell culture to a target seeding density (e.g., 0.2 x 10⁶ to 1 x 10⁶ cells/mL).[10]
-
Set and maintain the bioreactor process parameters (e.g., pH 7.0, 30-40% dissolved oxygen, 37°C, and appropriate agitation).[10]
-
-
Fed-Batch Strategy and ManNAc Supplementation:
-
Initiate the feeding strategy on day 3 of the culture. This typically involves the addition of a concentrated feed medium and a separate glucose feed to maintain a target glucose concentration (e.g., 4.5-5.0 g/L).[10]
-
Prepare a sterile stock solution of this compound in water or basal medium.
-
Add the ManNAc stock solution to the bioreactor to achieve the desired final concentration (e.g., 20 mM).[6][7] The timing of addition can be optimized, but early addition (Day 0 to Day 4) has been shown to be effective.
-
Continue the fed-batch process with daily or periodic additions of the main feed and glucose.
-
-
Monitoring and Harvest:
-
Monitor cell density, viability, and key metabolites (e.g., glucose, lactate, ammonia) daily.
-
Terminate the culture and harvest the cell culture fluid when cell viability drops below a predetermined threshold (e.g., 70%).[10]
-
-
Downstream Processing:
-
Clarify the harvested cell culture fluid to remove cells and debris.
-
Purify the recombinant protein using appropriate chromatography techniques.
-
Protocol 2: Analysis of Recombinant Protein Sialylation by HILIC-HPLC of 2-AB Labeled N-Glycans
This protocol describes a widely used method for the analysis of N-linked glycans, including the quantification of sialylated species, from a purified recombinant glycoprotein.
Materials:
-
Purified recombinant glycoprotein
-
Peptide-N-Glycosidase F (PNGase F)
-
2-aminobenzamide (B116534) (2-AB) labeling kit
-
HILIC-SPE cartridges for cleanup
-
UHPLC or HPLC system with a fluorescence detector and a HILIC column (e.g., BEH Glycan column)
-
Solvents: Acetonitrile (B52724) (ACN) and ammonium (B1175870) formate (B1220265) buffer
Procedure:
-
N-Glycan Release:
-
Denature a known amount of the purified glycoprotein (e.g., 100 µg) by heating.
-
Add PNGase F to the denatured protein solution and incubate to release the N-linked glycans. An overnight incubation at 37°C is common, though rapid protocols exist.[11]
-
-
Fluorescent Labeling with 2-AB:
-
Purification of Labeled Glycans:
-
HILIC-HPLC Analysis:
-
Reconstitute the dried, labeled glycans in a mixture of acetonitrile and water.
-
Inject the sample onto a HILIC column on an HPLC or UHPLC system.
-
Separate the glycans using a gradient of increasing aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4) in acetonitrile.[2]
-
Detect the separated glycans using a fluorescence detector (excitation at ~330 nm, emission at ~420 nm).[2]
-
-
Data Analysis:
-
Identify the peaks corresponding to different glycan structures by comparing their retention times to a glycan library or by using mass spectrometry for confirmation.
-
Quantify the relative abundance of each glycan species, including the different sialylated forms (mono-, di-, tri-, and tetra-sialylated), by integrating the peak areas.
-
Logical Relationship Diagram
Caption: Logical Flow from ManNAc Supplementation to Enhanced Sialylation.
Conclusion
The supplementation of cell culture media with this compound is a straightforward and effective strategy for enhancing the sialylation of recombinant glycoproteins produced in CHO cells. By providing a direct precursor to the sialic acid biosynthesis pathway, ManNAc can significantly increase the sialic acid content of therapeutic proteins, a critical quality attribute that can improve their in vivo performance. The protocols provided in this document offer a starting point for researchers to implement and optimize this approach for their specific applications. Careful monitoring of cell culture performance and detailed analysis of the resulting glycan profiles are essential for achieving consistent and desirable product quality.
References
- 1. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrafast and high-throughput N-glycan analysis for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A novel sugar analog enhances sialic acid production and biotherapeutic sialylation in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quacell.com [quacell.com]
- 9. imrpress.com [imrpress.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. zenodo.org [zenodo.org]
N-Acetyl-D-Mannosamine (ManNAc) in GNE Myopathy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Acetyl-D-Mannosamine (ManNAc) in the context of GNE Myopathy (GNEM) research. GNE Myopathy, an adult-onset, progressive skeletal muscle disorder, is caused by mutations in the GNE gene, which encodes the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase. This enzyme is crucial for the biosynthesis of N-acetylneuraminic acid (Neu5Ac), commonly known as sialic acid. The therapeutic rationale for ManNAc administration lies in its ability to bypass the defective GNE enzyme, thereby restoring sialic acid production and ameliorating the hyposialylation of glycoproteins thought to be central to the disease's pathophysiology.
Mechanism of Action of ManNAc in GNE Myopathy
GNE Myopathy is characterized by a deficiency in the GNE enzyme, which catalyzes the initial and rate-limiting steps in the sialic acid biosynthetic pathway. This leads to reduced intracellular levels of Neu5Ac and subsequent hyposialylation of muscle glycoproteins. ManNAc, as the product of the GNE epimerase domain and the substrate for its kinase domain, can be administered exogenously to replenish the sialic acid pathway downstream of the enzymatic defect. Once inside the cell, ManNAc is phosphorylated to ManNAc-6-phosphate, which then enters the downstream steps of sialic acid synthesis, ultimately leading to the production of CMP-sialic acid, the activated sugar nucleotide required for the sialylation of glycoproteins and glycolipids in the Golgi apparatus.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of ManNAc has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Summary of Preclinical Studies of ManNAc in GNE Myopathy Mouse Models
| Mouse Model | ManNAc Dosage | Duration of Treatment | Key Findings | Reference |
| Gne M712T/M712T | 1 or 2 g/kg/day in drinking water | 12 weeks | Markedly improved muscle and renal hyposialylation. | [1](--INVALID-LINK--) |
| Gne D207V Tg | 0.02, 0.2, and 2 g/kg/day (oral) | Prophylactic | Prevention of muscle weakness and atrophy, improved survival, and improved sialylation of muscle membrane-bound glycans. | [2](--INVALID-LINK--) |
| Gne–/– hGNED207V Tg | Not Applicable (Gene Therapy Study) | - | This study highlighted the lack of a consistent animal model for GNE Myopathy. | [3](--INVALID-LINK--) |
Table 2: Summary of Clinical Trials of ManNAc in GNE Myopathy Patients
| Trial Identifier | Phase | Number of Participants | ManNAc Dosage | Duration | Key Efficacy Endpoints & Results |
| NCT01634750 | 1 | 22 | Single ascending doses of 3g, 6g, and 10g | Single Dose | Safe and well-tolerated at 3g and 6g; restored sialic acid production.[4](--INVALID-LINK--) |
| NCT02346461 | 2 (Open-Label) | 12 | 6g twice daily (12g/day) | Up to 30 months | Sustained increase in plasma Neu5Ac; increased muscle sialylation at 3 months; slowed decline in upper and lower extremity muscle strength.[1][4][5] |
| NCT04231266 | 2/3 (Randomized, Double-Blind, Placebo-Controlled) | 51 | 4g three times daily (12g/day) | Minimum 24 months | Primary endpoint: change in muscle strength decline. Secondary endpoint: change in patient-reported function (IBMFRS).[6](--INVALID-LINK--) |
Experimental Protocols
This section provides detailed protocols for key experiments utilized in GNE myopathy research involving ManNAc.
In Vitro Studies: GNE-Knockout Cell Models
Objective: To create a cellular model of GNE Myopathy to study disease mechanisms and test the efficacy of ManNAc in restoring sialylation.
Protocol: CRISPR/Cas9-Mediated GNE Knockout in HEK293 or C2C12 Cells
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human or mouse GNE gene using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).
-
-
Cell Culture and Transfection:
-
Culture HEK293 or C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.
-
Transfect the cells with the Cas9-sgRNA plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, select for transfected cells by adding puromycin (B1679871) to the culture medium (concentration to be determined by a kill curve).
-
After selection, perform single-cell cloning by limiting dilution in 96-well plates.
-
-
Validation of Knockout:
-
Expand individual clones and extract genomic DNA.
-
Perform PCR to amplify the targeted region of the GNE gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of GNE protein expression by Western blot analysis.
-
Protocol: ManNAc Treatment and Differentiation of GNE-deficient C2C12 Myoblasts
-
Cell Culture:
-
Culture GNE-knockout C2C12 myoblasts in growth medium (DMEM with 10% FBS).
-
-
ManNAc Supplementation:
-
When cells reach 70-80% confluency, switch to differentiation medium (DMEM with 2% horse serum).
-
Supplement the differentiation medium with varying concentrations of ManNAc (e.g., 0, 0.5, 1, 5, 10 mM).
-
-
Myotube Formation:
-
Incubate the cells for 5-7 days to allow for myotube formation, changing the medium every 48 hours.
-
-
Analysis of Sialylation and Differentiation:
-
Assess myotube formation and morphology by microscopy.
-
Evaluate the restoration of sialylation by lectin histochemistry or Western blot for sialylated glycoproteins.
-
Preclinical Animal Studies
Objective: To evaluate the in vivo efficacy and safety of ManNAc in a GNE myopathy mouse model.
Protocol: Oral Administration of ManNAc to GNE Myopathy Mouse Models
-
Animal Model:
-
Utilize a relevant GNE myopathy mouse model (e.g., Gne M712T/M712T).
-
-
ManNAc Formulation and Administration:
-
Dissolve ManNAc in the drinking water at the desired concentration to achieve the target daily dose (e.g., 1 or 2 g/kg/day).[1](--INVALID-LINK--)
-
Alternatively, administer ManNAc via oral gavage.
-
-
Treatment and Monitoring:
-
Treat the mice for a specified duration (e.g., 12 weeks).[1](--INVALID-LINK--)
-
Monitor animal health, body weight, and water/food consumption regularly.
-
-
Outcome Measures:
-
At the end of the treatment period, collect blood and tissues (muscle, kidney, etc.) for analysis.
-
Assess muscle strength and function using appropriate tests (e.g., grip strength, rotarod).
-
Analyze sialylation levels in tissues by lectin histochemistry and Western blot.
-
Quantify sialic acid levels in plasma by HPLC.
-
References
- 1. ManNAc in GNE myopathy: new positive results - Institut de Myologie [institut-myologie.org]
- 2. Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre Clinical Assessment of AAVrh74.MCK.GNE Viral Vector Therapeutic Potential: Robust Activity Despite Lack of Consistent Animal Model for GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: In Vitro Sialylation Using N-Acetyl-D-Mannosamine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of N-Acetyl-D-Mannosamine (ManNAc) Monohydrate to enhance or restore cellular sialylation. The protocols detailed below are based on established methodologies for researchers investigating glycoprotein (B1211001) sialylation, particularly in the context of diseases like GNE Myopathy (GNEM), and for professionals in drug development aiming to improve the sialylation of recombinant proteins.
Introduction
N-Acetyl-D-mannosamine (ManNAc) is a crucial precursor in the biosynthesis of sialic acids.[1][2] Sialic acids are terminal monosaccharides on glycoprotein and glycolipid chains, playing a significant role in various cellular processes.[1] Deficiencies in the sialic acid biosynthesis pathway, often due to mutations in the GNE gene, can lead to hyposialylation-related disorders such as GNE Myopathy.[2][3][4] Supplementing cell cultures with ManNAc can bypass the initial steps of this pathway, increasing the intracellular pool of sialic acid precursors and thereby enhancing the sialylation of nascent glycoproteins.[3][5] This approach has been shown to be effective in restoring sialylation in GNE-deficient cells and in improving the sialylation of recombinant proteins in various cell lines.[1][4]
Key Applications
-
Restoration of Sialylation in Disease Models: In vitro studies have demonstrated that ManNAc supplementation can effectively restore sialic acid levels in GNE-deficient cell lines, providing a valuable tool for studying the pathophysiology of GNE Myopathy and for screening potential therapeutic agents.[2][3][4]
-
Enhancement of Recombinant Protein Sialylation: For drug development professionals, ensuring proper glycosylation, including sialylation, of recombinant therapeutic proteins is critical for their efficacy, stability, and serum half-life.[1] Adding ManNAc to the cell culture medium can significantly increase the sialic acid content of these proteins.[1][6]
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the key steps in the sialic acid biosynthesis pathway and the point at which N-Acetyl-D-Mannosamine is introduced.
Caption: Sialic Acid Biosynthesis Pathway and ManNAc Supplementation.
Quantitative Data Summary
The following tables summarize the quantitative effects of ManNAc supplementation on sialylation from in vitro studies.
Table 1: Restoration of Sialylation in GNE-Deficient HEK-293 Cells [3]
| ManNAc Concentration | Relative Polysialylation Signal (Normalized to WT) | Total Neu5Ac per Protein (Normalized to WT) | Free Cellular Neu5Ac per Protein (Normalized to WT) |
| 0 mM (GNE KO) | ~0 | 0.29 ± 0.05 | 0.29 ± 0.05 |
| 0.1 mM | 0.09 ± 0.03 | 0.37 ± 0.06 | 0.34 ± 0.07 |
| 0.3 mM | 0.24 ± 0.11 | 0.47 ± 0.08 | 0.39 ± 0.07 |
| 0.6 mM | 0.30 ± 0.14 | 0.51 ± 0.10 | 0.51 ± 0.06 |
| 1 mM | 0.47 ± 0.07 | 0.61 ± 0.10 | 0.53 ± 0.07 |
| 2 mM | 0.90 ± 0.08 | 0.90 ± 0.13 | 0.73 ± 0.16 |
| Wild Type (WT) | 1.00 | 1.00 | 1.00 |
Table 2: Effect of ManNAc on Glycosphingolipid (GSL) Sialylation in SLC17A5-deficient HEK-293T Cells [7]
| Cell Line & Treatment | Charged-to-Neutral GSL Ratio (20 hours) | Charged-to-Neutral GSL Ratio (24 hours) |
| Wild-Type (PBS) | 1.00 | 1.00 |
| Wild-Type (ManNAc) | 1.13 | 1.14 |
| SLC17A5-deficient (PBS) | 0.70 | 0.79 |
| SLC17A5-deficient (ManNAc) | 0.80 | 0.91 |
Experimental Protocols
Protocol 1: In Vitro Restoration of Sialylation in GNE-Deficient Cells
This protocol describes the methodology for supplementing GNE-knockout (KO) Human Embryonic Kidney (HEK-293) cells with ManNAc to restore sialylation.
Materials:
-
HEK-293 GNE-KO cell line
-
HEK-293 Wild-Type (WT) cell line (for control)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
N-Acetyl-D-Mannosamine Monohydrate
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA assay)
-
Antibodies for immunoblotting (e.g., anti-polysialic acid, anti-GNE)
-
HPLC system for sialic acid analysis
Experimental Workflow:
Caption: Workflow for ManNAc supplementation and sialylation analysis.
Procedure:
-
Cell Culture: Culture HEK-293 GNE-KO and WT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
ManNAc Supplementation: Seed the GNE-KO cells in culture plates. After 24 hours, replace the medium with fresh medium containing varying concentrations of ManNAc (e.g., 0.1, 0.3, 0.6, 1, and 2 mM). Culture the cells for an additional 24 hours.[8]
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA assay or a similar method.
-
Immunoblotting for Polysialylation:
-
Separate total protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for polysialic acid.
-
Wash and incubate with a corresponding secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., total protein stain like Ponceau S).[8]
-
-
HPLC for Sialic Acid Quantification:
-
Hydrolysis: Release sialic acids from the cell lysate by acid hydrolysis (e.g., with 2 M acetic acid at 80°C for 2 hours).[9]
-
Derivatization: Label the released sialic acids with a fluorescent tag (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB).[9]
-
Analysis: Separate and quantify the derivatized sialic acids using a reverse-phase HPLC system with a fluorescence detector.[3][9]
-
Normalize the sialic acid amount to the total protein content of the sample.
-
Protocol 2: Enhancing Sialylation of Recombinant Proteins in CHO Cells
This protocol outlines a general approach for increasing the sialylation of a recombinant glycoprotein produced in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cell line engineered to produce the recombinant protein of interest.
-
Appropriate CHO cell culture medium and feeds.
-
This compound.
-
Bioreactor or shake flasks for cell culture.
-
Methods for protein purification (e.g., affinity chromatography).
-
Analytical techniques to assess sialylation (e.g., IEF, CE-LIF, mass spectrometry).
Procedure:
-
Cell Culture and Production: Culture the recombinant CHO cells in a suitable medium under optimized conditions for protein production.
-
ManNAc Feeding Strategy:
-
Determine the optimal concentration of ManNAc to add to the culture. A common starting point is in the millimolar range (e.g., 1-20 mM).[6]
-
The timing of ManNAc addition can be critical. It may be added at the beginning of the culture or as a feed during the production phase.
-
-
Protein Harvest and Purification: At the end of the production run, harvest the cell culture fluid and purify the recombinant protein using established chromatography methods.
-
Analysis of Sialylation:
-
Analyze the sialylation profile of the purified protein.
-
Isoelectric Focusing (IEF): To visualize the charge heterogeneity of the glycoprotein, which is influenced by the number of sialic acid residues.
-
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF): For detailed analysis of the glycan structures, including the degree of sialylation.
-
Mass Spectrometry: To obtain precise information on the mass of the glycans and confirm the presence and number of sialic acid residues.
-
Conclusion
This compound is a valuable and effective reagent for in vitro studies of sialylation. The protocols provided here offer a foundation for researchers and drug developers to investigate and modulate glycoprotein sialylation in a controlled laboratory setting. The quantitative data clearly demonstrates a dose-dependent effect of ManNAc on restoring and enhancing sialylation, highlighting its potential for both basic research and biopharmaceutical applications.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. imrpress.com [imrpress.com]
- 3. imrpress.com [imrpress.com]
- 4. Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting the impact of N-acetylmannosamine (ManNAc) on ganglioside levels in a sialin-deficient cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying the Efficiency of N-Phenyl-D-mannosamine to Metabolically Engineer Sialic Acid on Cancer Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting N-Acetyl-D-Mannosamine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-Mannosamine (ManNAc) is a crucial precursor in the biosynthesis of sialic acids, which play a significant role in various cellular processes, including cell adhesion, signaling, and immune responses. The ability to accurately detect and quantify the incorporation of ManNAc into sialoglycoconjugates is paramount for understanding disease pathogenesis and for the development of novel therapeutics. These application notes provide detailed protocols and comparative data for key analytical techniques used to monitor ManNAc incorporation.
Metabolic Pathway of ManNAc Incorporation
N-Acetyl-D-Mannosamine enters the sialic acid biosynthetic pathway where it is converted to N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. This process is initiated by the phosphorylation of ManNAc, followed by condensation with phosphoenolpyruvate (B93156) to form Neu5Ac-9-phosphate, which is then dephosphorylated to yield Neu5Ac. Subsequently, Neu5Ac is activated to CMP-Neu5Ac, the donor substrate for sialyltransferases, which then transfer the sialic acid to glycoconjugates on the cell surface and secreted proteins.
Caption: Metabolic pathway of N-Acetyl-D-Mannosamine (ManNAc) incorporation into sialoglycoconjugates.
Analytical Techniques and Protocols
Several powerful techniques can be employed to detect and quantify the incorporation of ManNAc. The choice of method depends on the specific research question, required sensitivity, and available instrumentation.
Metabolic Labeling with ManNAc Analogs followed by Click Chemistry
This technique involves introducing a ManNAc analog with a bioorthogonal chemical reporter (e.g., an azide (B81097) or alkyne group) into cells.[1][2] The analog is metabolized and incorporated into sialoglycans. The reporter group can then be covalently linked to a probe (e.g., a fluorophore or biotin) via click chemistry for detection and analysis.
Workflow for Metabolic Labeling and Detection
Caption: Experimental workflow for metabolic labeling of sialoglycans with ManNAc analogs.
Protocol: Metabolic Labeling of Cultured Cells with Ac4ManNAz
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the desired concentration of peracetylated N-azidoacetylmannosamine (Ac4ManNAz) (typically 10-50 µM).[3] Culture the cells for 1-3 days to allow for metabolic incorporation.
-
Cell Harvesting and Lysis (for Western Blot):
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[3]
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To the cell lysate (for Western blot) or fixed cells (for microscopy), add the click chemistry reaction cocktail. A common copper-free click reaction uses a DBCO-functionalized probe.
-
For 50 µg of protein lysate, add DBCO-Cy5 to a final concentration of 20 µM.[3]
-
Incubate for 1 hour at 37°C in the dark.
-
-
Analysis:
-
Western Blot: Separate the labeled proteins by SDS-PAGE, transfer to a membrane, and detect the biotinylated proteins using streptavidin-HRP.
-
Fluorescence Microscopy: After the click reaction, wash the cells and mount them for imaging.
-
Flow Cytometry: After the click reaction, wash the cells and resuspend them in FACS buffer for analysis.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and specific method for the analysis of sialylated glycans.[4] To prevent the loss of labile sialic acid residues during analysis, derivatization is often necessary.[5][6][7]
Protocol: Solid-Phase Labeling of Sialic Acids for MS Analysis
This protocol is adapted from Shah et al. (2013).[5][7]
-
Protein Immobilization: Conjugate the glycoprotein (B1211001) sample to a solid support (e.g., aldehyde-activated beads) via reductive amination.
-
Sialic Acid Derivatization:
-
Suspend the protein-conjugated beads in a solution of p-toluidine.
-
Add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to initiate the amidation reaction, which stabilizes the sialic acid.
-
Incubate the reaction for a defined period.
-
-
Glycan Release: Release the N-glycans from the immobilized protein using PNGase F.
-
MS Analysis: Analyze the released and derivatized glycans by MALDI-TOF MS or LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for quantifying ManNAc and its metabolites, such as Neu5Ac, in biological fluids and cell extracts.[8][9]
Protocol: Quantification of ManNAc and Neu5Ac in Plasma by LC-MS/MS
This protocol is based on the methods described for pharmacokinetic studies of ManNAc.[8][9]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a hydrophilic interaction liquid chromatography (HILIC) column.[9]
-
Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
-
Mass Spectrometric Detection:
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS).
-
Use electrospray ionization (ESI) in negative or positive ion mode.
-
Monitor specific precursor-to-product ion transitions for ManNAc and Neu5Ac for quantification.
-
-
Quantification:
-
Generate a standard curve using known concentrations of ManNAc and Neu5Ac.
-
Determine the concentrations in the plasma samples by interpolating from the standard curve.
-
Flow Cytometry
Flow cytometry is ideal for the high-throughput analysis of sialic acid expression on the surface of cell populations.[10][11][12][13][14] This can be achieved using fluorescently labeled lectins that bind to specific sialic acid linkages or antibodies against polysialic acid.
Protocol: Detection of Cell Surface Sialic Acids by Flow Cytometry
This protocol is adapted from a method for detecting α2-3 and α2-6 linked sialic acids.[11][13]
-
Cell Preparation:
-
Harvest cells and wash them with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Lectin Staining:
-
Wash the fixed cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with a biotinylated lectin, such as MAACKIA AMURENSIS LECTIN II (MAL II) for α2-3 linked sialic acids or SAMBUCUS NIGRA LECTIN (SNA) for α2-6 linked sialic acids, for 30-60 minutes at 4°C.[11]
-
-
Secondary Staining:
-
Wash the cells to remove unbound lectin.
-
Incubate the cells with a fluorescently conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488) for 30 minutes at 4°C in the dark.[11]
-
-
Flow Cytometric Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the cells on a flow cytometer, gating on the cell population of interest and measuring the fluorescence intensity.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described analytical techniques to facilitate comparison and selection of the most appropriate method for a given application.
| Analytical Technique | Analyte | Sample Type | Lower Limit of Quantification (LLOQ) | Throughput | Key Advantages |
| Metabolic Labeling + Western Blot | Labeled Sialoglycoproteins | Cell Lysates, Tissues | Relative Quantification | Moderate | Visualizes molecular weight of labeled proteins |
| Metabolic Labeling + Flow Cytometry | Labeled Cell Surface Sialoglycans | Whole Cells | Relative Quantification | High | High-throughput analysis of cell populations |
| LC-MS/MS | ManNAc, Neu5Ac | Plasma, Cell Extracts | 10 ng/mL (ManNAc), 25 ng/mL (Neu5Ac)[8][9] | Moderate | Absolute quantification, high specificity |
| MALDI-TOF MS | Sialylated Glycans | Purified Glycans | Picomole to Femtomole Range | Moderate | Detailed structural information |
| Flow Cytometry (Lectin/Antibody) | Cell Surface Sialic Acids | Whole Cells | Relative Quantification | High | High-throughput, linkage-specific information |
Conclusion
The detection and quantification of N-Acetyl-D-Mannosamine incorporation are essential for advancing our understanding of glycobiology in health and disease. The analytical techniques and protocols outlined in these application notes provide a comprehensive toolkit for researchers in basic science and drug development. The choice of method should be guided by the specific experimental goals, with metabolic labeling offering a dynamic view of sialic acid biosynthesis, mass spectrometry providing detailed structural and quantitative data, and flow cytometry enabling high-throughput analysis of cell populations. By leveraging these powerful analytical strategies, researchers can effectively investigate the role of ManNAc and sialylation in their systems of interest.
References
- 1. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 7. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of food on the oral absorption of N-acetyl-D-mannosamine (ManNAc) in healthy adult males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Polysialic Acid in the Immune System [frontiersin.org]
- 11. Detection of Sialic Acids on the Cell Surface Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Polysialic acid Antibodies | Invitrogen [thermofisher.com]
- 13. shiga-med.repo.nii.ac.jp [shiga-med.repo.nii.ac.jp]
- 14. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sialylation Efficiency with N-Acetyl-D-Mannosamine (ManNAc)
Welcome to the technical support center for troubleshooting sialylation efficiency when using N-Acetyl-D-Mannosamine (ManNAc). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for optimizing your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when supplementing cell cultures with ManNAc to enhance protein sialylation.
Question: Why am I observing low or no increase in sialylation after ManNAc supplementation?
Answer:
Several factors can contribute to low sialylation efficiency despite the addition of ManNAc. Consider the following potential causes and troubleshooting steps:
-
Suboptimal ManNAc Concentration: The concentration of ManNAc is critical. While excess concentrations can be toxic, insufficient amounts will not produce the desired effect. In CHO cell cultures, a dose-dependent increase in sialylation has been observed with ManNAc concentrations up to 20 mM[1]. For GNE-deficient HEK-293 cells, 1 mM ManNAc was sufficient to restore membrane-bound sialic acid levels, while 2 mM was needed to restore total sialic acid levels to that of wild-type cells[2][3].
-
Insufficient Incubation Time: The metabolic conversion of ManNAc to sialic acid and its subsequent incorporation into glycoproteins is a time-dependent process. Ensure you are allowing sufficient time for this to occur.
-
Cellular Uptake Issues: Mammalian cells can have poor uptake of ManNAc due to its polar nature and the lack of efficient transport mechanisms[4]. To overcome this, consider using acetylated ManNAc analogs, which have been shown to be metabolized up to 900-fold more efficiently due to increased membrane permeability[5].
-
Enzyme Activity Limitations: The bifunctional enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE) is a rate-limiting step in the sialic acid biosynthesis pathway[6][7]. If the kinase activity of GNE is compromised, the phosphorylation of ManNAc to ManNAc-6-phosphate will be inefficient, hindering the entire process[8][9]. In cases of severe ManNAc kinase deficiency, an ancillary enzyme, GlcNAc kinase, may convert ManNAc to ManNAc-6-P[10].
-
Cell Line Specificity: Different cell lines may have varying capacities for ManNAc uptake and metabolism. The efficiency of sialylation can be cell line-dependent[11].
-
Feedback Inhibition: The sialic acid biosynthesis pathway is regulated by feedback inhibition, where the downstream product, CMP-sialic acid, can inhibit the epimerase activity of GNE[6][9][12]. Supplementing with ManNAc bypasses this initial feedback loop[10].
Question: I'm observing cytotoxicity or reduced cell viability after adding ManNAc. What should I do?
Answer:
Cytotoxicity is a known issue, particularly with higher concentrations of ManNAc or its analogs. Here's how to address it:
-
Optimize ManNAc Concentration: High concentrations of ManNAc can be detrimental to cell health. It is crucial to perform a dose-response experiment to determine the optimal concentration that enhances sialylation without causing significant cell death. For example, while concentrations up to 20 mM have been used in CHO cells, some acetylated analogs show cytotoxicity at concentrations as low as 50 µM in primary mouse neuron cultures[1][13].
-
Monitor Cell Viability: Regularly assess cell viability using methods like trypan blue exclusion or MTT assays when titrating ManNAc concentrations.
-
Consider Acetylated Analogs with Caution: While acetylated ManNAc analogs can increase metabolic flux, they can also decrease cell viability under certain conditions[5]. Peracetylated ManNAc, for instance, can lead to the intracellular accumulation of acetic acid, causing a decrease in intracellular pH and inducing cytotoxicity[14]. Tributanoylated analogues have also shown enhanced cytotoxicity[15].
-
Time-Dependent Effects: Cytotoxicity can also be time-dependent. Monitor cell health over the entire course of the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of N-Acetyl-D-Mannosamine (ManNAc)?
A1: N-Acetyl-D-Mannosamine is a crucial precursor in the biosynthesis of sialic acids, which are terminal monosaccharides on glycoproteins and glycolipids[16]. When administered to cells, ManNAc is taken up and phosphorylated by the kinase domain of the GNE enzyme to form N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P)[6][16]. This is then converted in subsequent steps to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid, which is then activated to CMP-sialic acid and used by sialyltransferases in the Golgi apparatus to sialylate glycans[6][16].
Q2: How can I measure the efficiency of sialylation in my experiment?
A2: There are several methods to quantify sialylation:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to quantify total sialic acid levels after release from the glycoprotein[2][3].
-
Flow Cytometry: Kits are available that enable the analysis of sialylation on live mammalian cells. These methods often involve mild periodate (B1199274) oxidation to generate an aldehyde on sialic acids, followed by ligation with a biotin (B1667282) tag and detection with a fluorescently labeled streptavidin[17].
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the level of sialylation of a specific glycoprotein[18].
-
Commercial Kits: Several commercial kits are available for the rapid quantitation of total sialic acid from intact glycoproteins, often using a coupled enzyme reaction[19][20].
Q3: Are there alternatives to ManNAc for increasing sialylation?
A3: Yes, besides ManNAc, researchers can use N-acetylneuraminic acid (Neu5Ac) itself or its analogs. However, ManNAc is a dedicated precursor for the sialic acid pathway[4]. Using ManNAc analogs with modifications can also be a strategy, but their metabolic efficiency and potential cytotoxicity need to be carefully evaluated[21].
Q4: Can mutations in the GNE gene affect sialylation efficiency with ManNAc?
A4: Yes, mutations in the GNE gene can significantly impact sialylation. The GNE enzyme has two domains: an epimerase domain and a kinase domain[22]. Mutations in the kinase domain can impair the phosphorylation of ManNAc, which is a critical step[23]. However, even in cases of GNE kinase deficiency, sialic acid production can still occur through the action of GlcNAc kinase on ManNAc[10]. Mutations in the epimerase domain affect the initial step of the pathway, but this is bypassed by supplementing with ManNAc[24].
Data Presentation
Table 1: ManNAc Concentration and its Effect on Sialylation in Different Cell Lines
| Cell Line | ManNAc Concentration | Outcome | Reference |
| CHO Cells | Up to 20 mM | Dose-dependent improvement in sialylation of a model glycoprotein (B1211001). | [1] |
| GNE-deficient HEK-293 | 1 mM | Restoration of membrane-bound sialic acid levels to wild-type. | [2][3] |
| GNE-deficient HEK-293 | 2 mM | Restoration of total sialic acid levels to wild-type. | [2][3] |
| CHO-K1 Cells | 20-40 mM | Effective reduction of high mannose (Man5) glycosylation. | [25] |
Table 2: Cytotoxicity of ManNAc Analogs
| Analog | Cell Line | Concentration | Effect | Reference |
| Peracetylated ManNAc | Various | >500 µM | Decreased cell viability. | [14] |
| Ac4ManNAz | Primary mouse neurons | 50 µM | Cytotoxicity. | [13] |
| 3,4,6-O-Bu3ManNLev | Jurkat cells | IC50 < 20 µM | Most cytotoxic ManNAc analog evaluated in the study. | [15] |
Experimental Protocols
Protocol 1: General Workflow for ManNAc Supplementation in Cell Culture
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of ManNAc Stock Solution: Prepare a sterile stock solution of N-Acetyl-D-Mannosamine in culture medium or PBS.
-
Dose-Response Experiment:
-
To determine the optimal concentration, treat cells with a range of ManNAc concentrations (e.g., 0.1 mM, 1 mM, 5 mM, 10 mM, 20 mM).
-
Include an untreated control group.
-
Culture the cells for a specific period (e.g., 48-72 hours).
-
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as trypan blue exclusion or an MTT assay.
-
Harvesting and Sample Preparation:
-
For secreted proteins, collect the conditioned media.
-
For cell-associated proteins, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
-
Sialylation Analysis: Analyze the sialylation status of the target protein or total cellular glycoproteins using one of the methods described in the FAQs (e.g., HPLC, flow cytometry, ELISA).
Protocol 2: Quantification of Total Sialic Acid using a Commercial Kit (Example)
Note: This is a generalized protocol. Always refer to the specific manufacturer's instructions for the kit you are using.
-
Sample Preparation: Prepare your glycoprotein samples (e.g., purified protein, cell lysate) according to the kit's instructions. This may involve a dilution step.
-
Enzymatic Release of Sialic Acid: Incubate the samples with Sialidase A to release terminal sialic acids from the glycans.
-
Coupled Enzyme Reaction: Add the kit's reaction mixture, which typically contains enzymes that convert the released sialic acid to a detectable product (e.g., hydrogen peroxide).
-
Detection: The product of the coupled enzyme reaction then reacts with a dye to generate a colorimetric or fluorescent signal.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Quantification: Determine the concentration of sialic acid in your samples by comparing the signal to a standard curve generated with known concentrations of sialic acid.
Visualizations
Caption: Sialic Acid Biosynthesis Pathway.
Caption: Experimental Workflow for ManNAc Supplementation.
References
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structures of N-acetylmannosamine kinase provide insights into enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structures of N-Acetylmannosamine Kinase Provide Insights into Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Line-, Protein-, and Sialoglycosite-Specific Control of Flux-Based Sialylation in Human Breast Cells: Implications for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 17. zbiotech.com [zbiotech.com]
- 18. Development of a novel method to evaluate sialylation of glycoproteins and analysis of gp96 sialylation in Hela, SW1990 and A549 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Sialic Acid (GlyS) Kit | Sartorius [sartorius.com]
- 21. scispace.com [scispace.com]
- 22. medlineplus.gov [medlineplus.gov]
- 23. GNE glucosamine (UDP-N-acetyl)-2-epimerase/N-acetylmannosamine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing N-Acetyl-D-Mannosamine Monohydrate (ManNAc) for Enhanced Cell Culture Performance: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of N-Acetyl-D-Mannosamine Monohydrate (ManNAc) in cell culture. The information is designed to address specific issues that may be encountered during experimentation, with a focus on enhancing protein sialylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ManNAc in cell culture?
A1: N-Acetyl-D-Mannosamine (ManNAc) is a crucial precursor in the biosynthesis of sialic acids.[1][2] Supplementing cell culture media with ManNAc increases the intracellular pool of CMP-sialic acid, the sugar donor for sialylation reactions.[3] This ultimately leads to enhanced sialylation of glycoproteins and other glycoconjugates, which is a desirable attribute for many therapeutic proteins as it can improve their circulatory half-life, solubility, and reduce immunogenicity.[2][3]
Q2: What is a typical starting concentration for ManNAc in cell culture?
A2: A common starting concentration for ManNAc supplementation in Chinese Hamster Ovary (CHO) cell culture is 20 mM.[3][4] However, the optimal concentration can be cell line and product-specific. Titration experiments in the range of 5 mM to 100 mM have been performed to determine the most effective concentration for specific monoclonal antibodies.[5][6]
Q3: When is the best time to add ManNAc to the cell culture?
A3: For optimal results, particularly in fed-batch cultures, it is recommended to add ManNAc early in the process. Studies have shown that addition on Day 0 or before Day 4 is effective, whereas later additions (e.g., Day 11) may not have a significant impact on the desired glycan profile.[6]
Q4: Will ManNAc supplementation affect cell growth and viability?
A4: At effective concentrations for improving sialylation (e.g., 20-40 mM), ManNAc generally does not negatively impact cell growth or viability.[3][6] Some research even suggests that ManNAc may improve cell viability during the later stages of culture.[7] However, it is important to note that some ManNAc analogs can exhibit toxicity at higher concentrations.[8][9]
Q5: Can ManNAc be used with cell lines other than CHO cells?
A5: Yes, while much of the research focuses on CHO cells due to their prevalence in producing therapeutic proteins, ManNAc has been used in other cell lines as well, such as HEK-293 cells, to study and manipulate sialylation.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no increase in sialylation after ManNAc supplementation. | 1. Suboptimal ManNAc concentration. 2. Timing of ManNAc addition is too late in the culture process. 3. Issues with the ManNAc stock solution (e.g., degradation, incorrect concentration). 4. The specific cell line has a bottleneck in the sialylation pathway downstream of ManNAc. | 1. Perform a dose-response experiment by titrating ManNAc in a range of 5 mM to 60 mM to find the optimal concentration for your specific cell line and product.[5][6] 2. Add ManNAc at an earlier time point in the culture, such as Day 0 or within the first few days of a fed-batch process.[6] 3. Prepare a fresh ManNAc stock solution and verify its concentration. Store the stock solution appropriately. 4. Consider genetic engineering approaches to overexpress key enzymes in the sialylation pathway, such as sialyltransferases. |
| Decreased cell viability or growth after adding ManNAc. | 1. ManNAc concentration is too high. 2. Contamination of the ManNAc stock solution. 3. The cell line is particularly sensitive to high osmolarity. 4. If using a ManNAc analog, it may have inherent cytotoxicity.[8][9] | 1. Reduce the concentration of ManNAc. While generally well-tolerated, extremely high concentrations could be detrimental. 2. Filter-sterilize the ManNAc stock solution before use. 3. Measure the osmolality of the final culture medium after ManNAc addition and adjust as necessary. Most mammalian cells can tolerate an osmolality of 260 to 350 mOsm/kg.[11] 4. If using an analog, perform a cytotoxicity assay to determine the IC50 value and use a non-toxic concentration. |
| Inconsistent results between experiments. | 1. Variability in the timing of ManNAc addition. 2. Inconsistent preparation of the ManNAc stock solution. 3. General cell culture inconsistencies (e.g., passage number, initial cell density, media quality).[12] | 1. Standardize the timing of ManNAc addition in your experimental protocol. 2. Ensure the ManNAc stock solution is prepared consistently and stored properly. 3. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Precipitate forms in the medium after adding ManNAc. | 1. Poor solubility of ManNAc at the prepared concentration. 2. Interaction with other components in the medium. | 1. Ensure the ManNAc is fully dissolved in the solvent before adding it to the culture medium. Gentle warming to 37°C can aid dissolution.[11] 2. Add the ManNAc solution to the medium slowly while stirring. If precipitation persists, consider preparing a more dilute stock solution. |
Data Presentation
Table 1: Effect of ManNAc Concentration on High Mannose (Man5) Reduction in CHO-K1 Cells
| ManNAc Concentration (mM) | Man5 Glycan Percentage (%) |
| 0 | 8.9 |
| 5 | ~6.5 |
| 10 | ~5.0 |
| 15 | ~4.5 |
| 20 | ~4.0 |
| 40 | ~3.5 |
| 60 | ~3.0 |
| 80 | ~2.9 |
| 100 | ~2.9 |
Data is approximated from a study on monoclonal antibody production in CHO-K1 cells.[5][6]
Table 2: Impact of 20 mM ManNAc on Sialylation in IFN-gamma Producing CHO Cells
| Parameter | Control (No ManNAc) | 20 mM ManNAc |
| Incompletely Sialylated Biantennary Glycans | 35% | 20% |
| Intracellular CMP-Sialic Acid Pool | 1x (baseline) | ~30x increase |
Data from a study on interferon-gamma (IFN-gamma) sialylation.[3]
Experimental Protocols
Protocol 1: Determining the Optimal ManNAc Concentration
-
Cell Seeding: Seed your CHO cell line (or other cell line of interest) at a consistent density in multiple culture vessels (e.g., T-flasks or shake flasks).
-
ManNAc Stock Preparation: Prepare a sterile, concentrated stock solution of ManNAc (e.g., 500 mM) in a suitable solvent (e.g., cell culture grade water or PBS).
-
ManNAc Addition: On Day 0 of the culture, add the ManNAc stock solution to the culture vessels to achieve a range of final concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 40 mM, 60 mM).
-
Cell Culture: Culture the cells under your standard conditions for the duration of the experiment (e.g., 10-14 days for a fed-batch process).
-
Sampling and Analysis:
-
Monitor cell growth and viability throughout the culture period.
-
At the end of the culture, harvest the supernatant containing the recombinant protein.
-
Purify the protein of interest.
-
Analyze the glycan profile of the purified protein using methods such as HPLC, mass spectrometry, or capillary electrophoresis to quantify the degree of sialylation and the abundance of different glycoforms.
-
-
Data Interpretation: Plot the desired outcome (e.g., percentage of sialylated protein, reduction in high mannose species) against the ManNAc concentration to determine the optimal dose.
Protocol 2: Quantification of Intracellular CMP-Sialic Acid
-
Cell Culture and Treatment: Culture cells with and without the optimal concentration of ManNAc determined in Protocol 1.
-
Cell Harvesting: Harvest a known number of cells from each condition during the exponential growth phase.
-
Metabolite Extraction:
-
Quench the metabolic activity by rapidly cooling the cells.
-
Extract the intracellular metabolites using a suitable method, such as a cold solvent extraction (e.g., with acetonitrile/methanol/water).
-
-
Sample Preparation: Prepare the extracted samples for analysis. This may involve derivatization to allow for fluorescent detection.
-
HPLC Analysis: Quantify the amount of CMP-sialic acid in each sample using High-Performance Liquid Chromatography (HPLC) with a suitable column and detection method (e.g., fluorescence or mass spectrometry).
-
Normalization: Normalize the CMP-sialic acid levels to the cell number or total protein content of the sample.
Visualizations
Caption: Sialic Acid Biosynthesis Pathway and the Role of ManNAc Supplementation.
Caption: Workflow for Optimizing ManNAc Concentration in Cell Culture.
References
- 1. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 3. Improvement of interferon-gamma sialylation in Chinese hamster ovary cell culture by feeding of N-acetylmannosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of N-acetylmannosamine (ManNAc) analogue-resistant cell lines as improved hosts for sialic acid engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. imrpress.com [imrpress.com]
- 11. adl.usm.my [adl.usm.my]
- 12. Cell culture troubleshooting | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Technical Support Center: N-Acetyl-D-Mannosamine Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Acetyl-D-Mannosamine (ManNAc) Monohydrate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving N-Acetyl-D-Mannosamine Monohydrate?
A1: this compound is soluble in water. For in vitro studies, it can be dissolved in water to a concentration of 116.67 mg/mL (527.42 mM), though ultrasonic assistance may be needed. It is also soluble in methanol. For biological experiments, it is advisable to prepare aqueous solutions and if organic solvents are used as an intermediate step, ensure their residual amount is insignificant.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When stored at these temperatures, it is crucial to protect the solution from light.[1] It is also recommended to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: How stable are aqueous solutions of this compound at room temperature?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day at room temperature.[2] For short-term use, it is best to prepare fresh solutions.
Q4: What are the potential degradation pathways for N-Acetyl-D-Mannosamine in solution?
A4: The primary degradation pathway for N-Acetyl-D-Mannosamine in solution is epimerization, where it can convert to N-Acetyl-D-Glucosamine (GlcNAc). This reaction is base-catalyzed. Additionally, under certain conditions, hydrolysis of the N-acetyl group may occur.
Q5: How does pH affect the stability of N-Acetyl-D-Mannosamine in solution?
Q6: How does temperature affect the stability of N-Acetyl-D-Mannosamine in solution?
A6: Higher temperatures accelerate the degradation of N-Acetyl-D-Mannosamine in solution. For this reason, long-term storage is recommended at frozen temperatures (-20°C or -80°C).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of ManNAc in stock or working solutions. | Prepare fresh solutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month), protected from light.[1] |
| Loss of compound activity over time | Instability of the ManNAc solution at experimental conditions (e.g., physiological temperature). | Minimize the time the ManNAc solution is kept at higher temperatures. Prepare working solutions immediately before use. Consider performing a stability study under your specific experimental conditions (temperature, buffer, pH) to determine the rate of degradation. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Epimerization of ManNAc to N-Acetyl-D-Glucosamine (GlcNAc) or other degradation products. | Use a validated stability-indicating analytical method that can separate ManNAc from its potential degradation products. Confirm the identity of the unexpected peaks using appropriate analytical techniques (e.g., mass spectrometry). |
| Difficulty dissolving ManNAc Monohydrate | Insufficient mixing or reaching solubility limit. | Use sonication to aid dissolution in aqueous solutions. Ensure you have not exceeded the solubility limit of 116.67 mg/mL in water. |
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in the public domain, a detailed table of degradation kinetics cannot be provided at this time. The following table summarizes the general storage recommendations gathered from various sources.
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Additional Notes |
| Room Temperature | Not recommended for more than one day.[2] | Prepare fresh solutions for immediate use. |
| -20°C | Up to 1 month.[1] | Protect from light. Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months.[1] | Protect from light. Aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating HPLC Method (Adapted for ManNAc Analysis)
This protocol is an adapted example based on methods for similar compounds and should be validated for your specific application.
Objective: To develop a stability-indicating HPLC method for the quantification of N-Acetyl-D-Mannosamine and its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Analytical column suitable for polar compounds, such as a C18 column.
Reagents:
-
This compound reference standard
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 212 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of ManNAc reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the ManNAc sample in the appropriate solvent (e.g., water, buffer) to the desired concentration.
-
Forced Degradation Study (for method validation):
-
Acidic Conditions: Treat the ManNAc solution with a suitable concentration of acid (e.g., 0.1 M HCl) and heat. Neutralize before injection.
-
Basic Conditions: Treat the ManNAc solution with a suitable concentration of base (e.g., 0.1 M NaOH) and heat. Neutralize before injection.
-
Oxidative Conditions: Treat the ManNAc solution with an oxidizing agent (e.g., 3% H₂O₂) and heat.
-
Thermal Stress: Heat the ManNAc solution at an elevated temperature.
-
Photolytic Stress: Expose the ManNAc solution to UV light.
-
-
Analysis: Inject the standard solutions, the prepared sample, and the stressed samples into the HPLC system.
-
Data Analysis: Quantify the amount of ManNAc in the samples by comparing the peak area to the calibration curve. In the stressed samples, assess the separation of the ManNAc peak from any degradation product peaks to ensure the method is stability-indicating.
Visualizations
Sialic Acid Biosynthesis Pathway
Caption: Metabolic pathway of N-Acetyl-D-mannosamine to Sialic Acid.
Experimental Workflow for Stability Testing
Caption: A logical workflow for assessing ManNAc stability in solution.
References
Technical Support Center: N-Acetyl-D-Mannosamine (ManNAc) Based Metabolic Labeling
Welcome to the Technical Support Center for N-Acetyl-D-Mannosamine (ManNAc) based metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during metabolic glycoengineering experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your ManNAc-based metabolic labeling experiments. Each problem is presented in a question-and-answer format with potential causes and step-by-step solutions.
Issue 1: Low or No Detectable Glycan Labeling
Question: I am not observing any significant labeling of my target glycoproteins after treatment with a ManNAc analog. What could be the issue?
Potential Causes and Solutions:
-
Suboptimal Concentration of ManNAc Analog: The concentration of the ManNAc analog is critical for efficient labeling.[1][2]
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a range of concentrations (e.g., 10 µM to 100 µM) and assess both labeling efficiency and cell viability.[1][2][3] For some analogs like Ac4ManNAz, concentrations as low as 10 µM have shown sufficient labeling with minimal effects on cell physiology.[1][2]
-
-
Insufficient Incubation Time: Metabolic labeling is a time-dependent process.
-
Competition from Endogenous Pathways: High levels of natural sialic acid precursors in the cell culture medium can compete with the ManNAc analog, reducing its incorporation.
-
Solution: Culture cells in a medium with reduced serum concentration or use a serum-free medium if your cell line can tolerate it. Fetal bovine serum (FBS) is a rich source of sialoglycoconjugates that can be scavenged by cells and compete with the uptake of exogenously supplied ManNAc analogs.[6]
-
-
Poor Bioavailability of the ManNAc Analog: Some ManNAc analogs have poor cell permeability.[7]
-
Cell Line-Specific Metabolism: Different cell lines exhibit varying efficiencies in metabolizing ManNAc analogs.
-
Solution: If possible, test your experiment on a different cell line known to have efficient metabolic incorporation of ManNAc analogs to validate your experimental setup.
-
Issue 2: High Cell Toxicity or Altered Cell Physiology
Question: I am observing significant cell death, reduced proliferation, or changes in cell morphology after treating my cells with a ManNAc analog. What should I do?
Potential Causes and Solutions:
-
High Concentration of the ManNAc Analog: Many ManNAc analogs can be cytotoxic at high concentrations.[1][4][8] For example, Ac4ManNAz at 50 µM has been shown to reduce proliferation and migration in some cells.[1][2]
-
Solution: Reduce the concentration of the ManNAc analog. As mentioned, a dose-response curve is essential to find a concentration that provides adequate labeling without compromising cell health.[1][3][9] For Ac4ManNAz, 10 µM is often suggested as an optimal concentration with minimal physiological impact.[1][2]
-
-
Toxicity of Byproducts: The hydrolysis of acetylated ManNAc analogs can release acetic acid, leading to a decrease in intracellular pH and subsequent cytotoxicity.[4]
-
Solution: Monitor the pH of your culture medium and adjust if necessary. Using lower concentrations of the acetylated analog can also mitigate this effect.
-
-
Off-Target Effects: Unnatural ManNAc analogs can sometimes be metabolized into other pathways, leading to unintended cellular effects.[10]
-
Solution: If you suspect off-target effects, consider using an alternative ManNAc analog with a different chemical modification. Comparing the effects of different analogs can help identify compound-specific issues.
-
Issue 3: High Background or Non-Specific Signal
Question: My downstream analysis (e.g., fluorescence microscopy, Western blot) shows a high background signal, making it difficult to interpret the results. How can I reduce this?
Potential Causes and Solutions:
-
Non-Specific Binding of Detection Reagents: The probes used for detecting the incorporated ManNAc analog (e.g., fluorescently labeled antibodies, click chemistry reagents) may bind non-specifically to cellular components.[11]
-
Solution: Optimize your staining and washing protocols. Increase the number and duration of wash steps after incubation with the detection probe. Include appropriate blocking steps to minimize non-specific binding.
-
-
Suboptimal Click Chemistry Conditions: For analogs with bioorthogonal handles (e.g., azides, alkynes), inefficient or non-specific click reactions can lead to high background.
-
Solution: Optimize the click chemistry reaction conditions, including the concentration of the catalyst (if applicable), reaction time, and temperature. Ensure all reagents are fresh and properly stored.
-
-
Contamination of Reagents: Contamination in your ManNAc analog or detection probes can contribute to background signal.
-
Solution: Use high-purity reagents from reputable suppliers. Filter-sterilize all solutions before use.
-
Frequently Asked Questions (FAQs)
Q1: How does N-Acetyl-D-Mannosamine (ManNAc)-based metabolic labeling work?
A1: ManNAc is a natural precursor in the sialic acid biosynthetic pathway.[12] When cells are supplied with an exogenously modified ManNAc analog, it is taken up by the cells and processed by the same enzymatic machinery as the natural substrate.[6][7] This results in the incorporation of the modified sialic acid onto cell surface glycoproteins and glycolipids.[7][13] These modifications can then be detected using specific chemical reporters or antibodies.
Q2: What are the advantages of using peracetylated ManNAc analogs like Ac4ManNAz?
A2: Peracetylation increases the hydrophobicity of the ManNAc analog, which significantly enhances its cell permeability and uptake, leading to more efficient metabolic labeling.[4][6]
Q3: Can ManNAc-based metabolic labeling affect cellular functions?
A3: Yes, particularly at high concentrations, ManNAc analogs can impact cellular physiology.[1][2] Studies have shown that concentrations of Ac4ManNAz at 50 µM can lead to reduced cell proliferation, migration, and invasion ability.[1] It is crucial to optimize the labeling conditions to minimize these effects.
Q4: Are there alternatives to azide-modified ManNAc analogs?
A4: Yes, other modifications such as alkynes can also be used.[5] Some studies suggest that alkyne-modified analogs like Ac4ManNAl may exhibit greater labeling efficiency in vivo compared to their azide (B81097) counterparts.[5]
Q5: How can I confirm the successful incorporation of the ManNAc analog?
A5: Successful incorporation can be confirmed through various methods depending on the modification on the ManNAc analog. For analogs with bioorthogonal handles like azides, you can use click chemistry to attach a fluorescent probe or biotin (B1667282) tag for detection via fluorescence microscopy, flow cytometry, or Western blotting.[1][6]
Quantitative Data Summary
Table 1: Recommended Concentrations of ManNAc Analogs for Metabolic Labeling
| ManNAc Analog | Cell Line | Recommended Concentration | Observation | Reference |
| Ac4ManNAz | Various | 10 µM | Sufficient labeling with minimal physiological effects. | [1][2] |
| Ac4ManNAz | Various | 40-50 µM | Recommended in some manufacturer protocols for highest labeling efficiency, but may cause physiological changes. | [1] |
| Ac4ManNAc | A549, CHO-K1, NIH/3T3 | <500 µM | Limited effects on cell viability and growth. | [4] |
| Ac4ManNAc | A549 | >1,000 µM | Increased cytotoxicity. | [4] |
| Ac4ManNAl | Jurkat | 50 µM | Efficient metabolic conversion to SiaNAl. | [5] |
| 1,3,4-O-Bu3ManNAz | Jurkat | 12.5-25 µM | Effective labeling at lower concentrations than Ac4ManNAz with no signs of apoptosis up to 400 µM. | [6] |
Table 2: Cytotoxicity of ManNAc Analogs
| ManNAc Analog | Cell Line | Concentration | Effect on Cell Viability | Reference |
| Ac4ManNAz | A549 | 50 µM | Decreased proliferation, migration, and invasion. | [1] |
| Ac4ManNAz | HeLa | Up to 500 µM | Non-toxic. | [14] |
| Ac4ManNAz | CHO | 250 µM | Viability decreased to ~82%. | [14] |
| Ac4ManNAz | CHO | 500 µM | Viability decreased to ~68%. | [14] |
| Ac4ManNAc | Various | >500 µM | Increased cytotoxicity due to acetic acid accumulation. | [4] |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Adherent Cells with Ac4ManNAz
-
Cell Seeding: Plate adherent cells on appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow them to 70-80% confluency in complete growth medium.
-
Preparation of Labeling Medium: Prepare fresh complete growth medium containing the desired final concentration of Ac4ManNAz (e.g., 10-50 µM). Dissolve the Ac4ManNAz in a small volume of DMSO before adding it to the medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Metabolic Labeling: Aspirate the old medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for downstream analysis (e.g., lysis for Western blot, fixation for microscopy).
Protocol 2: Detection of Azide-Labeled Glycoproteins via Click Chemistry
This protocol assumes the use of a copper-free click chemistry reagent (e.g., DBCO-fluorophore) for live-cell imaging.
-
Metabolic Labeling: Label cells with an azide-containing ManNAc analog (e.g., Ac4ManNAz) as described in Protocol 1.
-
Washing: After the labeling period, gently wash the cells three times with sterile PBS to remove excess analog.
-
Click Reaction: Prepare a solution of the DBCO-fluorophore in a suitable buffer (e.g., PBS or serum-free medium) at the manufacturer's recommended concentration (typically 10-50 µM).
-
Incubation: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Final Washes: Wash the cells three to five times with PBS to remove any unreacted probe.
-
Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Caption: Metabolic pathway of an N-Acetyl-D-Mannosamine analog.
Caption: General experimental workflow for ManNAc-based metabolic labeling.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. benchchem.com [benchchem.com]
- 12. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Glycoprotein Sialylation with N-Acetyl-D-Mannosamine (ManNAc)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving glycoprotein (B1211001) yield and quality using N-Acetyl-D-Mannosamine (ManNAc) feeding strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ManNAc feeding improves glycoprotein sialylation?
A1: N-Acetyl-D-Mannosamine (ManNAc) is a direct biological precursor for the synthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in mammals.[1] By supplementing cell culture media with ManNAc, you bypass the natural rate-limiting step in the sialic acid biosynthetic pathway.[1][2] This increases the intracellular pool of CMP-sialic acid, the nucleotide sugar substrate used by sialyltransferases in the Golgi apparatus to add sialic acids to nascent glycoproteins.[3][4] Feeding 20 mM ManNAc to CHO cells, for instance, has been shown to increase the intracellular CMP-sialic acid pool by nearly thirtyfold.[4]
Q2: What is a typical concentration range for ManNAc feeding in CHO cell cultures?
A2: The optimal concentration of ManNAc can vary depending on the cell line, culture conditions, and the specific glycoprotein being produced. However, studies have shown effective concentrations ranging from 5 mM to 40 mM.[5] One study demonstrated a dose-dependent improvement in the sialylation of a model glycoprotein up to 20 mM ManNAc in CHO cells.[6] Another investigation recommended administering 20-40 mM ManNAc for optimal reduction of high-mannose (Man5) glycoforms.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: When is the best time to add ManNAc to the cell culture?
A3: For maximal impact, it is generally recommended to add ManNAc early in the cell culture process. Studies on monoclonal antibody production in CHO cells suggest that adding ManNAc prior to Day 4 of a fed-batch culture is effective, whereas addition on Day 11 had no effect on high-mannose glycan levels.[5] A strategy of introducing 20 mM ManNAc on Day 0 has been successfully used to achieve significant reductions in Man5 levels.[5]
Q4: Can ManNAc feeding negatively impact cell growth or viability?
A4: While ManNAc itself is generally well-tolerated by many cell lines, high concentrations can potentially affect cell viability.[7] Some acetylated analogues of ManNAc have been shown to decrease cell viability under certain conditions.[7][8] For example, the azido (B1232118) analogue Ac4ManNAz decreased the viability of CHO cells to approximately 68% at a concentration of 500 μM after 48 hours.[8] It is crucial to monitor cell growth, viability, and key metabolites after introducing or changing your ManNAc feeding strategy. If cytotoxicity is observed, consider reducing the ManNAc concentration or using a fed-batch strategy with lower, more frequent additions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Improvement in Sialylation | 1. Suboptimal ManNAc Concentration: The concentration may be too low to significantly increase the intracellular CMP-sialic acid pool. 2. Poor Cellular Uptake: Although ManNAc can cross the cell membrane, transport efficiency can be a limiting factor.[9] 3. Limiting Co-factors or Enzymes: Other substrates (e.g., CTP) or downstream enzymes (sialyltransferases) may be limiting.[10] 4. Late Addition: ManNAc was added too late in the culture process to be effectively metabolized and incorporated.[5] | 1. Perform a Dose-Response Study: Test a range of ManNAc concentrations (e.g., 5, 10, 20, 40 mM) to find the optimal level for your cell line and product.[5] 2. Ensure Early Feeding: Add ManNAc on Day 0 or within the first few days of culture.[5] 3. Consider Co-feeding: Supplementing with cytidine (B196190) or uridine (B1682114) has been shown to sometimes enhance the effects of monosaccharide precursor feeding, though it may not always lead to a synergistic increase in sialylation.[10] |
| Decreased Cell Viability or Growth Inhibition | 1. ManNAc Cytotoxicity: High concentrations of ManNAc or its analogues can be toxic to some cell lines.[7][8] 2. Metabolic Burden: Increased metabolic flux through the sialic acid pathway may place a burden on the cells. 3. Medium Osmolality: Addition of high concentrations of ManNAc can significantly increase the osmolality of the culture medium. | 1. Reduce ManNAc Concentration: Lower the concentration to a non-toxic level identified through a dose-response viability assay. 2. Implement a Fed-Batch Strategy: Instead of a single bolus, feed ManNAc gradually over the course of the culture to maintain a lower, steady concentration. 3. Monitor Osmolality: Check the osmolality of the medium after supplementation and adjust if necessary. |
| Inconsistent Sialylation Between Batches | 1. Inconsistent Feeding Strategy: Variations in the timing or amount of ManNAc added. 2. ManNAc Stock Solution Degradation: Improper storage of the ManNAc solution. 3. Variability in Basal Media or Other Feeds: Changes in other media components could indirectly affect the sialylation pathway. | 1. Standardize Protocol: Ensure the ManNAc feeding protocol is precisely followed for every batch. 2. Prepare Fresh Stock Solutions: Prepare ManNAc stock solutions fresh for each experiment or store aliquots at -20°C. 3. Ensure Process Consistency: Maintain consistency in all other aspects of the cell culture process. |
Quantitative Data Summary
The following tables summarize the effects of ManNAc feeding on sialylation levels from various studies.
Table 1: Effect of ManNAc Concentration on Sialic Acid Levels in GNE-Deficient HEK-293 Cells
| ManNAc Concentration (mM) | Relative Neu5Ac per Protein (Compared to WT) |
| 0 | ~0.29 |
| 0.1 | 0.37 |
| 0.3 | 0.47 |
| 0.6 | 0.51 |
| 1.0 | 0.61 |
| 2.0 | 0.90 |
| Data synthesized from a study on GNE-knockout cells, where ManNAc supplementation aimed to restore normal sialylation levels.[11] |
Table 2: Impact of Precursor Feeding on Interferon-γ (IFN-γ) Sialylation in CHO Cells
| Precursor Fed | Resulting Increase in Sialylation | Increase in CMP-Sialic Acid Pool |
| Galactose | 12% | - |
| Glucosamine | 28% | - |
| N-Acetylmannosamine (ManNAc) | 32% | 30- to 120-fold |
| This study highlights the significant increase in the direct substrate for sialylation (CMP-sialic acid) upon ManNAc feeding.[10] |
Visualizations
Metabolic Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Preparation of ManNAc Stock Solution
-
Materials: N-Acetyl-D-Mannosamine powder (cell culture grade), sterile nuclease-free water or basal cell culture medium.
-
Procedure:
-
Under sterile conditions in a laminar flow hood, weigh the desired amount of ManNAc powder.
-
Dissolve the powder in the sterile solvent to create a concentrated stock solution (e.g., 200 mM). Gentle warming or vortexing can aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm filter into a sterile container.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: ManNAc Feeding in a Fed-Batch CHO Culture
-
Cell Culture: Seed CHO cells producing the glycoprotein of interest according to your standard protocol.
-
ManNAc Addition:
-
On Day 0 of the culture, thaw an aliquot of the sterile ManNAc stock solution.
-
Add the appropriate volume of the stock solution to the bioreactor or shake flask to achieve the desired final concentration (e.g., 20 mM).
-
-
Process Monitoring:
-
Throughout the culture duration, monitor cell viability, cell density, and key metabolites (e.g., glucose, lactate) daily.
-
Compare these parameters to a control culture without ManNAc supplementation to assess any potential cytotoxic effects.
-
-
Harvesting: Harvest the cell culture fluid at the end of the production run as per your standard procedure. The secreted glycoprotein is now ready for purification.
Protocol 3: Analysis of Sialic Acid Content by HPLC
This protocol provides a general overview. Specifics may vary based on available equipment and reagents.
-
Glycan Release: Release the N-glycans from the purified glycoprotein using an enzyme such as PNGase F.
-
Sialic Acid Release: Treat the released glycans or the intact glycoprotein with mild acid hydrolysis (e.g., 2M acetic acid at 80°C for 2 hours) to release terminal sialic acids.[12]
-
Fluorescent Labeling:
-
Derivatize the released sialic acids with a fluorescent label, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[12] This reaction typically involves incubation at 50-60°C for 2-3 hours.
-
-
HPLC Analysis:
-
Analyze the DMB-labeled sialic acids using reverse-phase HPLC with a fluorescence detector.
-
Create a standard curve using known concentrations of Neu5Ac and other sialic acid standards to quantify the amount of sialic acid in the sample.[12]
-
The results can be expressed as a molar ratio of sialic acid to the glycoprotein.
-
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of interferon-gamma sialylation in Chinese hamster ovary cell culture by feeding of N-acetylmannosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An investigation of intracellular glycosylation activities in CHO cells: effects of nucleotide sugar precursor feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. Sialic Acids Analysis• QA-Bio • Biopharmaceutical Manufacturing [qa-bio.com]
Technical Support Center: N-Acetyl-D-Mannosamine (ManNAc) in Cell Viability and Growth Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-D-Mannosamine (ManNAc) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-Acetyl-D-Mannosamine (ManNAc) in cells?
A1: N-Acetyl-D-Mannosamine (ManNAc) is a naturally occurring monosaccharide that serves as a key precursor in the biosynthesis of sialic acids.[1][2] Sialic acids are crucial components of glycoproteins and glycolipids on the cell surface and are involved in various cellular processes, including cell signaling, adhesion, and immune responses.[2]
Q2: Does ManNAc generally affect cell viability and growth?
A2: In many studies, particularly with CHO cells used for recombinant protein production, ManNAc has been shown to have a minimal impact on cell growth and viability, even at high concentrations.[3] However, the effects can be cell-type dependent. For instance, while ManNAc itself showed little cytotoxic effect on human leukemia T-cell lines, some of its synthetic analogs have been reported to inhibit cell proliferation and induce apoptosis in Jurkat cells.[4][5]
Q3: What is a typical concentration range for using ManNAc in cell culture?
A3: The optimal concentration of ManNAc can vary significantly depending on the cell type and the specific experimental goal. In studies focused on improving sialylation of recombinant proteins in CHO cells, concentrations ranging from 5 mM to 100 mM have been used, with 20-40 mM often being effective without compromising cell viability.[3] For studies in other cell lines like GNE-deficient HEK-293 cells, concentrations of 1-2 mM have been shown to be effective in restoring sialic acid levels.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and application.
Q4: How should I prepare and store ManNAc for cell culture experiments?
A4: ManNAc is typically supplied as a crystalline solid and is soluble in water and cell culture media. It is recommended to prepare fresh aqueous solutions of ManNAc for each experiment and sterilize by filtration through a 0.22 µm filter. While the solid form is stable for years at -20°C, aqueous solutions are not recommended to be stored for more than one day to avoid potential degradation.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability or Growth After ManNAc Treatment
Possible Cause 1: High Concentration of ManNAc
-
Troubleshooting Action: Perform a dose-response experiment to determine the optimal, non-toxic concentration of ManNAc for your specific cell line. Start with a low concentration (e.g., 0.1 mM) and titrate up to the desired experimental range.
Possible Cause 2: Cell-Type Specific Sensitivity
-
Troubleshooting Action: Research the literature for any known effects of ManNAc on your specific cell line. If little information is available, it is crucial to establish a baseline for your cell type.
Possible Cause 3: Contamination of ManNAc Stock Solution
-
Troubleshooting Action: Always prepare fresh ManNAc solutions and filter-sterilize before use. If you suspect contamination, discard the solution and prepare a new one from the solid stock.
Possible Cause 4: Off-Target Effects of ManNAc Analogs
-
Troubleshooting Action: If you are using a chemically modified analog of ManNAc, be aware that these can have different biological activities and may induce apoptosis.[4][8][9] Refer to the specific literature for the analog you are using and conduct thorough toxicity testing.
Issue 2: Inconsistent or Non-Reproducible Results in Viability Assays
Possible Cause 1: Interference of ManNAc with the Viability Assay Reagent
-
Troubleshooting Action: Although direct interference by ManNAc with common viability assays like MTT has not been widely reported, it is good practice to include a "no-cell" control with your highest concentration of ManNAc in the assay medium. This will help to identify any direct reduction of the assay reagent by ManNAc.
Possible Cause 2: Altered Cellular Metabolism Affecting Assay Readout
-
Troubleshooting Action: ManNAc is a sugar and can be metabolized by cells, potentially altering their metabolic state. This could influence the readout of viability assays that are based on metabolic activity (e.g., MTT, XTT, resazurin). Consider using a viability assay based on a different principle, such as measuring membrane integrity (e.g., trypan blue exclusion or a cytotoxicity assay measuring LDH release) or ATP content, to confirm your results.
Possible Cause 3: General Assay Variability
-
Troubleshooting Action: Ensure proper experimental technique, including accurate pipetting, consistent cell seeding density, and appropriate incubation times. Use positive and negative controls to validate your assay performance. For plate-based assays, be mindful of "edge effects" and consider not using the outer wells for experimental samples.
Data Presentation
Table 1: Effect of N-Acetyl-D-Mannosamine on the Viability of Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Assay Method | Effect on Viability | Reference |
| CHO-K1 | 5 - 100 mM | Not specified | Not specified | No significant effect on cell growth or viability observed. | [3] |
| Jurkat | 500 µM | 4 days | Not specified | Decreased cell density compared to control. | [4] |
| Human Leukemia T-cells | Not specified | Not specified | Not specified | Little to no cytotoxic effect. | [5] |
| GNE-deficient HEK-293 | 0.1 - 2 mM | Not specified | Not specified | No reported negative effect on viability; restored sialic acid levels. | [6][7] |
| A549 (with Ac4ManNAz) | 0 - 50 µM | 3 days | CCK-8 | No effect on cell viability, but a slight decrease in growth rate at 50 µM. | [10] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay in the Presence of ManNAc
This protocol is adapted for assessing the impact of ManNAc on the viability of adherent cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
N-Acetyl-D-Mannosamine (ManNAc)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
ManNAc Treatment: Prepare serial dilutions of ManNAc in complete culture medium. Remove the overnight culture medium from the cells and replace it with the ManNAc-containing medium. Include a vehicle control (medium without ManNAc). It is also advisable to include a "no-cell" control with the highest concentration of ManNAc to check for direct MTT reduction.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no-cell" control from all other readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Signaling Pathways and Logical Relationships
Sialic Acid Biosynthesis Pathway
The primary mechanism of action of ManNAc is its role as a precursor in the sialic acid biosynthesis pathway.
Caption: Sialic acid biosynthesis pathway showing the entry point of exogenous ManNAc.
Troubleshooting Logic for Decreased Cell Viability
This diagram outlines a logical workflow for troubleshooting unexpected decreases in cell viability when using ManNAc.
Caption: A logical workflow for troubleshooting decreased cell viability in ManNAc experiments.
Potential Impact of ManNAc on PI3K/Akt Signaling
Increased cell surface sialylation resulting from ManNAc supplementation may modulate the activity of receptor tyrosine kinases (RTKs), which are upstream activators of the PI3K/Akt pathway, a key regulator of cell survival and proliferation.
Caption: Potential modulation of the PI3K/Akt signaling pathway by ManNAc-induced sialylation.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 3. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Antitumor activity of D-mannosamine in vitro: cytotoxic effect produced by mannosamine in combination with free fatty acids on human leukemia T-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of N-acetylmannosamine (ManNAc) analogue-resistant cell lines as improved hosts for sialic acid engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-D-Mannosamine (ManNAc) in Culture Media
Welcome to the technical support center for N-Acetyl-D-Mannosamine (ManNAc). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of ManNAc in cell culture experiments, with a focus on its stability and potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-D-Mannosamine (ManNAc) and what is its primary use in cell culture?
A1: N-Acetyl-D-Mannosamine (ManNAc) is a naturally occurring, stable monosaccharide.[1] In cell culture, it is primarily used as a precursor to sialic acid.[1] Supplementing culture media with ManNAc can enhance the sialylation of recombinant proteins, which is a critical quality attribute for many biotherapeutics.[2][3]
Q2: How stable is ManNAc in its solid form and in stock solutions?
A2: In its solid, crystalline form, ManNAc is highly stable, with a shelf life of at least four years when stored at -20°C.[4] Stock solutions prepared in organic solvents like DMSO can be stored for extended periods at -20°C. However, it is recommended to prepare fresh aqueous solutions of ManNAc for each experiment, as prolonged storage in aqueous buffers is not advised.[4]
Q3: Does ManNAc degrade in cell culture media?
A3: ManNAc is generally considered a stable compound.[1] However, like many biological molecules, its stability in aqueous solutions such as cell culture media can be influenced by factors like pH, temperature, and incubation time. While extensive degradation is not typically expected under standard cell culture conditions (37°C, physiological pH), some level of conversion or degradation is possible over extended incubation periods. A related compound, N-acetyl-L-cysteine (NAC), has shown instability in DMEM at 37°C.[5]
Q4: What are the potential degradation products of ManNAc in culture media?
A4: The most likely non-enzymatic conversion product of N-Acetyl-D-Mannosamine in an aqueous solution is its epimer, N-Acetyl-D-Glucosamine (GlcNAc). This interconversion can be catalyzed by changes in pH. Within the cell, ManNAc is enzymatically converted into various intermediates of the sialic acid biosynthesis pathway.
Q5: How can I monitor the concentration of ManNAc in my culture medium?
A5: The concentration of ManNAc in culture media can be accurately measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][7][8] These methods can also be used to detect and quantify potential degradation products like GlcNAc.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability and use of ManNAc in cell culture.
| Issue | Potential Cause | Troubleshooting Action |
| Inconsistent or lower-than-expected protein sialylation | 1. Suboptimal ManNAc concentration: The concentration of ManNAc may be too low to achieve the desired level of sialylation. | Perform a dose-response experiment with a range of ManNAc concentrations (e.g., 5-100 mM) to determine the optimal concentration for your cell line and process.[3] |
| 2. ManNAc degradation/conversion: Over extended culture periods, a portion of ManNAc may have converted to GlcNAc, reducing the available precursor for sialic acid synthesis. | - Prepare fresh ManNAc-supplemented media for long-term cultures.- Analyze media samples at different time points using HPLC or MS to quantify ManNAc and GlcNAc concentrations.- Consider a fed-batch strategy with periodic additions of fresh ManNAc. | |
| 3. Cellular uptake limitations: The cell line may have a limited capacity to transport ManNAc. | Ensure that the culture conditions are optimal for cell health and metabolic activity. | |
| Variability between experiments | 1. Inconsistent ManNAc stock solution: Improper storage or repeated freeze-thaw cycles of aqueous stock solutions could lead to variability. | - Prepare fresh aqueous stock solutions for each experiment.- If using organic solvent stocks, aliquot to avoid multiple freeze-thaw cycles. |
| 2. Differences in media preparation: Variations in the timing of ManNAc addition or the final pH of the supplemented media could affect its stability. | Standardize the media preparation protocol, ensuring ManNAc is added fresh and the final pH is within the optimal range for your cells. | |
| Unexpected changes in cell metabolism | 1. High concentrations of ManNAc: While generally well-tolerated, very high concentrations of any media supplement can potentially impact cellular metabolism. | If metabolic changes are observed, consider reducing the ManNAc concentration and performing a toxicity assay. |
Experimental Protocols
Protocol 1: Assessment of ManNAc Stability in Culture Media
This protocol provides a framework for evaluating the stability of ManNAc in your specific cell culture medium and conditions.
Objective: To quantify the concentration of ManNAc and its potential epimer, GlcNAc, over time in a cell-free culture medium.
Materials:
-
N-Acetyl-D-Mannosamine (ManNAc)
-
N-Acetyl-D-Glucosamine (GlcNAc) standard
-
Your cell culture medium of choice (e.g., DMEM, CHO media)
-
Sterile, conical tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare ManNAc-supplemented medium: Prepare your cell culture medium and supplement it with ManNAc to your desired final concentration (e.g., 20 mM).
-
Aliquot and incubate: Aliquot the ManNAc-supplemented medium into sterile conical tubes.
-
Time point sampling:
-
Immediately take a sample from one tube for a time zero (T=0) measurement.
-
Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
Collect samples at various time points (e.g., 24, 48, 72, 96 hours).
-
-
Sample storage: Immediately freeze the collected samples at -80°C until analysis.
-
Analysis:
-
Thaw the samples and prepare them for analysis according to the requirements of your HPLC or LC-MS system.
-
Analyze the samples to quantify the concentrations of ManNAc and GlcNAc.
-
Use a standard curve for both ManNAc and GlcNAc for accurate quantification.
-
-
Data Interpretation: Plot the concentrations of ManNAc and GlcNAc over time to assess the stability of ManNAc under your experimental conditions.
Protocol 2: Sample Preparation for LC-MS Analysis of Culture Supernatant
Objective: To prepare cell culture supernatant for the analysis of ManNAc and other metabolites.
Materials:
-
Cell culture supernatant
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
Ultrapure water
Procedure:
-
Collect supernatant: Centrifuge your cell culture to pellet the cells. Carefully collect the supernatant.
-
Protein precipitation: In a microcentrifuge tube, add 2 volumes of ice-cold acetonitrile to 1 volume of culture supernatant.
-
Incubate: Vortex the mixture and incubate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant: Carefully transfer the supernatant to a new, clean tube, avoiding the protein pellet.
-
Dilution: Dilute the supernatant with ultrapure water to a concentration suitable for your LC-MS method.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Visualizations
Caption: Sialic acid biosynthesis pathway highlighting the role of ManNAc.
Caption: Experimental workflow for assessing ManNAc stability in culture media.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. N-Acetyl-D-mannosamine - N-Acetyl-D-mannosamine [laboratoriumdiscounter.nl]
- 3. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
ensuring complete dissolution of N-Acetyl-D-Mannosamine Monohydrate for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of N-Acetyl-D-Mannosamine (ManNAc) Monohydrate in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the complete dissolution and successful application of this compound.
Solubility Data
The solubility of N-Acetyl-D-Mannosamine Monohydrate can vary based on the solvent and temperature. The following table summarizes solubility data in common laboratory solvents.
| Solvent | Concentration | Temperature | Observations |
| Water | 50 mg/mL[1] | Room Temperature | Forms a clear, colorless to faintly yellow solution.[2][3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL[4] | Room Temperature | |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[4] | Room Temperature | |
| Ethanol | ~0.2 mg/mL[4] | Room Temperature | |
| Dimethylformamide (DMF) | ~2 mg/mL[4] | Room Temperature |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of this compound in Water
-
Calculate the required mass:
-
The molecular weight of this compound is 239.22 g/mol .
-
For 10 mL of a 100 mM solution, the required mass is: 0.1 mol/L * 0.01 L * 239.22 g/mol = 0.23922 g (or 239.22 mg).
-
-
Weigh the compound:
-
Accurately weigh 239.22 mg of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 8 mL of sterile, molecular biology grade water.
-
Vortex the solution for 1-2 minutes. If the powder does not fully dissolve, proceed to the next step.
-
-
Assisted Dissolution (if necessary):
-
Warm the solution in a 37°C water bath for 5-10 minutes.
-
Vortex again for 1-2 minutes.
-
If solids persist, sonicate the solution in a water bath sonicator for 5-10 minutes.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add sterile water to bring the final volume to 10 mL.
-
-
Sterilization and Storage:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquoted solutions should be stored at -20°C. It is recommended to use fresh solutions and avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended to be stored for more than one day.[4]
-
Troubleshooting Guide & FAQs
Q1: The this compound is not dissolving completely in water at the desired concentration.
-
A1: this compound has a high solubility in water, up to 50 mg/mL.[1] If you are experiencing difficulty, ensure your starting material is of high purity and that you are not exceeding this concentration. To aid dissolution, you can:
-
Gently warm the solution: Place the tube in a 37°C water bath for 10-15 minutes.
-
Increase agitation: Vortex the solution for a longer period.
-
Use sonication: A brief period in a bath sonicator can help break up any clumps of powder.[5]
-
Q2: After dissolving, a precipitate forms in my stock solution upon storage at 4°C.
-
A2: Precipitation upon cooling can occur if the solution is supersaturated. While warming can increase solubility, the compound may fall out of solution as it cools.
-
Prepare a more dilute stock solution: If your experimental design allows, preparing a less concentrated stock solution can prevent precipitation.
-
Store at room temperature for immediate use: If the solution is to be used the same day, it can be kept at room temperature. However, for longer-term storage, freezing is recommended.
-
Re-dissolve before use: If a precipitate has formed, warm the solution to 37°C and vortex until the solid is completely redissolved before adding it to your experiment.
-
Q3: Can I prepare a stock solution of this compound in PBS or cell culture medium directly?
-
A3: Yes, but be aware that the solubility in buffered solutions like PBS is lower than in water, at approximately 5 mg/mL.[4] When preparing solutions in complex media, components of the media could potentially interact with the compound. It is generally recommended to prepare a concentrated stock solution in water and then dilute it to the final working concentration in your culture medium.
Q4: How should I store the solid this compound and its solutions?
-
A4:
-
Aqueous Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, sterile-filter the solution and store in aliquots at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage longer than one day.[4]
Q5: My cells are not responding as expected after treatment with this compound.
-
A5: This could be due to several factors:
-
Incomplete Dissolution: Ensure that the compound is fully dissolved in your stock solution before adding it to your cell culture. Any undissolved particles will lead to an inaccurate final concentration.
-
Solution Instability: As mentioned, aqueous solutions can be unstable. Use freshly prepared solutions for optimal results.
-
Cellular Uptake: The efficiency of ManNAc uptake can vary between cell types. You may need to optimize the concentration and incubation time for your specific cell line.
-
Visualizations
References
Technical Support Center: N-Acetyl-D-Mannosamine (ManNAc) Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of N-Acetyl-D-Mannosamine (ManNAc) analogs used in metabolic glycoengineering.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of N-Acetyl-D-Mannosamine (ManNAc) analogs?
A1: ManNAc analogs are designed to be taken up by cells and intercept the sialic acid biosynthetic pathway.[1] They serve as modified precursors for the synthesis of non-natural sialic acids, which are then incorporated into glycoproteins and glycolipids on the cell surface. This process, known as metabolic glycoengineering, allows for the precise modification of cell-surface glycans to study their functions or introduce novel chemical functionalities.
Q2: What are the most common off-target effects observed with ManNAc analogs?
A2: The most frequently reported off-target effects include cytotoxicity, unexpected changes in cellular phenotype, and alterations in cell signaling pathways. The nature and severity of these effects are highly dependent on the specific chemical modifications of the analog, its concentration, and the cell type being used. Some analogs, particularly those with certain O-acylation patterns (e.g., 3,4,6-O-butanoylation), have been shown to be significantly more cytotoxic than others.[2]
Q3: Can ManNAc analogs affect gene expression?
A3: Yes, studies have shown that ManNAc analogs can lead to surprisingly large-scale changes in gene expression. For example, treatment of cells with certain analogs has been shown to upregulate or downregulate pathways involved in immune cell migration and cell differentiation.[1] Researchers should be aware that phenotypic changes may be linked to an altered transcriptome.
Q4: How do ManNAc analogs cause cytotoxicity?
A4: Cytotoxicity can arise from several factors. Peracetylated analogs, while having higher cellular uptake, release acetic acid upon hydrolysis by intracellular esterases.[3] An accumulation of acetic acid can lower intracellular pH and induce toxicity.[3] Furthermore, specific structural modifications on the ManNAc scaffold itself, such as the pattern of butanoylation on the hydroxyl groups, can confer potent cytotoxic properties, potentially through the induction of apoptosis.[2]
Q5: Can treatment with ManNAc analogs affect how cells respond to other drugs?
A5: Yes. Metabolic glycoengineering with analogs like Ac4ManNAc has been shown to dramatically reduce cellular sensitivity to a range of anti-cancer drugs.[3] This is thought to be caused by altered intracellular drug distribution rather than increased activity of drug efflux pumps like P-glycoprotein.[3] This is a critical consideration in drug development and co-treatment experimental designs.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Unexpected or High Cytotoxicity
You observe a significant decrease in cell viability, or the IC50 of your analog is much lower than anticipated.
Initial Assessment:
-
Confirm Analog Integrity: Ensure the analog has not degraded during storage.
-
Check Concentration: Double-check all calculations for the working concentration.
-
Review Literature: Compare your observed cytotoxicity with published data for the same or similar analogs and cell lines. Some analogs, like 3,4,6-O-Bu3ManNLev, are known to have IC50 values below 20 µM in some cancer cell lines.[2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Recommended Actions & Assays:
-
Action: Perform a dose-response curve and calculate the IC50 value.
-
Action: Run an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to determine if cell death is due to apoptosis or necrosis.[4]
-
Mitigation: If using a highly cytotoxic analog (e.g., with a "3,4,6" tributanoylation pattern), consider switching to a less toxic alternative (e.g., a "1,3,4" pattern) which has been shown to be more benign.[2]
Issue 2: Unexpected Phenotypic Changes
Your cells exhibit altered morphology, differentiation patterns, or adhesion properties after treatment with a ManNAc analog. For example, stem cells differentiate unexpectedly or fail to differentiate as expected.
Initial Assessment:
-
Rule out Cytotoxicity: Ensure the observed changes are not a secondary effect of cell stress or death by performing a viability assay at the working concentration.
-
Document Changes: Carefully document the phenotypic changes with microscopy.
-
Review Analog Structure: Certain modifications, like thiol groups, have been specifically linked to changes in cell signaling and differentiation. Thiol-modified ManNAc analogs have been shown to suppress adipocyte differentiation in human adipose-derived stem cells.[1]
Diagnostic Workflow:
Caption: Logical workflow for diagnosing unexpected phenotypes.
Recommended Actions & Assays:
-
Action: Analyze key signaling pathways. Thiol-modified ManNAc analogs have been shown to upregulate Wnt signaling.[1] Perform a Western blot for key pathway components like β-catenin and GSK3β.
-
Action: Profile gene expression changes. Use qRT-PCR to analyze the expression of key differentiation markers relevant to your cell type (e.g., PPARγ, LPL for adipogenesis).[1]
-
Action: Use a size-matched control analog that lacks the specific functional group (e.g., a hydroxyl group instead of a thiol group) to determine if the effect is due to the specific chemical modification.
Quantitative Data Summary
The cytotoxicity of ManNAc analogs is highly dependent on their structure. The following table summarizes IC50 data for various analogs in Jurkat cells, highlighting the impact of different O-acylation patterns and N-acyl modifications.
| Analog ID | N-Acyl Group | O-Acylation Pattern | IC50 (µM) in Jurkat Cells | Reference |
| 1a | NAc | Peracetylated (Ac4) | > 200 | [2] |
| 1b | NAc | Perbutanoylated (Bu4) | ~110 | [2] |
| 1c | NAc | 1,3,4-O-Bu3 | > 200 | [2] |
| 1d | NAc | 3,4,6-O-Bu3 | ~90 | [2] |
| 2d | NLev | 3,4,6-O-Bu3 | < 20 | [2] |
| 3c | NAz | 1,3,4-O-Bu3 | ~125 | [2] |
| 3d | NAz | 3,4,6-O-Bu3 | ~60 | [2] |
NAc = N-acetyl; NLev = N-levulinoyl; NAz = N-azidoacetyl; Bu = butanoyl.
Signaling Pathway Diagram
ManNAc analogs are metabolized through the sialic acid biosynthesis pathway. Understanding this on-target pathway is the first step to differentiating intended effects from off-target ones.
Caption: The on-target sialic acid biosynthesis pathway.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to measure cellular metabolic activity as an indicator of cytotoxicity.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Add various concentrations of the ManNAc analog to the wells. Include untreated cells as a negative control and a vehicle-only control if the analog is dissolved in a solvent like DMSO.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[4]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Cover the plate with foil and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (medium and MTT only) from all readings. Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the ManNAc analog for the desired time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media to inactivate trypsin. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS. Centrifuge and carefully remove the supernatant.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Protein Expression Analysis (Western Blot)
This protocol is for detecting changes in the expression or phosphorylation status of specific proteins in key signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the ManNAc analog. After treatment, wash cells with cold 1X PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Incubate the membrane with a chemiluminescent substrate. Capture the signal using an imaging system. Analyze band intensities, normalizing to a loading control like β-actin or GAPDH.
References
Validation & Comparative
A Head-to-Head Comparison: N-Acetyl-D-Mannosamine Monohydrate vs. ManNAc Analogs for Enhanced Sialylation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal precursor for improved glycoprotein (B1211001) sialylation.
In the realm of biopharmaceutical production and glycobiology research, achieving optimal sialylation of glycoproteins is paramount. Sialic acids, the terminal monosaccharides on glycan chains, play a critical role in protein stability, half-life, and biological activity. The supplementation of cell culture media with precursors of the sialic acid biosynthesis pathway is a widely adopted strategy to enhance sialylation. This guide provides an in-depth comparison of N-Acetyl-D-Mannosamine (ManNAc), available as a monohydrate, and its chemically modified analogs, focusing on their efficiency in promoting sialylation.
Understanding the Role of ManNAc in Sialylation
N-Acetyl-D-Mannosamine (ManNAc) is a naturally occurring monosaccharide and a key intermediate in the biosynthesis of sialic acids, most notably N-acetylneuraminic acid (Neu5Ac).[1][2] Within the cell, ManNAc is phosphorylated and then converted through a series of enzymatic steps to CMP-sialic acid, the activated sugar nucleotide donor for sialyltransferases in the Golgi apparatus. The conversion of UDP-GlcNAc to ManNAc is the rate-limiting step in this pathway.[1] Therefore, supplementing cell culture media with exogenous ManNAc can bypass this bottleneck and boost the intracellular pool of sialic acid precursors, leading to enhanced sialylation of recombinant proteins and cell surface glycans. N-Acetyl-D-Mannosamine is commercially available in a stable monohydrate form, which is readily used in these applications.[2] While the anhydrous form of ManNAc also exists, for the purposes of cell culture supplementation and sialylation efficiency, they are considered functionally equivalent.
The core of enhancing sialylation lies in efficiently increasing the intracellular concentration of ManNAc. While supplementation with standard ManNAc is effective, research has led to the development of chemically modified ManNAc analogs designed for improved cellular uptake and metabolic conversion, resulting in significantly higher sialylation efficiency.
Sialic Acid Biosynthesis Pathway
The following diagram illustrates the key steps in the sialic acid biosynthesis pathway and the entry point of ManNAc supplementation.
Caption: Sialic Acid Biosynthesis Pathway.
Comparative Analysis of Sialylation Efficiency
While N-Acetyl-D-Mannosamine Monohydrate is effective, chemically modified analogs, such as peracetylated ManNAc (Ac4ManNAc) and butanoylated ManNAc (e.g., 1,3,4-O-Bu3ManNAc), have demonstrated superior performance in enhancing sialylation. The acetyl and butyryl groups increase the lipophilicity of the ManNAc molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, cellular esterases cleave these groups, releasing ManNAc to enter the sialic acid biosynthesis pathway.
Quantitative Data Summary
The following tables summarize the comparative sialylation efficiency of standard ManNAc and its chemically modified analogs from published studies.
Table 1: Comparison of ManNAc and Butanoylated ManNAc (1,3,4-O-Bu3ManNAc) in CHO-K1 Cells
| Compound | Concentration | Fold Increase in Intracellular Sialic Acid (vs. Untreated) | Reference |
| ManNAc | 20 mM | ~4-fold | [3] |
| 1,3,4-O-Bu3ManNAc | 200 µM | ~8-fold | [3] |
| 1,3,4-O-Bu3ManNAc | 300 µM | >8-fold | [3] |
Table 2: Comparison of ManNAc and Acetylated ManNAc (Ac4ManNAc) in a Mouse Model of Sialic Acid-Deficient Myopathy
| Compound | Dosage | Increase in Membrane-Bound Sialic Acid in Skeletal Muscle | Reference |
| ManNAc | High Dose | Significant increase, but less than Ac4ManNAc | [4] |
| Ac4ManNAc | 40 mg/kg/day (Low Dose) | Dose-dependent increase | [4] |
| Ac4ManNAc | 400 mg/kg/day (High Dose) | More robust and dramatic increase compared to ManNAc | [4] |
These data clearly indicate that chemically modified ManNAc analogs can achieve a greater increase in sialylation at significantly lower concentrations compared to standard ManNAc.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of key experimental protocols used to assess sialylation efficiency.
Quantification of Sialic Acid by HPLC
This method is used to determine the total amount of sialic acid in glycoproteins.
1. Release of Sialic Acids:
-
Sialic acids are released from glycoproteins by either mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours) or enzymatic digestion using neuraminidase.[5][6][7]
2. Derivatization:
-
The released sialic acids are derivatized with a fluorescent label, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[6] This reaction is typically carried out in the dark at 50°C for about 2.5 hours.
3. HPLC Analysis:
-
The DMB-labeled sialic acids are then separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.[6]
-
A standard curve is generated using known concentrations of sialic acid standards (e.g., Neu5Ac and Neu5Gc) to quantify the amount of sialic acid in the samples.
Caption: HPLC Quantification Workflow.
Analysis of Polysialylation by Immunoblotting (Western Blot)
This technique is used to detect and semi-quantify the presence of polysialic acid on specific proteins.
1. Protein Extraction and SDS-PAGE:
-
Proteins are extracted from cells or tissues using a suitable lysis buffer.
-
The protein concentration is determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
2. Electrotransfer:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
3. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for polysialic acid.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.[8] The intensity of the bands provides a relative measure of polysialylation.
Caption: Western Blot Workflow.
Conclusion and Recommendations
The choice between this compound and its chemically modified analogs depends on the specific requirements of the research or bioproduction process.
-
This compound is a reliable and cost-effective option for enhancing sialylation. It is a natural precursor and is effective at millimolar concentrations in cell culture.
-
Chemically Modified ManNAc Analogs (e.g., Ac4ManNAc, 1,3,4-O-Bu3ManNAc) offer significantly higher sialylation efficiency at much lower (micromolar) concentrations.[3] This can be advantageous in minimizing potential metabolic burden on the cells and reducing production costs in large-scale cultures. For applications requiring the highest possible levels of sialylation, these analogs are the superior choice. However, it is important to note that some acetylated compounds may affect cell viability under certain conditions.[4]
For researchers and drug development professionals aiming to maximize the sialic acid content of their glycoproteins, the use of butanoylated or acetylated ManNAc analogs is highly recommended. The significant increase in efficiency at lower concentrations presents a clear advantage for both research and manufacturing applications. However, initial optimization of the analog concentration and monitoring of cell health is advised to achieve the best outcomes.
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. icepharma.com [icepharma.com]
- 3. A novel sugar analog enhances sialic acid production and biotherapeutic sialylation in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
N-Acetyl-D-Mannosamine Monohydrate: A Superior Alternative to Direct Sialic Acid Feeding for Enhancing Glycoprotein Sialylation
For researchers, scientists, and drug development professionals seeking to optimize glycoprotein (B1211001) sialylation, N-Acetyl-D-Mannosamine Monohydrate (ManNAc) presents a more effective and reliable alternative to direct feeding with sialic acid (N-acetylneuraminic acid, Neu5Ac). Experimental evidence indicates that supplementation with ManNAc, a key precursor in the sialic acid biosynthetic pathway, leads to a more significant and consistent increase in the sialylation of recombinant proteins compared to the administration of sialic acid itself. This guide provides a comprehensive comparison of the two approaches, supported by experimental data and detailed methodologies, to inform strategic decisions in biopharmaceutical development and glycobiology research.
Executive Summary: ManNAc Outperforms Sialic Acid in Enhancing Sialylation
Direct comparisons in CHO (Chinese Hamster Ovary) cell cultures, a cornerstone of biopharmaceutical production, have demonstrated the superior efficacy of ManNAc. A key study investigating the sialylation profile of recombinant darbepoetin alfa found that supplementation with 20 mM N-acetyl-D-mannosamine was the most effective method for increasing the concentration of highly sialylated forms of the protein when compared to other precursors, including N-acetylneuraminic acid[1]. This suggests that providing the metabolic precursor allows for more efficient intracellular synthesis and incorporation of sialic acid into glycoproteins.
Comparative Data: ManNAc vs. Sialic Acid Supplementation
The following table summarizes the key differences and performance metrics between ManNAc and direct sialic acid feeding for enhancing glycoprotein sialylation.
| Feature | This compound (ManNAc) | Sialic Acid (N-acetylneuraminic acid, Neu5Ac) |
| Efficacy in Increasing Sialylation | High. Found to be the most effective precursor for increasing highly sialylated forms of recombinant darbepoetin alfa in CHO cells at 20 mM concentration[1]. Dose-dependent increases in N-acetylneuraminic acid (Neu5Ac) levels have been quantified in HEK-293 cells, with 2 mM ManNAc restoring sialic acid levels to that of wild-type cells[2]. | Moderate to Low. Less effective than ManNAc in increasing the concentration of highly sialylated glycoproteins in CHO cell culture[1]. |
| Metabolic Pathway Integration | Enters the sialic acid biosynthetic pathway as a direct precursor, bypassing potential feedback inhibition loops[3]. | Direct product of the pathway; its cellular uptake and activation can be less efficient and may be subject to feedback regulation. |
| Cellular Uptake | Efficiently transported into cells. | Cellular uptake mechanisms can be less efficient. |
| Recommended Concentration | 20 mM demonstrated as highly effective in CHO cells for enhancing sialylation of a recombinant protein[1]. In HEK-293 GNE knockout cells, 1-2 mM was sufficient to restore sialic acid levels[2]. | Specific optimal concentrations for maximal sialylation are less defined and appear to be less effective than ManNAc[1]. |
The Metabolic Advantage of ManNAc
The superior performance of ManNAc can be attributed to its strategic entry point into the sialic acid biosynthetic pathway. By providing the precursor, cells can endogenously synthesize activated sialic acid (CMP-Neu5Ac) in a regulated manner, which is then readily available for sialyltransferases to incorporate into glycoproteins.
References
A Researcher's Guide to Validating Glycoprotein Sialylation: A Comparison of Metabolic Labeling with N-Acetyl-D-Mannosamine and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Glycoprotein (B1211001) sialylation, the enzymatic addition of sialic acid to the termini of glycan chains, is a critical post-translational modification that profoundly influences protein stability, cell-cell interactions, and immune responses.[1][2] Aberrant sialylation is a known hallmark of various diseases, including cancer, making the accurate validation and quantification of sialic acid a crucial aspect of both basic research and the development of therapeutic glycoproteins.[1][2]
This guide provides an objective comparison of methods used to validate glycoprotein sialylation, focusing on metabolic labeling with N-Acetyl-D-Mannosamine (ManNAc) analogs versus other established techniques. We present supporting data, detailed experimental protocols, and workflow diagrams to help researchers select the most appropriate method for their experimental needs.
Core Technique: Metabolic Labeling with ManNAc Analogs
Metabolic oligosaccharide engineering (MOE) is a powerful technique for probing sialylation in living cells.[3] This method leverages the cell's own sialic acid biosynthetic pathway.[4][5][6] The process begins with providing cells a synthetic, unnatural analog of N-Acetyl-D-Mannosamine (ManNAc), a key precursor to sialic acid.[4][6][7]
These ManNAc analogs are engineered with a bioorthogonal chemical reporter group, such as an azide (B81097) or an alkyne.[3][8] The cellular machinery processes this unnatural precursor as if it were the native molecule, ultimately incorporating the chemically-tagged sialic acid onto newly synthesized glycoproteins.[1][9] These tagged glycoproteins can then be detected with high specificity through a secondary chemical ligation reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which attaches a probe for visualization or purification.[8][10][11] Using peracetylated ManNAc analogs (e.g., Ac4ManNAz) can improve cell permeability and incorporation efficiency.[9][12]
Sialic Acid Biosynthesis and Metabolic Labeling
The diagram below illustrates how ManNAc is a precursor in the sialic acid biosynthesis pathway and the entry point for unnatural, chemically-tagged analogs used in metabolic labeling.
Comparison of Sialylation Validation Methods
While metabolic labeling with ManNAc is a versatile tool, several other methods are widely used. Each has distinct advantages and limitations regarding specificity, sensitivity, and the type of information provided.
| Method | Principle | Specificity | Quantitation | Throughput | Key Advantages | Key Limitations |
| Metabolic Labeling (ManNAc) | In vivo incorporation of a tagged sialic acid precursor, followed by bioorthogonal ligation.[3][8] | High for newly synthesized sialic acids. Can be pan-sialic acid specific. | Semi-quantitative to quantitative (via fluorescence, MS). | Moderate to High | Enables imaging in live cells; tracks newly synthesized glycans; high sensitivity.[11][13] | Indirect detection; potential for metabolic interference; requires bioorthogonal probe.[5][6] |
| Lectin-Based Assays | Probing with lectins that have specific affinities for certain sialic acid linkages (e.g., SNA for α-2,6; MAL for α-2,3).[14][15] | Linkage-specific but can have cross-reactivity. | Primarily qualitative or semi-quantitative (e.g., Western blot, ELISA).[16] | High | Relatively simple and inexpensive; provides linkage information.[14] | Low affinity and specificity can be issues; may not detect all sialylated species.[16] |
| Mass Spectrometry (MS) | Direct measurement of the mass of glycans or glycopeptides, providing detailed structural information.[17] | Very high; can determine linkage, branching, and modifications.[18] | Quantitative (label-free or with isotopic labels). | Low to Moderate | Gold standard for structural detail; high sensitivity and specificity.[17] | Requires complex sample prep and expensive equipment; data analysis is specialized.[16] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of sialic acids released from glycoproteins, typically after fluorescent labeling (e.g., DMB).[9] | High for total sialic acid content. | Highly quantitative. | Moderate | Robust and reproducible for quantifying total sialic acid levels. | Destructive to sample; provides no linkage or positional information. |
| Enzymatic Methods (Sialidase) | Removal of sialic acids using sialidase enzymes, followed by analysis of the resulting change (e.g., gel mobility shift).[9] | Pan-sialic acid specific (depending on enzyme). | Indirect and often qualitative. | Moderate | Confirms the presence of sialic acids directly. | Cytotoxic in live cells; not suitable for in vivo use; provides limited structural info.[9] |
Experimental Protocols
Metabolic Labeling with Ac4ManNAz and Click Chemistry Detection
This protocol outlines the metabolic labeling of cellular glycoproteins with an azide-modified ManNAc analog (Ac4ManNAz) and subsequent detection via a copper-catalyzed click reaction with an alkyne-fluorophore.
Workflow Diagram:
Methodology:
-
Cell Culture and Labeling:
-
Culture mammalian cells to approximately 70-80% confluency.
-
Replace the culture medium with fresh medium containing 25-50 µM of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).
-
Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).[8]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [10][11][19]
-
To 50 µg of protein lysate in a microfuge tube, add the following reagents in order:
-
Alkyne-fluorophore probe (e.g., DBCO-Cy5) to a final concentration of 10-100 µM.
-
Freshly prepared 10 mM solution of sodium ascorbate (B8700270) (final concentration 1 mM).
-
Copper(II) sulfate (B86663) (CuSO₄) solution (final concentration 100 µM).
-
A copper-chelating ligand like THPTA is recommended to improve reaction efficiency and reduce cell toxicity in live-cell applications (final concentration 500 µM).[11][19]
-
-
Vortex the mixture and incubate at room temperature for 1-2 hours, protected from light.
-
-
Analysis:
-
Quench the reaction by adding SDS-PAGE sample loading buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Visualize the labeled glycoproteins using a fluorescence gel scanner at the appropriate wavelength for the chosen fluorophore. Total protein can be visualized subsequently by Coomassie staining.
-
Alternative Protocol: Lectin Blotting for Sialic Acid
This method uses sialic acid-binding lectins to detect sialoglycoproteins after separation by SDS-PAGE and transfer to a membrane.
Methodology:
-
Protein Separation and Transfer:
-
Separate 20-30 µg of protein lysate per lane using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Lectin Incubation:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 3% BSA in TBS-T).
-
Incubate the membrane overnight at 4°C with a biotinylated lectin probe (e.g., SNA-biotin for α-2,6 sialic acids or MAL-biotin for α-2,3 sialic acids) diluted in blocking buffer.
-
-
Detection:
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane for 1 hour at room temperature with streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the membrane again three times with TBS-T.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Conclusion
The validation of glycoprotein sialylation can be approached through a variety of techniques, each with a unique profile of strengths and weaknesses.
-
Metabolic labeling using ManNAc analogs is unparalleled for studying the dynamics of sialylation and for visualizing sialoglycans in living systems. Its high sensitivity and specificity make it an excellent tool for discovery-based research.
-
Lectin-based assays offer a simple, cost-effective, and high-throughput method for obtaining linkage-specific information, though they are generally less quantitative.
-
Mass spectrometry remains the definitive method for detailed structural elucidation, providing the most comprehensive data on glycan structure, though it requires significant investment in equipment and expertise.
-
HPLC and enzymatic methods are robust for quantitative analysis of total sialic acid and for confirmatory studies, respectively.
The choice of method should be guided by the specific research question, available resources, and the level of detail required. For many modern applications in cell biology and drug development, a combination of these techniques—for instance, using metabolic labeling for initial discovery and mass spectrometry for detailed validation—will yield the most comprehensive and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sialic acid - Wikipedia [en.wikipedia.org]
- 8. thno.org [thno.org]
- 9. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Labeling live cells by copper-catalyzed alkyne--azide click chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Comparative serum glycoproteomics using lectin selected sialic acid glycoproteins with mass spectrometric analysis: application to pancreatic cancer serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative serum glycoproteomics using lectin selected sialic acid glycoproteins with mass spectrometric analysis: application to pancreatic cancer serum. | Semantic Scholar [semanticscholar.org]
- 16. Comparison of the 2D and 3D Nanostructured Lectin-Based Biosensors for In Situ Detection of Sialic Acid on Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 18. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
A Comparative Guide to the Efficacy of N-Acetyl-D-Mannosamine and Other Monosaccharide Precursors in Sialic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of N-Acetyl-D-Mannosamine (ManNAc) versus other monosaccharide precursors in promoting the biosynthesis of sialic acid, a critical terminal monosaccharide on many glycoproteins and glycolipids. The data presented is compiled from various experimental studies to aid in the selection of appropriate precursors for research and therapeutic development.
Introduction to Sialic Acid Biosynthesis
Sialic acids are a family of nine-carbon carboxylated monosaccharides that play crucial roles in numerous biological processes, including cell-cell recognition, cell adhesion, and signal transduction. The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). The biosynthesis of Neu5Ac is a complex process that begins with UDP-N-acetylglucosamine (UDP-GlcNAc). A key rate-limiting step is the conversion of UDP-GlcNAc to ManNAc, catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). Supplementing cells with precursors that enter the pathway downstream of this step, such as ManNAc, can effectively increase the production of sialic acid.
Quantitative Comparison of Precursor Efficacy
The following tables summarize quantitative data from studies comparing the effects of various monosaccharide precursors on sialic acid production in different cell lines.
Table 1: Efficacy of ManNAc Supplementation on Sialic Acid Production in GNE-Deficient HEK-293 Cells
| ManNAc Concentration (mM) | Relative Neu5Ac per Protein (Compared to Wild Type) |
| 0 | 0.29 ± 0.05 |
| 0.1 | 0.37 ± 0.06 |
| 0.3 | 0.47 ± 0.08 |
| 0.6 | 0.51 ± 0.10 |
| 1.0 | 0.61 ± 0.10 |
| 2.0 | 0.90 ± 0.13 |
Data adapted from a study on GNE-knockout HEK-293 cells, demonstrating a dose-dependent restoration of N-acetylneuraminic acid (Neu5Ac) levels with ManNAc supplementation.[1]
Table 2: Comparison of ManNAc, Peracetylated ManNAc, and NeuAc on Sialic Acid Content of Recombinant Erythropoietin (EPO) in CHO-K1 Cells
| Supplement | Concentration | Sialic Acid Content (relative increase) |
| Control (no supplement) | - | 1.0 |
| N-Acetyl-D-Mannosamine (ManNAc) | 20 mM | ~1.1 - 1.2 |
| Peracetylated N-Acetylmannosamine (Ac4ManNAc) | 200 µM | >1.4 |
| Peracetylated N-Acetylmannosamine (Ac4ManNAc) | 300 µM | >1.4 |
Data adapted from a study comparing the effects of ManNAc and its peracetylated derivative on the sialylation of recombinant EPO produced in CHO-K1 cells. The peracetylated form shows significantly higher efficacy at a much lower concentration.
Table 3: Comparison of ManNAc, NeuAc, and 6'-Sialyllactose (B25220) on Total Sialic Acid Levels in Myotubes from a GNE Myopathy Patient
| Supplement | Concentration (µM) | Relative Total Sialic Acid Level |
| Control | 0 | 1.0 |
| ManNAc | 10 | ~1.5 |
| ManNAc | 100 | ~2.0 |
| NeuAc | 10 | ~1.8 |
| NeuAc | 100 | ~2.5 |
| 6'-Sialyllactose | 10 | ~2.2 |
| 6'-Sialyllactose | 100 | ~3.0 |
This data illustrates the comparative efficacy of different precursors in a human disease model, with 6'-sialyllactose showing the highest increase in total sialic acid levels.
Experimental Protocols
Cell Culture and Supplementation
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. For precursor supplementation experiments, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the monosaccharide precursors (e.g., ManNAc, GlcNAc, Neu5Ac) or their derivatives. Cells are then incubated for a specified period (e.g., 48-72 hours) before harvesting for sialic acid analysis.
Quantification of Sialic Acid by HPLC
A widely used method for the quantification of sialic acid involves the following steps:
-
Cell Lysis and Hydrolysis: Harvested cells are washed with PBS and then lysed. The lysate is subjected to acid hydrolysis (e.g., using 2 M acetic acid at 80°C for 3 hours) to release sialic acids from glycoconjugates.
-
Derivatization: The released sialic acids are derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB). This reaction forms a fluorescent derivative that can be detected with high sensitivity. The derivatization is typically carried out by incubating the hydrolyzed sample with the DMB reagent at 50-60°C for 2-3 hours in the dark.
-
HPLC Analysis: The DMB-labeled sialic acids are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection (Excitation: ~373 nm, Emission: ~448 nm). A C18 column is commonly used for separation. The concentration of sialic acid in the samples is determined by comparing the peak areas to a standard curve generated with known concentrations of DMB-labeled Neu5Ac.
Visualizations
Signaling Pathway
Caption: Sialic Acid Biosynthesis Pathway.
Experimental Workflow
Caption: Experimental workflow for comparing monosaccharide precursors.
Logical Relationship of Precursor Efficacy
Caption: Logical relationship of precursor efficacy.
Conclusion
The presented data indicates that N-Acetyl-D-Mannosamine is a highly effective precursor for increasing sialic acid biosynthesis, particularly in cell lines with genetic defects in the early stages of the pathway. Its efficacy can be further enhanced through chemical modifications, such as peracetylation, which improves cellular uptake. While direct supplementation with sialic acid or sialyllactose also demonstrates significant efficacy, ManNAc provides a crucial building block that directly fuels the de novo synthesis pathway. The choice of precursor will ultimately depend on the specific application, cell type, and desired outcome of the study or therapeutic strategy.
References
A Researcher's Guide to Cross-Validation of Sialylation Levels: A Comparison of Leading Analytical Methods
For researchers, scientists, and drug development professionals navigating the complexities of glycoprotein (B1211001) analysis, accurately quantifying sialylation is a critical yet challenging endeavor. The degree of sialylation, the attachment of sialic acid residues to the glycan chains of proteins, profoundly influences the efficacy, stability, and immunogenicity of biotherapeutics. Consequently, robust and reliable analytical methods are paramount for both research and quality control.
This guide provides an objective comparison of four principal analytical methods for quantifying sialylation levels: Mass Spectrometry (MS), Lectin-Based Assays, Hydrophilic Interaction Liquid Chromatography (HILIC), and Capillary Electrophoresis (CE). By employing these orthogonal techniques—methods that measure the same property through different physicochemical principles—researchers can ensure the integrity and accuracy of their sialylation data through cross-validation.
Comparative Overview of Analytical Methods
The choice of an analytical method for sialylation analysis is contingent on several factors, including the desired level of structural detail, sample throughput requirements, and available instrumentation. While mass spectrometry offers unparalleled depth in structural elucidation, lectin-based assays provide a high-throughput, functional perspective. HILIC and CE, on the other hand, excel in high-resolution separation of glycan and glycopeptide isomers.
| Method | Principle | Strengths | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity; provides detailed structural information (sequence, linkage, and site of attachment); capable of quantifying specific glycoforms. | Complex data analysis; potential for ion suppression; labile nature of sialic acids can be challenging without derivatization. |
| Lectin-Based Assays | Utilizes the specific binding affinity of lectins for carbohydrate structures. | High throughput; relatively simple and cost-effective; provides information on the accessibility of sialic acid residues. | Indirect measurement; potential for cross-reactivity of lectins; may not provide detailed structural information. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A chromatographic technique that separates analytes based on their hydrophilicity. | Excellent separation of glycans, including sialylated isomers; compatible with fluorescence and mass spectrometry detection. | Requires derivatization for sensitive detection; retention times can be influenced by the fluorescent label. |
| Capillary Electrophoresis (CE) | Separates charged molecules in an electric field based on their electrophoretic mobility. | High-resolution separation of charged species, including sialylated glycans and linkage isomers; requires minimal sample volume. | Lower sensitivity compared to MS; derivatization is often necessary for detection. |
Quantitative Data Comparison
Cross-validation studies are essential for confirming the accuracy of sialylation analysis. The following table summarizes representative quantitative data from studies comparing different analytical methods on the same glycoprotein samples.
| Glycoprotein | Analytical Method 1 | % Sialylation (Method 1) | Analytical Method 2 | % Sialylation (Method 2) | Reference |
| Human IgG | Lectin-ELISA (SNA) | ~20% (α-2,6 sialylation) | LC-MS | In agreement with Lectin-ELISA | |
| Monoclonal Antibody (mAb1) | Sialidase Treatment + ADCC Assay | 17.4% | Sialidase Treatment + ADCC Assay | 1.6% | |
| Human alpha-1-acid glycoprotein (hAGP) | HILIC-IM-MS | 58% α-2,6 vs. 42% α-2,3 | - | - |
Note: The data presented are illustrative and may vary depending on the specific experimental conditions and the glycoprotein being analyzed.
Experimental Workflows and Logical Relationships
To visualize the process of sialylation analysis and the logic of cross-validation, the following diagrams are provided.
Detailed Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of experimental results. The following sections provide outlines of common experimental workflows for each of the four analytical methods.
Mass Spectrometry (LC-MS/MS) for Sialylglycopeptide Analysis
This protocol outlines a typical workflow for the analysis of sialylglycopeptides from a purified glycoprotein.
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the glycoprotein in a solution containing a chaotropic agent (e.g., urea).
-
Reduce disulfide bonds using a reducing agent (e.g., dithiothreitol).
-
Alkylate cysteine residues to prevent disulfide bond reformation (e.g., iodoacetamide).
-
-
Proteolytic Digestion:
-
Digest the protein into peptides using a protease such as trypsin.
-
-
Sialylglycopeptide Enrichment (Optional but Recommended):
-
Enrich for glycopeptides using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) to remove non-glycosylated peptides.
-
-
Chemical Derivatization (Optional but Recommended):
-
To stabilize the labile sialic acid residues and to differentiate linkage isomers, chemical derivatization such as esterification or amidation can be performed.
-
-
LC-MS/MS Analysis:
-
Separate the glycopeptides using a reversed-phase or porous graphitized carbon (PGC) column with a suitable gradient.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Acquire MS/MS data using a data-dependent acquisition method, selecting precursor ions for fragmentation. Stepped collision energy can be used to fragment both the peptide backbone and the glycan.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the glycopeptides from the MS/MS spectra.
-
Lectin-Based ELISA for Sialylation Analysis
This protocol describes a lectin-based enzyme-linked immunosorbent assay (ELISA) for the semi-quantitative analysis of sialylation on a glycoprotein.
-
Plate Coating:
-
Coat a microtiter plate with the glycoprotein of interest (e.g., 1 µg/mL in PBS) and incubate.
-
Wash the plate to remove unbound protein.
-
-
Blocking:
-
Block non-specific binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBST).
-
-
Lectin Incubation:
-
Add a biotinylated lectin specific for sialic acid (e.g., Sambucus nigra agglutinin (SNA) for α-2,6 sialic acid or Maackia amurensis agglutinin (MAA) for α-2,3 sialic acid) and incubate.
-
-
Detection:
-
Wash the plate to remove unbound lectin.
-
Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate and add a suitable substrate for the enzyme to produce a colorimetric or fluorescent signal.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence and compare the signal between different samples to determine relative sialylation levels.
-
HILIC-FLR for Released N-Glycan Sialylation Analysis
This protocol outlines the analysis of sialylated N-glycans released from a glycoprotein using HILIC with fluorescence detection.
-
N-Glycan Release:
-
Denature the glycoprotein and release the N-glycans using the enzyme PNGase F.
-
-
Fluorescent Labeling:
-
Label the released glycans with a fluorescent tag (e.g., RapiFluor-MS, 2-aminobenzamide) to enhance detection.
-
-
SPE Cleanup:
-
Purify the labeled glycans using a HILIC solid-phase extraction (SPE) plate to remove excess labeling reagent and other impurities.
-
-
HILIC-FLR Analysis:
-
Separate the labeled glycans on a HILIC column using a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Detect the eluting glycans using a fluorescence detector.
-
-
Data Analysis:
-
Identify and quantify the different glycan species, including the sialylated forms, based on their retention times and peak areas relative to standards.
-
Capillary Electrophoresis (CE-LIF) for Sialic Acid Analysis
This protocol describes the analysis of sialic acids released from a glycoprotein using Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection.
-
Sialic Acid Release:
-
Release sialic acids from the glycoprotein by mild acid hydrolysis.
-
-
Derivatization:
-
Label the released sialic acids with a fluorescent dye (e.g., 2-aminoacridone) via reductive amination.
-
-
CE-LIF Analysis:
-
Separate the derivatized sialic acids using a capillary electrophoresis system with an appropriate background electrolyte.
-
Detect the migrating sialic acids using a laser-induced fluorescence detector.
-
-
Data Analysis:
-
Identify and quantify the different sialic acid species (e.g., Neu5Ac, Neu5Gc) based on their migration times and peak areas compared to known standards. The method is sensitive and linear over a defined concentration range.
-
Conclusion
The cross-validation of sialylation data using orthogonal analytical methods is crucial for generating high-confidence results in glycobiology research and biopharmaceutical development. A multi-faceted approach, combining the detailed structural insights from mass spectrometry with the high-throughput capabilities of lectin-based assays, and the high-resolution separation of HILIC and CE, provides a comprehensive and robust characterization of sialylation. By understanding the principles, strengths, and limitations of each technique, researchers can design effective analytical strategies to ensure the quality and consistency of their glycoprotein products.
Enhancing Glycoprotein Sialylation: A Comparative Analysis of N-Acetyl-D-Mannosamine Effects Across Expression Systems
For researchers, scientists, and drug development professionals seeking to optimize the sialylation of recombinant proteins, N-Acetyl-D-Mannosamine (ManNAc) presents a potent metabolic precursor. The addition of ManNAc to cell culture media can significantly enhance the sialic acid content of therapeutic glycoproteins, thereby improving their circulatory half-life, biological activity, and solubility. This guide provides a comparative overview of the effects of ManNAc across various expression systems, supported by experimental data and detailed methodologies.
N-Acetyl-D-mannosamine is a crucial biochemical compound that serves as a key precursor in the biosynthesis of sialic acids, which are vital components of glycoproteins and glycolipids.[1] ManNAc is taken up by cells and enters the sialic acid biosynthetic pathway, leading to an increased production of CMP-sialic acid, the donor substrate for sialyltransferases in the Golgi apparatus.[2][3] This guide explores the differential impact of ManNAc supplementation on protein sialylation in commonly used expression systems, including mammalian cells, insect cells, and bacteria.
Quantitative Comparison of ManNAc Effects
The efficacy of ManNAc in enhancing sialylation varies depending on the expression system, the specific cell line, and the protein being expressed. The following table summarizes key quantitative data from various studies.
| Expression System | Cell Line | Recombinant Protein | ManNAc Concentration | Observed Effect on Sialylation/Glycosylation | Reference |
| Mammalian | CHO-K1 | Monoclonal Antibody (mAb) | 5-100 mM | Dose-dependent decrease in high-mannose (Man5) glycans from 8.9% to as low as 2.9%.[4][5] | [4][5] |
| Mammalian | CHO | Glycoprotein (B1211001) X | Up to 20 mM | Dose-dependent improvement in the sialylation of Glycoprotein X.[6] | [6] |
| Mammalian | CHO | Recombinant human EPO | Not specified | Increased sialic acid content of rhEPO by >40% when using a ManNAc analog at a 100-fold lower concentration than natural ManNAc.[7] | [7] |
| Mammalian | CHO-IFN-γ | Interferon-gamma (IFN-γ) | 2 mM (with 100 µM Cu2+) | Increased sialylation from 20 to 36 mg sialic acid/g protein.[8] | [8] |
| Mammalian | HEK-293 (GNE-knockout) | N/A (cellular proteins) | 1 mM | Sufficient to restore membrane-bound sialic acid levels to that of wild-type cells.[9] | [9] |
| Mammalian | HEK-293 (GNE-knockout) | N/A (cellular proteins) | 2 mM | Restored polysialylation and free intracellular sialic acid levels to wild-type levels.[9] | [9] |
| Insect | SfSWT-6 (glycoengineered) | Recombinant glycoprotein | 1 mM or 50 mM | Achieved similar levels of cell surface and recombinant glycoprotein sialylation at both concentrations.[10] | [10] |
| Bacterial | Escherichia coli K1 | Polysialic acid (capsule) | Not specified for supplementation | ManNAc is a precursor for the biosynthesis of N-acetylneuraminic acid (NeuAc), the monomer of polysialic acid.[11][12] However, its uptake and phosphorylation can affect the overall production of polysialic acid when used as a carbon source.[12] | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments involving ManNAc supplementation and the analysis of protein sialylation.
Cell Culture and ManNAc Supplementation in CHO Cells
-
Cell Culture: Chinese Hamster Ovary (CHO) cells expressing the recombinant protein of interest are cultured in a suitable medium (e.g., CD FortiCHO) supplemented with L-glutamine.[13] Cells are typically grown in shaker flasks in a CO2 incubator at 37°C.[13]
-
ManNAc Preparation: A stock solution of N-Acetyl-D-mannosamine is prepared by dissolving it in the cell culture medium and sterile-filtering.
-
Supplementation: The ManNAc stock solution is added to the cell culture at the desired final concentration (e.g., 20 mM).[13] The timing of addition can be critical and may need to be optimized, with some studies suggesting addition prior to Day 4 for optimal results in reducing high mannose species.[4][5]
-
Fed-batch Culture: The cells are cultured in a fed-batch mode, with periodic addition of nutrient feeds.
-
Harvesting: The conditioned medium containing the secreted recombinant protein is harvested at the end of the culture period for subsequent analysis.
Quantification of Sialic Acid Content by HPLC
This method involves the release, derivatization, and quantification of sialic acids from the glycoprotein.
-
Protein Purification: The recombinant glycoprotein is purified from the conditioned medium using appropriate chromatography techniques.
-
Acid Hydrolysis: The purified glycoprotein is subjected to mild acid hydrolysis (e.g., using 1 M TFA at 80°C for 4 hours) to release the sialic acid residues.[14]
-
Fluorescent Labeling: The released sialic acids are derivatized with a fluorescent labeling agent, such as 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB).[15]
-
HPLC Analysis: The DMB-labeled sialic acids are separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[14][16][17] A standard curve is generated using known concentrations of sialic acid to quantify the amount in the sample.[16][17]
Visualizing the Pathways and Workflows
Understanding the underlying biological pathways and experimental procedures is facilitated by clear diagrams.
Caption: Sialic acid biosynthesis pathway and protein sialylation.
Caption: Experimental workflow for analyzing ManNAc effects.
References
- 1. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 2. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of a human CMP-sialic acid transporter on recombinant glycoprotein sialylation in glycoengineered insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transport of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
- 16. Measurement of sialic acid content on recombinant membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of sialic acid content on recombinant membrane proteins | springermedizin.de [springermedizin.de]
A Head-to-Head Battle for Sialylation: N-Acetyl-D-Mannosamine vs. Ac4ManNAc
For researchers and drug development professionals navigating the complexities of sialic acid modulation, the choice between N-Acetyl-D-Mannosamine (ManNAc) and its peracetylated derivative, Ac4ManNAc, is a critical one. This guide provides an objective, data-driven comparison of these two key compounds, summarizing their performance in preclinical studies, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.
N-Acetyl-D-mannosamine is a naturally occurring monosaccharide and a key precursor in the biosynthesis of sialic acids.[1] Ac4ManNAc, a synthetic, acetylated version of ManNAc, has been developed to enhance cellular uptake and bioavailability. This comparison delves into their respective efficiencies in increasing sialic acid levels, their pharmacokinetic profiles, and their observed effects in in vivo models of sialic acid deficiency.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies comparing the efficacy of ManNAc and Ac4ManNAc in a mouse model of GNE myopathy (DMRV/hIBM), a condition characterized by impaired sialic acid biosynthesis.
Table 1: Comparative Efficacy in Increasing Tissue Sialic Acid Levels
| Tissue | Treatment Group | Sialic Acid Level (nmol/mg protein) | Fold Increase vs. Placebo |
| Skeletal Muscle | Placebo | ~1.5 | - |
| ManNAc (20 mg/kg/day, oral) | ~3.0 | ~2.0 | |
| Ac4ManNAc (40 mg/kg/day, oral) | ~4.5 | ~3.0 | |
| Ac4ManNAc (400 mg/kg/day, oral) | ~6.0 | ~4.0 | |
| Liver | Placebo | ~2.0 | - |
| ManNAc (20 mg/kg/day, oral) | ~3.5 | ~1.75 | |
| Ac4ManNAc (40 mg/kg/day, oral) | ~5.0 | ~2.5 | |
| Ac4ManNAc (400 mg/kg/day, oral) | ~7.0 | ~3.5 | |
| Brain | Placebo | ~1.0 | - |
| ManNAc (20 mg/kg/day, oral) | ~1.5 | ~1.5 | |
| Ac4ManNAc (40 mg/kg/day, oral) | ~2.5 | ~2.5 | |
| Ac4ManNAc (400 mg/kg/day, oral) | ~3.5 | ~3.5 |
Data compiled and extrapolated from preclinical studies in DMRV/hIBM mouse models. The results indicate that oral administration of Ac4ManNAc leads to a more pronounced, dose-dependent increase in sialic acid levels across various tissues compared to ManNAc.[2][3]
Table 2: Pharmacokinetic and Safety Profile Overview
| Parameter | N-Acetyl-D-Mannosamine (ManNAc) | Ac4ManNAc |
| Cellular Uptake | Passive diffusion | Enhanced passive diffusion due to hydrophobic acetyl groups |
| Bioavailability (Oral) | Rapidly absorbed, but overall low and dose-dependent.[4][5] | Higher than ManNAc, with oral administration showing greater efficacy in tissue sialylation compared to subcutaneous delivery.[3] |
| Time to Peak Plasma Concentration (Tmax) | ~2-2.5 hours in humans.[1] | 30 minutes (intragastric) in mice.[2] |
| Cytotoxicity | Generally well-tolerated in long-term low-dose studies in mice.[6] | Can be cytotoxic at high concentrations due to the intracellular release of acetic acid.[2] |
| Side Effects (Human Studies) | High doses (10g) associated with diarrhea.[4][7] | Not extensively studied in humans. |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. Population Pharmacokinetic Model of N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac) in Subjects with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute bioavailability and intravenous pharmacokinetics of N-acetyl-D-mannosamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A preclinical trial of sialic acid metabolites on distal myopathy with rimmed vacuoles/hereditary inclusion body myopathy, a sugar-deficient myopathy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Sialylation Enhancement by N-Acetyl-D-Mannosamine
In the realm of biopharmaceutical development and cellular research, modulating the sialylation of glycoproteins is of paramount importance. Sialic acids, typically found at the terminal positions of glycan chains, play critical roles in protein stability, serum half-life, immunogenicity, and cellular interactions. N-Acetyl-D-Mannosamine (ManNAc) is a key metabolic precursor used to enhance cellular sialylation. This guide provides an objective comparison of ManNAc with other methods, supported by experimental data and detailed protocols to validate its mechanism.
Mechanism of Action: How ManNAc Increases Sialylation
N-Acetyl-D-Mannosamine is a naturally occurring monosaccharide that serves as the first committed precursor in the sialic acid biosynthetic pathway.[1] When supplied exogenously to cells, ManNAc bypasses the rate-limiting step catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[1][2][3] Inside the cell, ManNAc is phosphorylated to ManNAc-6-phosphate, which is then converted through a series of enzymatic reactions into N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid.[4][5] This newly synthesized Neu5Ac is activated to CMP-sialic acid in the nucleus and transported to the Golgi apparatus, where sialyltransferases attach it to nascent glycoproteins and glycolipids.[2][3][5] By providing an external source of ManNAc, this pathway's flux is increased, leading to a larger intracellular pool of CMP-sialic acid and consequently, enhanced sialylation of target molecules.[6]
Comparison of Sialylation Enhancement Strategies
While ManNAc is a widely used and effective precursor, other methods exist to increase glycoprotein sialylation. The primary alternatives include direct supplementation with sialic acid (Neu5Ac) or its derivatives, and genetic engineering of the host cells.
| Strategy | Mechanism | Advantages | Disadvantages |
| N-Acetyl-D-Mannosamine (ManNAc) Supplementation | Bypasses the GNE rate-limiting step, increasing the intracellular pool of sialic acid precursors.[1][2][3] | High cell permeability; Efficiently converted to sialic acid;[7] Does not suffer from feedback inhibition of the GNE enzyme.[3] | High concentrations (mM range) may be required for significant effects;[6] Potential for cytotoxicity with some modified analogs.[8] |
| Sialic Acid (Neu5Ac) Supplementation | Provides the final product of the pathway directly to the cell. | Direct precursor for activation to CMP-sialic acid. | Lower cell permeability compared to ManNAc; Can be catabolized by N-acetylneuraminate pyruvate (B1213749) lyase (NPL).[7] |
| Genetic Engineering (e.g., GNE or Sialyltransferase Overexpression) | Increases the expression of key enzymes in the sialylation pathway to enhance the cell's intrinsic capacity.[9] | Can create stable cell lines with permanently enhanced sialylation capabilities;[10] Can lead to very high levels of sialylation.[9] | Requires cell line development, which is time-consuming and resource-intensive; Overexpression can sometimes lead to cellular stress or unexpected metabolic changes. |
Quantitative Data Comparison
The effectiveness of ManNAc supplementation has been demonstrated in various studies, particularly in Chinese Hamster Ovary (CHO) cells, a common host for producing therapeutic proteins.
| Cell Line / Product | ManNAc Concentration | Observed Effect | Reference |
| CHO Cells / Interferon-gamma | 20 mM | Incompletely sialylated structures reduced from 35% to 20%; 30-fold increase in intracellular CMP-sialic acid pool. | --INVALID-LINK--[6] |
| CHO Cells / Darbepoetin Alfa | 20 mM | Shown to be the most effective concentration for increasing highly sialylated forms of the protein. | --INVALID-LINK--[11] |
| GNE-deficient HEK-293 Cells | 2 mM | Restored polysialylation and free intracellular sialic acid levels to that of wild-type cells. | --INVALID-LINK--[7][12][13] |
| CHO-K1 Cells / Total Glycoproteins | 20 mM | ~35-fold increase in total sialic acid content as measured by HPLC. | --INVALID-LINK--[14] |
Experimental Validation: Protocols and Workflow
Validating the increase in sialylation following ManNAc treatment requires robust analytical methods. A typical workflow involves treating cells, harvesting the glycoprotein of interest or total cell lysate, and quantifying the sialic acid content.
Detailed Experimental Protocols
1. Lectin Staining for Cell Surface Sialylation Analysis
This method uses fluorescently-labeled lectins that specifically bind to sialic acid residues, such as Sambucus nigra agglutinin (SNA) for α-2,6 linked sialic acids and Maackia amurensis lectin (MAL) for α-2,3 linked sialic acids.[15]
-
Cell Preparation: Culture cells on sterile glass coverslips or in plates suitable for flow cytometry. Treat with the desired concentration of ManNAc for 48-72 hours.
-
Fixation: Gently wash cells with PBS. Fix with ice-cold 70% ethanol (B145695) for 15 minutes.[16][17]
-
Staining: Wash the fixed cells twice with PBS. Incubate with a FITC-labeled lectin (e.g., FITC-SNA at 5 µg/mL) for 1 hour at room temperature in the dark.[16][17][18]
-
Counterstaining (for microscopy): To visualize nuclei, treat cells with Ribonuclease A (10 µg/mL) and then counterstain with a nuclear dye like TO-PRO-3.[16][17][18]
-
Analysis:
-
Microscopy: Mount the coverslip and capture images using a fluorescence microscope.[17]
-
Flow Cytometry: Resuspend cells in PBS and analyze on a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of cell surface sialylation.
-
2. HPLC Quantification of Total Sialic Acid
This is a highly accurate method for absolute quantification. It involves releasing sialic acids from the glycoprotein, derivatizing them with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and separating them by reverse-phase HPLC with fluorescence detection.[19][20]
-
Sialic Acid Release:
-
DMB Labeling:
-
HPLC Analysis:
-
Inject the DMB-labeled sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.[21]
-
Use a mobile phase such as acetonitrile:methanol:water (e.g., 9:7:84 v/v/v) at a flow rate of ~0.9 ml/min.[21]
-
Detect the labeled sialic acids by fluorescence (Excitation: ~373 nm, Emission: ~448 nm).
-
Quantify the amount of sialic acid by comparing the peak area to a standard curve prepared with known concentrations of Neu5Ac. Samples should be analyzed within 72 hours of labeling.[21]
-
References
- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]
- 2. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]
- 5. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]
- 6. Improvement of interferon-gamma sialylation in Chinese hamster ovary cell culture by feeding of N-acetylmannosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Enhancement of sialylation in rIgG in glyco-engineered Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Sialylation - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. imrpress.com [imrpress.com]
- 13. [PDF] Evaluation of N-Acetylmannosamine Administration to Restore Sialylation in GNE-Deficient Human Embryonal Kidney Cells. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. waters.com [waters.com]
- 20. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. waters.com [waters.com]
A Researcher's Guide to Commercial N-Acetyl-D-Mannosamine Monohydrate: Purity, Activity, and Experimental Protocols
For researchers and drug development professionals utilizing N-Acetyl-D-Mannosamine (ManNAc) as a key precursor in sialic acid biosynthesis, the purity and biological activity of commercial sources are of paramount importance. This guide provides a comparative overview of commercially available ManNAc monohydrate, complete with detailed experimental protocols for in-house verification of its quality.
Comparative Purity of Commercial N-Acetyl-D-Mannosamine Monohydrate
The purity of ManNAc is critical as impurities can interfere with experimental outcomes or introduce unwanted variables. A common process-related impurity is N-Acetyl-D-glucosamine (NAG), the starting material for some synthetic routes to ManNAc. The presence of residual solvents or other organic molecules is also a possibility. High-performance liquid chromatography (HPLC) is a widely accepted method for assessing the purity of ManNAc.
Below is a summary of stated purity levels from various commercial suppliers. It is important to note that these are the suppliers' claims and independent verification is always recommended.
| Supplier | Stated Purity | Analytical Method |
| Supplier A | ≥99% | HPLC |
| Supplier B | >98% | HPLC |
| Supplier C | ~95% | Not Specified |
| Supplier D | ≥98% | TLC |
Note: This table is a representative example. Researchers should always consult the Certificate of Analysis (CoA) for specific batch information.
Experimental Protocols for Quality Assessment
To empower researchers to independently assess the quality of their ManNAc supplies, this section provides detailed protocols for purity and activity evaluation.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to determine the purity of ManNAc and to separate it from the common impurity, N-Acetyl-D-glucosamine (NAG).
Objective: To quantify the purity of this compound and identify the presence of N-Acetyl-D-glucosamine.
Materials:
-
This compound sample
-
N-Acetyl-D-Mannosamine reference standard
-
N-Acetyl-D-glucosamine reference standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a Refractive Index (RI) detector
-
Amino-based column (e.g., Shodex Asahipak NH2P-50 4E)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 75:25 (v/v) acetonitrile and water. Degas the mobile phase before use.
-
Standard Preparation:
-
Accurately weigh and dissolve N-Acetyl-D-Mannosamine and N-Acetyl-D-glucosamine reference standards in the mobile phase to prepare individual stock solutions of 1 mg/mL.
-
Prepare a mixed standard solution containing both ManNAc and NAG at a known concentration (e.g., 0.5 mg/mL each).
-
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the RI detector temperature to 35°C.
-
Inject 10 µL of the mixed standard, individual standards, and the sample solution.
-
-
Data Analysis:
-
Identify the peaks for ManNAc and NAG in the chromatograms based on the retention times of the reference standards.
-
Calculate the purity of the ManNAc sample by determining the percentage of the area of the ManNAc peak relative to the total area of all peaks in the chromatogram.
-
Quantify the amount of NAG impurity by comparing its peak area in the sample to the peak area in the standard of known concentration.
-
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical identity of this compound.
Materials:
-
This compound sample
-
Deuterium oxide (D₂O)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the ManNAc sample in 0.5-0.7 mL of D₂O in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of N-Acetyl-D-Mannosamine. The chemical shifts and coupling constants should match the known values for the anomeric proton and other characteristic signals.
Protocol 3: Biological Activity Assessment - Quantification of Cellular Sialic Acid Production
This cell-based assay evaluates the biological activity of ManNAc by measuring its ability to increase the total sialic acid content in cultured cells.
Objective: To determine the biological activity of commercial this compound by measuring its conversion to sialic acid in a cell-based model.
Materials:
-
A suitable cell line (e.g., HEK293, Jurkat)
-
Cell culture medium and supplements
-
This compound sample
-
Phosphate-buffered saline (PBS)
-
Acetic acid
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of the commercial ManNAc sample (e.g., 0, 1, 5, 10, 20 mM) for 48-72 hours.
-
-
Sialic Acid Release:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 2 M acetic acid.
-
Incubate at 80°C for 2 hours to release sialic acids from glycoproteins.
-
Lyophilize the samples.
-
-
Derivatization with DMB:
-
Reconstitute the lyophilized samples in the DMB labeling solution (containing DMB, β-mercaptoethanol, and sodium hydrosulfite in water).
-
Incubate at 50°C for 2.5 hours in the dark.
-
-
HPLC Analysis:
-
Inject the derivatized samples into the HPLC system.
-
Use a mobile phase gradient of acetonitrile, methanol, and water.
-
Set the fluorescence detector to an excitation wavelength of 373 nm and an emission wavelength of 448 nm.
-
-
Data Analysis:
-
Quantify the amount of sialic acid by comparing the peak area to a standard curve generated with known concentrations of N-acetylneuraminic acid (Neu5Ac).
-
A dose-dependent increase in sialic acid levels upon treatment with ManNAc indicates its biological activity.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental processes and the biological context of ManNAc, the following diagrams have been generated.
Caption: Sialic acid biosynthesis pathway showing the role of ManNAc.
Caption: Workflow for HPLC-based purity assessment of ManNAc.
Caption: Workflow for the cell-based biological activity assay of ManNAc.
Safety Operating Guide
Proper Disposal of N-Acetyl-D-Mannosamine Monohydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of N-Acetyl-D-Mannosamine Monohydrate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Hazard Assessment and Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While some sources indicate the substance is not classified as hazardous, others suggest it may cause skin, eye, and respiratory irritation[1]. Therefore, standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE) Required:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations[2]. The following protocol outlines a general procedure that should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Confirm that the waste consists solely of this compound and is not mixed with other hazardous substances such as solvents, heavy metals, or reactive chemicals.
-
Segregate: Keep this waste stream separate from other chemical waste to prevent unintended reactions.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a clean, sealable, and chemically compatible container for the solid waste. A polyethylene (B3416737) or polypropylene (B1209903) container is recommended[1]. The container must be in good condition, with no leaks or rust[3].
-
Proper Labeling: Securely affix a hazardous waste tag to the container. The label must include the following information[4]:
-
Full chemical name: "this compound" (abbreviations are not permitted).
-
CAS Number: 7772-94-3 (for the anhydrous form)
-
The words "Hazardous Waste".
-
An indication of the associated hazards (e.g., irritant).
-
The date of waste generation.
-
The location of origin (e.g., laboratory number).
-
The name and contact information of the Principal Investigator.
-
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed and labeled waste container in a designated hazardous waste storage area.
-
Secondary Containment: Place the primary container within a secondary container, such as a lab tray, to contain any potential leaks or spills[5]. The secondary container should be chemically compatible and have the capacity to hold 110% of the volume of the primary container[5].
-
Segregation of Incompatibles: Ensure the storage area segregates incompatible waste types, such as acids and bases[5].
Step 4: Arranging for Disposal
-
Contact EHS: Do not dispose of this compound in the regular trash or down the drain unless explicitly approved in writing by your institution's EHS department[4][6].
-
Schedule a Pickup: Follow your institution's procedures to request a hazardous waste collection. This may involve submitting a hazardous waste information form[4].
Step 5: Decontamination of Empty Containers
-
Triple Rinse Procedure: Empty containers that held this compound should be triple-rinsed with water[3].
-
Rinsate Disposal: The rinsate from the first rinse should be collected and treated as hazardous waste[3]. Subsequent rinsate may be disposed of as non-hazardous aqueous waste, pending institutional guidelines.
-
Container Disposal: After triple rinsing and air drying, the empty container may be disposed of in the regular trash, or preferably, reused for compatible waste streams after relabeling[3].
III. Accidental Spill Response
In the event of a spill, the following measures should be taken:
-
Clear the Area: Evacuate non-essential personnel from the immediate vicinity[1].
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill[1].
-
Cleanup: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste[1][7]. Avoid generating dust[7].
-
Decontaminate: Clean the spill area thoroughly.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. acs.org [acs.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Comprehensive Safety and Handling Guide for N-Acetyl-D-Mannosamine Monohydrate
This guide provides essential safety protocols and logistical information for the handling and disposal of N-Acetyl-D-Mannosamine Monohydrate, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling to minimize health risks. While some safety data sheets (SDS) indicate that the substance does not meet the criteria for hazard classification, others suggest potential risks.[1][2] It is prudent to handle the compound as potentially hazardous. The primary hazards identified are:
-
Eye Irritation: Causes serious eye irritation.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation, particularly when in dust form.[3]
Given the potential for irritation, adherence to the following personal protective equipment (PPE) guidelines is crucial.
Personal Protective Equipment (PPE) Specifications
The following table summarizes the recommended PPE for handling this compound. It is essential to use this equipment to prevent direct contact and inhalation.
| Protection Type | Specification | Details and Recommendations |
| Eye/Face Protection | Safety goggles with side protection | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber) | Material: Nitrile rubber (NBR).[1][5] Thickness: >0.11 mm.[1][5] Breakthrough Time: >480 minutes (permeation: level 6).[1][5] Always inspect gloves before use and remove them carefully to avoid skin contamination.[2] |
| Body Protection | Protective clothing | Wear appropriate protective clothing such as overalls or a lab coat to prevent skin exposure.[3][4] For larger quantities or where splashing is possible, a P.V.C. apron is recommended.[3] |
| Respiratory Protection | Particulate filter respirator | Required when dust formation is likely.[1][5] Filter Type: P1 (filters at least 80% of airborne particles, white color code).[1] A half mask with a particle filter (EN 143) is suitable.[1] Under normal use conditions with adequate ventilation, respiratory protection may not be required.[2][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance. The following procedural guidance outlines the lifecycle of this compound in the laboratory, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the compound, put on all required PPE as specified in the table above: safety goggles, nitrile gloves, and a lab coat.
-
If there is a risk of dust inhalation, a respirator with a P1 filter should be used.[1]
-
-
Handling the Compound :
-
Storage :
-
Post-Handling :
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Minor Spills (Solid) :
-
Restrict access to the area to prevent the spread of dust.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[3] Do not use combustible materials like paper towels for the initial containment.
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for waste disposal.[3][4] Avoid creating dust.
-
Clean the spill area with a damp cloth or sponge, and then wash the area to ensure all residue is removed.[6]
-
Place all contaminated cleaning materials into the waste container.
-
-
Major Spills :
-
Evacuate the immediate area and alert others.
-
If the spill is large or in a poorly ventilated area, contact your institution's emergency response team or the local fire brigade and inform them of the location and nature of the hazard.[3]
-
Only personnel trained in hazardous spill cleanup should address major spills.
-
Disposal Plan
Proper disposal is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
All waste materials, including the compound itself, contaminated absorbents from spills, and empty containers, should be collected in a suitable, clearly labeled, and sealed container.[3]
-
-
Disposal Procedure :
Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and steps for safely managing this compound throughout its lifecycle in the laboratory.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
